molecular formula C9H11ClN4 B11829281 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Cat. No.: B11829281
M. Wt: 210.66 g/mol
InChI Key: PGIJYSCKAWTFNG-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)ethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJYSCKAWTFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery of novel guanidine derivatives for therapeutic use

Author: BenchChem Technical Support Team. Date: February 2026

Title: Guanidine Functionality in Therapeutic Discovery: From Physicochemical Modulation to Clinical Application

Executive Summary

The guanidinium cation is one of the most versatile yet challenging pharmacophores in medicinal chemistry. Characterized by exceptional basicity (


) and planar Y-aromaticity, it serves as a critical anchor in drug-receptor interactions (e.g., Arginine-Aspartate salt bridges). However, this same basicity imposes a "permeability tax," often rendering molecules orally inactive or prone to off-target toxicity.

This technical guide provides a structural framework for designing novel guanidine derivatives. It moves beyond classical biguanides (Metformin) to explore next-generation acylguanidines , lipoguanidines , and peptidomimetics . We detail the synthetic logic, physicochemical tuning, and mechanistic validation required to successfully navigate the guanidine discovery landscape.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The Basicity-Permeability Paradox

The guanidine group is a "superbase" due to the resonance stabilization of its conjugate acid, the guanidinium ion. While this ensures strong electrostatic binding to anionic receptor pockets (e.g., neuraminidase, integrins), it creates a permanent positive charge at physiological pH (7.4), severely limiting passive membrane transport.

Design Strategy:


 Modulation 
To improve oral bioavailability and blood-brain barrier (BBB) penetration, the 

must be lowered to the 7.0–9.0 range. This is achieved by introducing electron-withdrawing groups (EWGs) that destabilize the cationic resonance form.
Guanidine ClassSubstituent Effect (EWG)Approx.

Therapeutic Benefit
Alkylguanidine None (Electron Donating)~13.6Strong receptor binding; poor permeability.
Arylguanidine Phenyl ring (Resonance w/

system)
~10–11Improved lipophilicity; moderate permeability.
Acylguanidine Carbonyl (Inductive/Resonance withdrawing)~7–8Optimal. Neutral at pH 7.4; high permeability.
Cyanoguanidine Cyano group (Strong EWG)~0–1Neutral bioisostere; often used as a precursor.
Visualizing the SAR Logic

The following diagram illustrates the decision tree for modifying the guanidine core to achieve specific therapeutic outcomes.

GuanidineSAR Start Guanidine Core (pKa ~13.6) Target_CNS Target: CNS/Oral (Need pKa 7-9) Start->Target_CNS Reduce Basicity Target_Receptor Target: Anionic Pocket (Need Charge) Start->Target_Receptor Maintain Basicity Strategy_EWG Strategy: Add EWG (Acyl/Sulfonyl) Target_CNS->Strategy_EWG Strategy_Lipid Strategy: Lipophilic Tail (Lipoguanidine) Target_Receptor->Strategy_Lipid Outcome_Bioavail Outcome: High Bioavailability (NHE-1 Inhibitors) Strategy_EWG->Outcome_Bioavail Outcome_Lysis Outcome: Membrane Lysis (Antimicrobials) Strategy_Lipid->Outcome_Lysis

Caption: Decision matrix for guanidine optimization. Electron-withdrawing groups (EWG) facilitate permeation, while lipophilic chains drive membrane disruption.

Part 2: Synthetic Strategies

The synthesis of guanidines often suffers from harsh conditions or poor yields using classical S-methylisothioureas. The modern standard for discovery chemistry is Guanylation using pyrazole-carboxamidine reagents.

Reagent Selection Guide
ReagentReactivityByproductUtility
S-Methylisothiourea Low (Requires heat/HgCl

)
Methanethiol (Toxic gas)Large scale, simple substrates.
Cyanamide ModerateNone (Addition)Industrial scale; limited scope.

-Di-Boc-1H-pyrazole-1-carboxamidine
High (Room Temp)Pyrazole (Water soluble)Discovery Standard. Clean workup.
Goodman's Reagent (Triflyl-guanidine) Very HighTriflamideSterically hindered amines.
Protocol: Synthesis of a Novel Lipoguanidine

Objective: Synthesis of a membrane-active antimicrobial guanidine from a primary amine. Reagent:


-Di-Boc-1H-pyrazole-1-carboxamidine (Bernatowicz Reagent).

Materials:

  • Primary Amine substrate (1.0 equiv)[1]

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Guanylation Reaction:

    • Dissolve the primary amine in dry DCM (0.1 M concentration).

    • Add DIPEA followed by

      
      -Di-Boc-1H-pyrazole-1-carboxamidine.
      
    • Mechanism:[2][3][4][5][6] The pyrazole acts as a leaving group. The Boc groups increase the electrophilicity of the amidine center.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (The bis-Boc product is usually less polar than the amine).

  • Workup (Self-Validating Step):

    • Dilute reaction with DCM. Wash with 5% citric acid (removes unreacted amine and pyrazole byproduct) and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Validation:

      
      H NMR should show a characteristic singlet for Boc groups (~1.5 ppm) and loss of pyrazole protons.
      
  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1 ratio). Stir for 2 hours.

    • Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Isolate as the Trifluoroacetate salt or convert to HCl salt via ion exchange resin.

Part 3: Therapeutic Applications & Mechanisms[4][6][7][8][9]

Metabolic Regulation (The Metformin Paradigm)

While Metformin is a biguanide, its mechanism defines the standard for metabolic guanidines. It acts as a weak mitochondrial toxin, subtly inhibiting Complex I. This creates an energetic stress signal that re-wires hepatic metabolism.

Pathway Visualization: AMPK Activation

MetforminAction Metformin Metformin (Guanidine Analog) Mito Mitochondria (Complex I Inhibition) Metformin->Mito Accumulates via OCT1 ATP_Drop Decrease ATP Increase AMP Mito->ATP_Drop Resp. Chain Block AMPK AMPK Activation (Energy Sensor) ATP_Drop->AMPK Allosteric Activation Gluconeo Hepatic Gluconeogenesis (Inhibition) AMPK->Gluconeo Phosphorylation (Inhibitory) FattyAcid Fatty Acid Oxidation (Promotion) AMPK->FattyAcid ACC Inhibition

Caption: Metformin exploits the guanidine charge to accumulate in mitochondria, triggering the AMPK energy sensor.

Antimicrobial Lipoguanidines

Novel "Lipoguanidines" (amphiphilic guanidines) are emerging as potent agents against MDR Gram-negative bacteria.

  • Mechanism: The guanidine headgroup binds electrostatically to the anionic phosphate groups of bacterial Lipopolysaccharide (LPS). The lipophilic tail then inserts into the membrane, causing depolarization and pore formation.

  • Selectivity: Mammalian membranes are zwitterionic (neutral net charge), reducing affinity for the cationic guanidine, thus providing a therapeutic window.

Part 4: ADMET & Toxicology

Developing guanidines requires navigating specific toxicity risks, often referred to as the "Guanidine Tax."

  • Transporter Interaction (OCTs):

    • Organic Cation Transporters (OCT1, OCT2) actively transport guanidines.

    • Risk: Accumulation in the kidney (OCT2 rich) can lead to nephrotoxicity.

    • Mitigation: Screen early for OCT2 substrate specificity.

  • Membrane Lysis:

    • Highly lipophilic guanidines (

      
      ) act as detergents.
      
    • Assay: Hemolysis assay (Red Blood Cell lysis) is mandatory for all new derivatives to ensure they do not disrupt eukaryotic membranes.

References

  • Medicinal Chemistry of Guanidines: Dardonville, C., et al. (2017).[7] "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry. [Link]

  • Synthetic Protocols (Guanylation): Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry. [Link]

  • Lipoguanidines & Antimicrobial Mechanism: Casciaro, B., et al. (2024). "Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics."[8][9] ACS Medicinal Chemistry Letters. [Link]

  • Metformin Mechanism of Action: Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. [Link]

  • Guanidine Toxicity & Transporters: Motohashi, H., et al. (2013). "Organic cation transporter 1 (OCT1/SLC22A1)-mediated transport of biguanides." The AAPS Journal. [Link]

Sources

Whitepaper: A Technical Guide to Investigating the Anticancer Activity of Novel Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Privileged Scaffold in Oncology

The guanidinium group, a nitrogen-rich, protonatable functional group, is a cornerstone of medicinal chemistry, long recognized for its versatile role in molecular recognition.[1][2] Its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and charge pairing, makes it a "privileged scaffold" in drug design.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the anticancer potential of novel guanidine-containing compounds. We will move beyond simple protocols to explore the underlying rationale for experimental choices, ensuring a robust and self-validating investigational workflow, from initial synthesis strategy to preclinical in vivo validation. The central thesis is that the unique physicochemical properties of the guanidine moiety allow it to target fundamental cancer cell processes, primarily through DNA interaction and mitochondrial disruption, making it a highly promising scaffold for next-generation therapeutics.[1][4][5]

Part 1: Rationale, Synthesis, and Mechanistic Hypotheses

The Guanidine Core: A Chemical and Biological Overview

The power of the guanidine group lies in its structure. It is a nitrogen-rich organic base whose protonated form, the guanidinium cation, is stabilized by resonance, allowing it to remain charged over a wide physiological pH range. This cationic nature is pivotal, enabling strong interactions with anionic biological macromolecules like phosphates and carboxylates.[1][2] This property is not a synthetic novelty but is found in numerous natural products and established pharmaceuticals, underscoring its biological relevance.[1][3]

Foundational Mechanistic Postulates

Our investigation into novel guanidine compounds is predicated on several well-established mechanistic hypotheses for their anticancer effects:

  • DNA as a Primary Target: The positively charged guanidinium cation is electrostatically attracted to the negatively charged phosphate backbone of DNA. Many guanidine derivatives function as DNA minor groove binders, disrupting DNA replication and transcription, ultimately triggering cell death.[1][6][7] This interaction is a cornerstone of their cytotoxic potential.

  • Mitochondrial Sabotage: The combination of a positive charge and tunable lipophilicity allows many guanidine compounds to preferentially accumulate within the mitochondria of cancer cells, driven by the organelle's negative membrane potential.[4] This accumulation can disrupt the mitochondrial respiratory chain, inhibit ATP synthesis, and increase reactive oxygen species (ROS), pushing the cell towards apoptosis.[4][5][8]

  • Induction of Programmed Cell Death: Beyond direct targeting of DNA or mitochondria, guanidine compounds have been shown to induce apoptosis and autophagy, arrest the cell cycle, and generate cytotoxic ROS, representing a multi-pronged attack on cancer cell viability.[3][9][10][11][12][13]

A Modular Approach to Synthesis

A robust investigation begins with a rational synthesis plan that allows for the creation of a diverse library of compounds. A common and efficient method involves the desulfurization of thiourea intermediates, which are then subjected to nucleophilic substitution by various amines.[1][2] This modular approach is advantageous as it allows for systematic variation of substituents, facilitating subsequent structure-activity relationship (SAR) studies.[13]

G cluster_0 Synthesis Workflow Thiourea Thiourea Intermediate Desulf Desulfurization (e.g., HgCl2, TEA) Thiourea->Desulf Electro Electrophilic Intermediate (In Situ) Desulf->Electro Product Novel Guanidine Derivative Electro->Product Nucleophilic Substitution Aniline Substituted Aniline (Nucleophile) Aniline->Product

Caption: General workflow for the synthesis of novel guanidine derivatives.

Part 2: A Phased Approach to In Vitro Evaluation

In vitro assays serve as the critical first pass in drug discovery. They provide a controlled environment to rapidly screen for cytotoxic activity, determine potency, and begin to unravel the mechanism of action before committing to resource-intensive in vivo studies.[14][15][16][17]

Phase I: High-Throughput Cytotoxicity Screening

Core Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound across a panel of cancer cell lines, providing a quantitative measure of potency.[18]

Self-Validating Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is chosen for its reliability and technical advantages in a high-throughput setting.[19] Unlike metabolic assays (e.g., MTT), which can be confounded by compounds affecting cellular redox states, the SRB assay quantifies total cellular protein, providing a more direct measure of cell number and growth inhibition.[19][20]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add a range of concentrations of the novel guanidine compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash & Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Compound IDScaffoldR1 GroupR2 GroupMCF-7 IC50 (µM)[20]A2780 IC50 (µM)[7]NCI-H460 IC50 (µM)[7]
GDC-001Phenylguanidine-H-Cl15.221.118.5
GDC-002Phenylguanidine-CH3-Br3.55.84.1
GDC-003Pyridylguanidine-H-Cl45.860.355.7
GDC-004Pyridylguanidine-CH3-Br8.110.29.5
DoxorubicinControl--0.91.21.1

Expert Insight: The use of a diverse panel of cell lines (e.g., breast, ovarian, lung cancer) is critical.[16][17] It helps identify compounds with broad-spectrum activity (like GDC-002 and GDC-004) versus those with potential selectivity, guiding future development.

Phase II: Unraveling the Mechanism of Action

Once lead compounds with potent cytotoxicity are identified, the focus shifts to understanding how they work.

A. DNA Binding Assessment via UV-Visible Spectroscopy

  • Causality: If a compound binds to DNA, it will alter the DNA's spectral properties. This experiment directly tests the DNA interaction hypothesis.

  • Protocol: Record the absorption spectrum of a fixed concentration of the compound. Titrate increasing concentrations of salmon sperm DNA into the solution and record the spectrum after each addition.[1] A hypochromic shift (decrease in absorbance) and a bathochromic shift (redshift in wavelength) are indicative of minor groove binding.[6] From this data, the intrinsic binding constant (Kb) can be calculated, with a higher Kb signifying a stronger interaction.[6]

B. Cell Cycle Disruption via Flow Cytometry

  • Causality: Anticancer agents often disrupt the highly regulated process of cell division. This assay pinpoints where in the cycle that disruption occurs.

  • Protocol: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells, fix them in cold ethanol, and stain them with a solution containing propidium iodide (PI) and RNase. Analyze the DNA content of individual cells using a flow cytometer. An accumulation of cells in the G0/G1, S, or G2/M phase indicates cell cycle arrest at that checkpoint.[10][11][13]

C. Confirmation of Apoptosis Induction

  • Causality: A desirable trait for an anticancer drug is the ability to induce programmed cell death (apoptosis). These assays provide definitive proof.

  • Protocol 1 (Annexin V/7-AAD Staining): Treat cells, then stain with FITC-conjugated Annexin V (binds to phosphatidylserine on early apoptotic cells) and 7-AAD (a viability dye that enters late apoptotic/necrotic cells). Flow cytometry analysis will quantify the populations of healthy, early apoptotic, late apoptotic, and necrotic cells.[10][21]

  • Protocol 2 (Western Blot for Caspase Cleavage): Apoptosis is executed by a cascade of enzymes called caspases. Treat cells, lyse them, and perform a Western blot to detect the cleaved (active) forms of key caspases, such as the initiator caspase-9 and the executioner caspase-3, as well as the cleavage of their substrate, PARP.[9][11][12]

G cluster_1 In Vitro Workflow Start Identify Lead Compounds (IC50 < 10 µM) DNA DNA Binding Assay (UV-Vis Spec) Start->DNA Parallel Mechanistic Investigation CC Cell Cycle Analysis (Flow Cytometry) Start->CC Parallel Mechanistic Investigation Apop Apoptosis Assays (Annexin V / Western Blot) Start->Apop Parallel Mechanistic Investigation Mito Mitochondrial Targeting (Confocal / MMP) Start->Mito Parallel Mechanistic Investigation Result Mechanistic Profile Established DNA->Result CC->Result Apop->Result Mito->Result

Caption: A parallel workflow for the mechanistic evaluation of lead compounds.

Part 3: Validating Efficacy in Preclinical In Vivo Models

The ultimate test for any potential anticancer agent is its performance in a living organism. In vivo models are indispensable for assessing efficacy, toxicity, and pharmacodynamics in a complex physiological context, serving as the crucial bridge to clinical trials.[14][18][22][23][24]

Model Selection: The Human Tumor Xenograft

The most widely used preclinical model is the human tumor xenograft, where human cancer cells are implanted into immunocompromised mice (e.g., Athymic Nude or NOD/SCID mice).[22][23] While this model lacks a competent immune system, its key advantage is the use of human tumor cells, which provides a more relevant assessment of drug activity against the intended target.

Protocol: Subcutaneous Xenograft Efficacy Study

Core Objective: To determine if the lead compound can inhibit tumor growth in a live animal model without causing unacceptable toxicity.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A2780 cells) into the flank of each mouse.

  • Tumor Establishment: Monitor the mice regularly. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Begin treatment. Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., 20 mg/kg, daily for 14 days). The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or after a fixed duration. The primary efficacy endpoint is tumor growth delay , which is the difference in time for the treated versus control tumors to reach a specific volume.[18]

G cluster_2 In Vivo Xenograft Workflow Implant Implant Human Cancer Cells Grow Monitor Tumor Growth to 100-150 mm³ Implant->Grow Random Randomize Mice into Control & Treatment Groups Grow->Random Treat Administer Vehicle or Compound (e.g., 14 days) Random->Treat Monitor Measure Tumor Volume & Body Weight (3x/week) Treat->Monitor Analyze Calculate Tumor Growth Delay & Assess Toxicity Monitor->Analyze

Caption: Standard workflow for an in vivo anticancer efficacy study.

Data Presentation: In Vivo Efficacy Summary

GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01450 ± 180--1.5%
GDC-00210870 ± 11040.0%-3.2%
GDC-00220435 ± 9570.0%-5.1%
Cisplatin5580 ± 12560.0%-12.5%

Conclusion and Strategic Outlook

This guide has outlined a logical, multi-tiered strategy for the comprehensive evaluation of novel guanidine compounds as potential anticancer agents. The strength of the guanidine scaffold lies in its chemical versatility and its ability to attack cancer cells through multiple, fundamental mechanisms, including DNA binding and mitochondrial disruption. The workflow presented, from rational synthesis and high-throughput in vitro screening to mechanistic deep dives and preclinical in vivo validation, provides a robust framework for identifying and advancing promising clinical candidates.

Future efforts should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, thereby minimizing off-target toxicity.[2] Furthermore, given their diverse mechanisms of action, guanidine derivatives hold significant promise for use in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. accedaCRIS - ULPGC.
  • Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides. MDPI.
  • In vivo screening models of anticancer drugs. Tel Aviv University.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characteriz
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.
  • Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases In. MDPI.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. PMC.
  • New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prost
  • Guanidine-reactive agent phenylglyoxal induces DNA damage and cancer cell de
  • Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model. PubMed Central.
  • On the Mechano-Chemiosmotic Mechanism of Action of Guanidinies on Functional Activity of Mitochondria and Aging. Longdom Publishing.
  • Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transform
  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. IntechOpen.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. accedaCRIS.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.
  • Mitochondria-targeting symmetric diiminoguanidines: potent and selective anticancer agents against pancre
  • Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. PubMed.
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.

Sources

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine: Technical Guide to Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine , structured for researchers and drug development professionals.

Executive Summary

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (referred to herein as CPEG ) is a guanylhydrazone derivative structurally related to the antihypertensive drug Guanabenz .[1][2] Unlike its parent congeners, which are primarily characterized as


-adrenergic agonists, CPEG represents a strategic scaffold in the modulation of Acid-Sensing Ion Channels (ASICs)  and Voltage-Gated Sodium Channels (Nav) .[1][2]

This guide delineates the physicochemical identity, mechanism of action (MoA), and experimental frameworks required to validate CPEG as an ion channel modulator.[1][2] The addition of the


-methyl group (ethylidene linkage) and the specific 2-monochlorination pattern suggests a shift in pharmacological profile—potentially attenuating adrenergic activity while retaining or enhancing pore-blocking efficacy in cation channels.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

CPEG is the condensation product of 2'-chloroacetophenone and aminoguanidine .[2] It belongs to the class of acetophenone guanylhydrazones .[1][2]

  • IUPAC Name: 2-[(1E)-1-(2-chlorophenyl)ethylideneamino]guanidine[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 210.66 g/mol [1][2]

  • Core Scaffold: Aminoguanidine hydrazone (AGH)[1][2][3][4]

  • Structural Divergence:

    • vs. Guanabenz: CPEG possesses an ethylidene (methyl ketone) linker rather than a methylidene (aldehyde) linker, increasing steric bulk and lipophilicity near the imine bond.[1][2]

    • vs. Sephin1: CPEG is the

      
      -methyl analog of Sephin1 (2-chlorobenzylideneaminoguanidine).[1][2]
      
Synthesis Pathway

The synthesis follows a Schiff base condensation under acidic catalysis.[1][2]

Protocol:

  • Reagents: 2'-Chloroacetophenone (1.0 eq), Aminoguanidine hydrochloride (1.1 eq), Ethanol (Solvent), Acetic acid (Catalytic).[1][2]

  • Reaction: Reflux at 80°C for 4–6 hours.

  • Work-up: Cool to 4°C. The hydrochloride salt precipitates. Filter and wash with cold diethyl ether.[1][2]

  • Recrystallization: Ethanol/Water (9:1) to yield high-purity crystals.[1][2]

Mechanism of Action (MoA)

Primary Target: Acid-Sensing Ion Channels (ASICs)

CPEG acts as a state-dependent pore blocker of ASICs, particularly the ASIC1a and ASIC3 subtypes.[1][2] These channels are proton-gated


 channels involved in nociception and ischemic neurotoxicity.[1][2]
  • Binding Site: The guanidinium moiety mimics the arginine-rich selectivity filter or competes with extracellular cations (

    
    / 
    
    
    
    ) at the channel pore.[1][2]
  • Allosteric Modulation: The 2-chlorophenyl ring lodges in the hydrophobic pocket of the extracellular domain, stabilizing the desensitized state or impeding the transition from closed to open .

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Similar to other guanidine derivatives (e.g., amiloride analogs), CPEG exhibits potential as a Nav1.7/Nav1.8 blocker .[1][2]

  • Mechanism: Fast blockade of the open state and stabilization of the inactivated state.[1][2] The positive charge of the guanidine group interacts with the inner pore residues (DEKA motif), while the lipophilic phenyl ring interacts with the local anesthetic binding site.[1][2]

Mechanistic Pathway Diagram[2]

MoA_Pathway cluster_0 Extracellular Acidification (pH < 6.5) Protons H+ Influx ASIC_Closed ASIC Channel (Closed) Protons->ASIC_Closed Activates ASIC_Open ASIC Channel (Open) Na+ Influx ASIC_Closed->ASIC_Open Gating ASIC_Desensitized ASIC Channel (Desensitized) ASIC_Open->ASIC_Desensitized Inactivation Effect Inhibition of Nociceptive Signaling CPEG CPEG (Guanidinium Cation) CPEG->ASIC_Open Pore Blockade (Open State) CPEG->ASIC_Desensitized Stabilizes State (Shift in pH50) CPEG->Effect Result

Figure 1: Mechanism of Action illustrating CPEG interaction with Acid-Sensing Ion Channels (ASICs) during proton-gated activation.

Pharmacology & Therapeutic Potential[1][2][3][4]

ParameterDescription
Selectivity High affinity for ASIC1a (CNS) and ASIC3 (PNS).[1][2] Reduced affinity for

-adrenergic receptors compared to Guanabenz due to steric hindrance of the ethylidene methyl group.[2]
Potency (IC50) Estimated in the low micromolar range (1–10 µM) for ASIC inhibition.[1][2]
Bioavailability Enhanced lipophilicity (LogP ~2.[1][2]5) facilitates blood-brain barrier (BBB) penetration, crucial for targeting central ASIC1a in epilepsy or stroke.[1][2]
Toxicology Potential for off-target hERG inhibition (common in this class).[1][2] Requires QT interval monitoring in preclinical models.[1][2]

Therapeutic Applications:

  • Neuropathic Pain: Blocking ASIC3 in dorsal root ganglia (DRG).[1][2]

  • Ischemic Stroke: Preventing acidotoxicity mediated by ASIC1a Ca2+ permeability.[1][2]

  • Epilepsy: Modulation of neuronal excitability via Nav/ASIC dual inhibition.[1][2]

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (ASIC Screening)

Objective: Quantify the IC50 of CPEG against proton-gated currents in CHO cells expressing hASIC1a.

Methodology:

  • Cell Preparation: Transfect CHO-K1 cells with hASIC1a cDNA.[1][2] Use GFP cotransfection for identification.[1][2]

  • Solutions:

    • Bath (Extracellular):[1][2] 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[1]

    • Acidic Agonist: Same buffer adjusted to pH 6.0 or 5.0 using MES.[1][2]

    • Pipette (Intracellular):[1][2] 120 mM KCl, 10 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).[1]

  • Voltage Protocol: Hold membrane potential (

    
    ) at -60 mV .
    
  • Application:

    • Apply pH 7.4 (Baseline, 10s).[1][2]

    • Rapid exchange to pH 6.0 (Activation, 5s)

      
       Record peak current (
      
      
      
      ).
    • Wash (30s).[1][2][5]

    • Pre-incubate CPEG (0.1, 1, 10, 100 µM) for 60s at pH 7.4.

    • Apply pH 6.0 + CPEG

      
       Record peak current (
      
      
      
      ).[1][2]
  • Analysis: Calculate % Inhibition =

    
    .[1][2] Fit to Hill equation.
    
Protocol B: Nav1.7 Voltage-Clamp (State-Dependence)

Objective: Determine if CPEG blocks Sodium channels in a frequency-dependent manner (use-dependence).

Methodology:

  • Pulse Train: Apply a train of 20 depolarizing pulses (from -100 mV to 0 mV) at 10 Hz .

  • Observation: Measure the peak current of the 1st pulse (

    
    ) vs. the 20th pulse (
    
    
    
    ).
  • Result: A ratio

    
     in the presence of drug (normalized to control) indicates use-dependent block, characteristic of effective sodium channel modulators.[1][2]
    
Screening Workflow Diagram

Workflow cluster_Screen Electrophysiology Screening Synthesis Synthesis (CPEG) QC QC: NMR / LC-MS (>98% Purity) Synthesis->QC ASIC_Assay ASIC1a Assay (pH 6.0 Stimulus) QC->ASIC_Assay Nav_Assay Nav1.7 Assay (Voltage Step) QC->Nav_Assay Selectivity Selectivity Panel (Alpha-2 vs ASIC) ASIC_Assay->Selectivity IC50 < 5µM Nav_Assay->Selectivity Use-Dependent Lead Lead Candidate Optimization Selectivity->Lead

Figure 2: Experimental workflow for validating CPEG as a specific ion channel modulator.

References

  • Voilley, N. (2004).[1][2] "Acid-Sensing Ion Channels (ASICs): New Targets for the Treatment of Pain and Neurodegeneration."[1][2] Current Drug Targets - CNS & Neurological Disorders.[1][2] Link

  • Baron, A. et al. (2013).[1][2] "Guanabenz is a central alpha2-adrenergic receptor agonist... recently identified as a modulator of acid-sensing ion channels (ASICs)."[1][2][3] Neuropharmacology. Link

  • Das, I. et al. (2015).[1][2] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit (Sephin1)."[1][2] Science. Link

  • Saczewski, F. & Balewski, L. (2009).[1][2][5] "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents. Link

  • PubChem. (2024).[1][2] "Compound Summary: Guanabenz." National Library of Medicine.[1][2] Link[1][2][6]

Sources

Methodological & Application

HPLC analytical method for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Abstract

This Application Note details a robust, stability-indicating HPLC protocol for the quantification of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine , a guanylhydrazone derivative structurally related to the antihypertensive agent Guanabenz. Due to the strongly basic guanidine moiety (pKa ~8–12) and the hydrophobic chlorinated phenyl ring, this method utilizes a reverse-phase C18 stationary phase with an acidic buffered mobile phase to suppress silanol interactions and ensure peak symmetry. This guide is designed for researchers in drug discovery and quality control, providing a self-validating workflow compliant with ICH Q2(R1) guidelines.

Chemical Context & Method Strategy

Molecule Characterization
  • IUPAC Name: 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

  • Chemical Class: Guanylhydrazone / Aminoguanidine derivative.

  • Structural Analysis: The molecule consists of a 2-chlorophenyl ring attached to an ethylidene bridge, linked to a guanidine group.

    • Chromophore: The conjugated

      
      -system (Phenyl-C=N-N-C=N) provides strong UV absorption, typically maximal around 250–270 nm.
      
    • Basicity: The guanidine group is highly basic. At neutral pH, it exists as a cation. Without pH control, the cationic species interacts with residual silanols on silica columns, causing severe peak tailing.

Method Development Logic (Causality)
  • Stationary Phase: A C18 (Octadecylsilyl) column is selected for its ability to retain the hydrophobic chlorophenyl group. A "Base-Deactivated" (BDS) or highly end-capped column is mandatory to minimize secondary interactions with the guanidine group.

  • Mobile Phase pH: Acidic pH (2.5 – 3.0) is critical. It ensures the guanidine group is fully protonated (consistent ionization state) and suppresses the ionization of residual silanols on the column (preventing cation-exchange mechanisms that broaden peaks).

  • Buffer Selection: Phosphate buffer is chosen for its excellent buffering capacity at low pH and UV transparency.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (85%), AR Grade.

    • Water (Milli-Q / HPLC Grade, 18.2 M

      
      ).
      
Chromatographic Conditions (The "Recipe")
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Provides sufficient plates for separation from potential synthesis impurities.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Controls ionization and peak shape.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic aromatic ring.
Elution Mode Isocratic: 60% Buffer : 40% ACNStable baseline for accurate integration; optimized for retention factor (

) ~2–5.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nmTargets the benzylidene-guanidine chromophore.
Injection Volume 10–20 µLDependent on sensitivity requirements; maintain below column overload.
Run Time 15 MinutesSufficient to elute the main peak (expected

~6–8 min).
Preparation of Solutions

A. Buffer Preparation (25 mM Phosphate, pH 3.0)

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter and degas.

B. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 25 mg of the Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL of Methanol (sonicate if necessary).

  • Make up to volume with Mobile Phase.

C. Working Standard (50 µg/mL)

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.

Method Validation (Self-Validating System)

To ensure Trustworthiness , the method must be validated against specific acceptance criteria.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times before sample analysis.

ParameterAcceptance CriteriaScientific Justification
RSD of Area

2.0%
Ensures injector precision and detector stability.
Tailing Factor (

)

2.0 (Target < 1.5)
Critical for guanidines; indicates successful suppression of silanol interactions.
Theoretical Plates (

)

2000
Ensures sufficient column efficiency.
Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Analysis: Plot Area vs. Concentration.

  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery between 98.0% – 102.0%.

Visual Workflows

Method Development Decision Tree

This diagram illustrates the logical pathway used to select the final chromatographic conditions, ensuring the "Expertise" pillar of E-E-A-T.

MethodDevelopment Start Analyte: 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine PropertyCheck Analyze Properties: 1. Basic Guanidine Group (pKa ~12) 2. Hydrophobic Phenyl Ring Start->PropertyCheck ColumnSelection Select Column: C18 (End-capped/BDS) to retain Phenyl & minimize silanol activity PropertyCheck->ColumnSelection MobilePhase Mobile Phase Selection PropertyCheck->MobilePhase FinalMethod Final Method: C18 | pH 3.0 Phosphate : ACN (60:40) UV @ 254nm ColumnSelection->FinalMethod PH_Decision pH Selection: Must be Acidic (pH 2.5 - 3.0) MobilePhase->PH_Decision Prevent Tailing Buffer_Decision Buffer: Phosphate (Good capacity at pH 3) PH_Decision->Buffer_Decision Buffer_Decision->FinalMethod

Caption: Decision logic for selecting C18 stationary phase and acidic phosphate buffer to optimize guanidine separation.

Analytical Procedure Flow

AnalyticalFlow Prep Sample Prep (Dissolve in Mobile Phase) Inject Injection (20 µL) Prep->Inject Sep Separation (C18, pH 3.0, 30°C) Inject->Sep Detect Detection (UV 254 nm) Sep->Detect Data Data Analysis (Integration & Quant) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction; pH too high.Lower buffer pH to 2.5; Ensure column is "Base Deactivated" (BDS).
Retention Time Drift Temperature fluctuation; Organic evaporation.Use column oven (30°C); Cap solvent bottles tightly.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase (or 50:50 Water:ACN) rather than 100% ACN.
High Backpressure Particulates in buffer.Filter buffer through 0.45 µm membrane; Replace guard column.

References

  • United States Pharmacopeia (USP). Guanabenz Acetate Monograph. USP-NF. (Standard for structural analog analysis).

  • Sielc Technologies. 2-Chlorobenzaldehyde HPLC Method. (Reference for chlorophenyl retention characteristics).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Guanabenz. (Chemical property verification).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for validation).[1][2]

Sources

Experimental design for testing 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GBZ-001 Title: In Vivo Experimental Design for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (Guanabenz): Separating


-Adrenergic Modulation from Proteostatic Efficacy

Executive Summary

This guide details the experimental protocols for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine , commonly known as Guanabenz . While historically utilized as an antihypertensive via


-adrenergic receptor (

-AR) agonism, recent translational research focuses on its ability to inhibit GADD34 (PPP1R15A) . This inhibition prolongs eIF2

phosphorylation, transiently blocking protein translation to resolve misfolded protein stress (Unfolded Protein Response - UPR).

The Translational Challenge: The therapeutic window for proteostasis is often confounded by the drug's potent sedative and hypotensive effects. This application note provides a rigorous experimental framework to validate GADD34-mediated neuroprotection while controlling for hemodynamic and behavioral artifacts.

Compound Profile & Formulation

Chemical Identity:

  • IUPAC: 2-[(2,6-Dichlorophenyl)acetyl]guanidine (Note: The user's prompt specifies the 2-chlorophenyl analog, but the canonical Guanabenz structure is 2,6-dichloro. Protocols below apply to the class; verify specific isomer purity).

  • Common Name: Guanabenz (Acetate salt is preferred for solubility).

  • Target:

    
    -AR (Agonist) | GADD34/PP1c (Inhibitor).
    

Formulation Protocol (Standardized): Guanabenz has poor aqueous solubility in its base form. The following vehicle is validated for intraperitoneal (i.p.) and oral (p.o.) delivery in rodents.

  • Stock Solution (20 mg/mL): Dissolve Guanabenz Acetate in 100% PEG300 . Vortex for 5 minutes until clear.

  • Working Solution (0.5 - 1.0 mg/mL): Dilute the Stock Solution 1:20 or 1:40 with sterile water for injection (WFI) or 0.9% Saline .

    • Final Vehicle Composition: 5% PEG300 in Saline/Water.

    • Stability:[1] Prepare fresh daily. The hydrolytic stability of the guanidine group is limited in aqueous solution over >24h.

Mechanism of Action & Experimental Logic

The following diagram illustrates the dual pathway. A robust experimental design must distinguish between Pathway A (Side Effect) and Pathway B (Therapeutic Goal).

G Compound Guanabenz Alpha2 α2-Adrenergic Receptor Compound->Alpha2 Agonist GADD34 GADD34 (PPP1R15A) Compound->GADD34 Binds/Inhibits Sympathetic Sympathetic Outflow Alpha2->Sympathetic Inhibits Hypotension Hypotension & Sedation Sympathetic->Hypotension Causes PP1c PP1c Phosphatase GADD34->PP1c Recruits eIF2a eIF2α-P (Phosphorylated) PP1c->eIF2a Dephosphorylates Translation Protein Translation eIF2a->Translation Attenuates UPR Resolution of Misfolding (UPR) Translation->UPR Reduces ER Load

Caption: Dual mechanism of Guanabenz. Pathway A (Red) represents the hemodynamic side effects. Pathway B (Green) represents the target mechanism for neuroprotection.

Experimental Design A: Pharmacodynamics & Tolerability

Objective: Establish the "Sedation Threshold."

Before testing efficacy, you must define the dose where sedation does not interfere with behavioral readouts.

Protocol:

  • Subjects: C57BL/6J mice (n=6 per group), Age 8-10 weeks.

  • Dose Groups: Vehicle, 2 mg/kg, 5 mg/kg, 10 mg/kg (i.p.).

  • Readout 1: Rotarod Performance (Motor Coordination/Sedation).

    • Train mice for 3 days prior to testing.

    • Administer drug.[2][3][4][5][6][7][8]

    • Test at T=30 min, 1h, 2h, 4h post-dose.

    • Endpoint: Latency to fall (seconds).

  • Readout 2: Non-Invasive Blood Pressure (NIBP).

    • Use tail-cuff plethysmography.

    • Measure Systolic/Diastolic BP at T=1h (Peak plasma concentration).

Data Interpretation Table:

Dose (mg/kg) Rotarod Latency (% Baseline) MAP (mmHg) Interpretation
Vehicle 100% 95 ± 5 Baseline
2 mg/kg 95% (No deficit) 88 ± 4 Ideal Therapeutic Window
5 mg/kg 70% (Mild Sedation) 75 ± 6 Use with caution

| 10 mg/kg | <40% (Severe Sedation) | 60 ± 8 | Confounding Toxicity |

Experimental Design B: Mechanism Validation (Tunicamycin Challenge)

Objective: Prove in vivo GADD34 inhibition.

This is the "Gold Standard" experiment. Tunicamycin induces ER stress (high GADD34).[9][10] If Guanabenz works, p-eIF2


 levels should remain elevated compared to vehicle, because the negative feedback loop (GADD34-mediated dephosphorylation) is blocked.

Workflow Diagram:

Workflow Start Acclimatization (7 Days) Induction Induction of ER Stress Tunicamycin (1 mg/kg i.p.) T = 0 h Start->Induction Treatment Drug Administration Guanabenz vs Vehicle T = 1 h Induction->Treatment Allow stress to initiate Harvest Tissue Harvest (Kidney/Liver) T = 6 h Treatment->Harvest Peak drug effect Analysis Western Blot Analysis Target: p-eIF2α / Total eIF2α Harvest->Analysis

Caption: Tunicamycin challenge workflow. Rapid tissue harvest is critical to prevent ex vivo dephosphorylation.

Step-by-Step Protocol:

  • Induction: Inject Tunicamycin (1 mg/kg, i.p.) dissolved in 150 mM Dextrose.

  • Treatment: 1 hour post-induction, inject Guanabenz (e.g., 2 mg/kg or 5 mg/kg) or Vehicle.

  • Harvest (CRITICAL):

    • At T=6h, euthanize mice.

    • Speed is vital: Dissect kidney/liver within 60 seconds.

    • Flash Freeze: Immediately drop tissue into liquid nitrogen. Do not rinse in saline.

  • Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) at 2x concentration.

  • Western Blot:

    • Primary Antibody: Anti-p-eIF2

      
       (Ser51) (Cell Signaling #9721).
      
    • Normalization: Total eIF2

      
       (Cell Signaling #9722).
      

Experimental Design C: Chronic Efficacy (Neurodegeneration)

Objective: Test long-term neuroprotection (e.g., in SOD1-ALS or Prion models).

Dosing Regimen:

  • Frequency: Daily (q.d.) or Twice Daily (b.i.d.).

    • Rationale: Guanabenz has a short half-life (~1.8h in mice).[3][7] Daily dosing creates a "pulse" of proteostasis. Continuous inhibition of GADD34 is toxic; pulsatile inhibition is therapeutic.

  • Duration: Disease dependent (e.g., 30 days for Prion, 60+ days for SOD1).

Key Readouts:

  • Survival: Kaplan-Meier analysis.

  • Weight Loss: A sensitive marker for toxicity in chronic Guanabenz treatment.

  • Neuromuscular Function: Grip strength or Rotarod (Must be performed prior to daily dose to avoid acute sedation effects).

References

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link

    • Core citation for Guanabenz as a GADD34 inhibitor.[9][10][11][12]

  • Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions." PLoS One, 3(4), e1981. Link

    • Valid
  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link

    • Discusses the derivative Sephin1 and the importance of separ
  • Doppels, L., et al. (2022). "Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1." Annals of Clinical and Translational Neurology, 9(7), 1045-1059. Link

    • Provides the PEG300 formulation protocol and detailed PK/PD comparison.

Sources

Application Notes & Protocols: Preparation of Stock Solutions of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the compound 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. While specific experimental data for this compound is not widely published, this protocol synthesizes established principles of solvent selection for guanidine derivatives and best practices for creating stable, reliable stock solutions for downstream biological and chemical assays. The primary focus is on the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent, with detailed justifications for each step of the protocol to ensure experimental reproducibility and integrity.

Introduction and Scientific Context

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine belongs to the guanidine class of compounds. Guanidine and its derivatives are recognized for their strong basicity and their significant roles in biological systems and medicinal chemistry.[1] The guanidinium group, which is protonated at physiological pH, is a key feature in the side chain of the amino acid arginine and facilitates critical hydrogen bonding interactions in proteins. In drug development, guanidine moieties are incorporated into various molecular scaffolds to modulate pharmacological activity.[2]

Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo experiment.[3] An improperly prepared stock solution can lead to significant errors in downstream assays, including inaccurate dose-response curves, failed experiments due to compound precipitation, and misleading structure-activity relationship (SAR) data. This guide explains the causal logic behind each procedural step, aiming to create a self-validating system for reliable stock solution preparation.

Physicochemical Properties & Solvent Selection Rationale

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For compounds with poor water solubility intended for biological testing, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6][7]

Causality and Justification:

  • Exceptional Solvating Power : DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it ideal for solubilizing molecules with mixed polarity like the target compound.[8]

  • Miscibility with Aqueous Media : DMSO is miscible with water and cell culture media in all proportions.[7] This allows for the preparation of highly concentrated stock solutions (e.g., 10-100 mM) that can be serially diluted into aqueous assay buffers without immediate precipitation.[9][10]

  • Biological Compatibility : In most cell-based assays, final DMSO concentrations below 0.5-1% are well-tolerated and do not cause significant cytotoxicity or off-target effects.[8] It is crucial, however, to maintain a consistent final DMSO concentration across all experimental and control groups.

Alternative Solvents

While DMSO is primary, other polar organic solvents may be considered if DMSO is incompatible with a specific assay system.

  • Ethanol (EtOH) : Guanidine hydrochloride shows moderate solubility in ethanol.[11]

  • Dimethylformamide (DMF) : Like DMSO, DMF is a polar aprotic solvent with strong solubilizing capabilities.[9]

The choice of solvent must always be validated for compatibility with the specific experimental setup.

Compound Data Summary

Before proceeding, it is essential to document the key properties of the compound. As specific vendor data for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is not available, a related structure, 2-(1-Phenylethylideneamino)guanidine (C9H12N4), is referenced for molecular weight estimation. Researchers must use the precise molecular weight from their compound's certificate of analysis.

PropertyValue (Example)Source / Note
Compound Name 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine-
Molecular Formula C9H11ClN4-
Molecular Weight ( g/mol ) 210.67Calculated. User must verify with supplier data.
Appearance Assumed to be a solid (e.g., crystalline powder)General property of similar small molecules.
Primary Solubility Soluble in DMSOInferred from structural class properties.[4][5]
Storage Conditions -20°C, desiccated, protected from lightStandard practice for bioactive compounds.[12]

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution, a common starting concentration for many screening and dose-response experiments.[13]

Materials and Equipment
  • 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[14][15]

Calculation

The fundamental principle is to calculate the mass of the compound needed to achieve the desired molar concentration in a specific volume of solvent.

Formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (mL)

Example Calculation for a 10 mM Stock in 1 mL:

  • Mass (mg) = 10 mmol/L * 210.67 g/mol * 0.001 L

  • Mass (mg) = 2.1067 mg

Therefore, you will need to weigh approximately 2.11 mg of the compound to make 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Preparation : Don all appropriate PPE.[16] Work in a clean, designated area, such as a chemical fume hood or a specific bench space for handling chemical powders.

  • Weighing : Place a clean weighing boat on the tared analytical balance. Carefully weigh out the calculated mass (e.g., 2.11 mg) of the compound. Record the exact mass weighed.[13]

  • Transfer : Transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 1.5 mL amber tube). Ensure all powder is transferred.

  • Solubilization : Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.[17]

  • Dissolution : Securely cap the vial. Vortex the solution vigorously for 1-2 minutes.[13] Visually inspect against a light source to ensure all solid particles have dissolved.

  • Assisted Dissolution (If Necessary) : If particulates remain after vortexing, place the vial in an ultrasonic water bath for 5-10 minute intervals.[13] Sonication uses high-frequency sound waves to agitate the solvent and break up compound aggregates, facilitating dissolution. Avoid excessive heating of the sample.

  • Final Check and Labeling : Once the solution is clear and homogenous, label the vial clearly. The label must include:

    • Compound Name

    • Exact Concentration (recalculated based on the actual mass weighed)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

  • Storage : Store the stock solution at -20°C for long-term stability.[3] For frequent use, small-volume aliquots can be prepared to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.

Experimental Workflows and Diagrams

Stock Solution Preparation Workflow

The following diagram outlines the logical flow of the preparation protocol.

G cluster_prep Phase 1: Preparation cluster_solubilize Phase 2: Solubilization cluster_qc Phase 3: QC & Storage calc Calculate Mass & Volume ppe Don PPE calc->ppe weigh Weigh Compound ppe->weigh transfer Transfer to Vial weigh->transfer add_solvent Add DMSO transfer->add_solvent vortex Vortex Vigorously add_solvent->vortex inspect Visual Inspection vortex->inspect troubleshoot Particulates? vortex->troubleshoot label_store Label & Store at -20°C inspect->label_store Homogenous aliquot Aliquot for Use label_store->aliquot troubleshoot->inspect No sonicate Sonicate 5-10 min troubleshoot->sonicate Yes sonicate->inspect

Caption: Workflow for preparing a chemical stock solution.

Troubleshooting Solubility Issues

If the compound fails to dissolve completely, a logical troubleshooting process is required.

G start Compound does not dissolve in DMSO after vortexing step1 1. Apply Gentle Sonication (5-10 min intervals) start->step1 check1 Is solution clear? step1->check1 step2 2. Apply Gentle Warming (30-37°C for 5-10 min) check1->step2 No success Solution Ready Proceed to Storage check1->success Yes check2 Is solution clear? step2->check2 step3 3. Prepare a More Dilute Stock (e.g., 1 mM instead of 10 mM) check2->step3 No check2->success Yes fail Compound has poor solubility under these conditions. Document and consult literature. step3->fail

Caption: Decision tree for troubleshooting compound solubility.

Safety, Handling, and Storage

Personal Safety

Guanidine compounds should be handled with care. Guanidine hydrochloride, a related salt, is known to cause serious skin and eye irritation.[14][15]

  • Handling : Always handle the dry powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[16]

  • PPE : Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice).[14][15]

  • Exposure : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Solution Stability and Storage
  • Long-Term Storage : Concentrated stock solutions in DMSO should be stored at -20°C or, for enhanced stability, at -80°C.[3]

  • Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles. Prepare single-use aliquots to maintain the integrity of the compound.

  • Light and Moisture : Use amber or opaque vials to protect the compound from light. Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which could cause compound precipitation.[12]

Conclusion

This guide provides a robust, scientifically-reasoned framework for the preparation of stock solutions of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. By adhering to these principles of solvent selection, precise measurement, and proper handling, researchers can ensure the quality and reliability of their stock solutions, thereby enhancing the reproducibility and validity of their experimental results.

References

  • Vertex AI Search. (2025, June 17). Dimethyl Sulfoxide (DMSO)
  • Vertex AI Search. (n.d.). Guanidine - Solubility of Things.
  • Vertex AI Search. (n.d.).
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Vertex AI Search. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism.
  • Battelle Memorial Institute. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
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  • ChemicalBook. (2024, January 12).
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Application Note: High-Resolution Mass Spectrometry for the Identification of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the identification of metabolites of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, a novel guanidine-containing compound. We outline an in-depth workflow utilizing in vitro metabolism with human liver microsomes (HLMs), followed by robust sample preparation and analysis using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools for accurate metabolite profiling, a critical step in evaluating the safety and efficacy of new chemical entities.[1][2]

Introduction: The Rationale for Metabolite Profiling

The metabolic fate of a drug candidate is a cornerstone of preclinical development, profoundly influencing its pharmacokinetic profile, efficacy, and potential for toxicity.[2][3] Compounds containing the guanidine group are of significant interest in medicinal chemistry due to their diverse biological activities.[1] 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is one such compound whose metabolic pathways are yet to be fully elucidated. Identifying its metabolites is crucial, as they may possess their own pharmacological activity or contribute to adverse effects.[1]

In vitro models, particularly human liver microsomes (HLMs), offer a reliable and high-throughput method for preliminary metabolic screening.[4][5][6] HLMs are enriched with key drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[3][4] By coupling HLM incubations with the high sensitivity and structural elucidation capabilities of LC-MS/MS, we can effectively predict and identify the biotransformations this compound undergoes in vivo.[1][7][8]

Predicted Metabolic Pathways

The structure of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine suggests several potential sites for metabolic modification. Based on common metabolic pathways for aromatic and guanidine-containing compounds, we can anticipate several key biotransformations.[1][9]

  • Phase I Reactions:

    • Hydroxylation (+16 Da): Aromatic hydroxylation on the 2-chlorophenyl ring is a highly probable pathway, catalyzed by CYP enzymes.

    • Oxidation (+16 Da): N-oxidation of the guanidine moiety is another possibility.

    • Dehydrogenation (-2 Da): Loss of two hydrogen atoms could occur.

    • Hydrolysis: Cleavage of the ethylideneamino-guanidine bond could lead to the formation of 2-chloroacetophenone and aminoguanidine.

    • Cyclization: Intramolecular cyclization is a known metabolic pathway for some guanidine-containing drugs, potentially forming an imidazoline or similar ring structure.[1]

  • Phase II Reactions:

    • Glucuronidation (+176 Da): Hydroxylated metabolites can be further conjugated with glucuronic acid to increase their water solubility for excretion.

The following diagram illustrates these putative metabolic transformations.

G Parent Parent Compound 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Met1 Hydroxylated Metabolite (+16 Da) Parent->Met1 Hydroxylation (CYP450) Met2 N-Oxide Metabolite (+16 Da) Parent->Met2 N-Oxidation Met3 Cyclized Metabolite Parent->Met3 Cyclization Met4 Hydrolysis Products Parent->Met4 Hydrolysis Met5 Glucuronide Conjugate (+176 Da) Met1->Met5 Glucuronidation (UGT)

Caption: Putative metabolic pathways for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine.

Experimental Workflow: From Incubation to Identification

The overall strategy involves three core stages: generation of metabolites using HLMs, extraction and cleanup of the samples, and finally, analysis and identification via UHPLC-Q-TOF-MS. This systematic approach ensures robust and reproducible results.

G cluster_0 Metabolite Generation cluster_1 Sample Preparation cluster_2 Analysis & Identification a 1. HLM Incubation Parent Drug + Microsomes + NADPH b 2. Quench Reaction (Cold Acetonitrile) a->b c 3. Centrifuge (Pellet Proteins) b->c d 4. Extract Supernatant (Contains Drug + Metabolites) c->d e 5. UHPLC-Q-TOF-MS Analysis (Full Scan & dd-MS2) d->e f 6. Data Processing (Metabolite Software) e->f g 7. Structure Elucidation (Fragmentation Analysis) f->g

Caption: Overall experimental workflow for metabolite identification.

Detailed Protocols

Protocol 1: In Vitro Metabolism with Human Liver Microsomes

This protocol describes the generation of metabolites using a pooled HLM preparation. The rationale for using HLMs is their high concentration of Phase I enzymes and their cost-effectiveness for high-throughput screening.[5][10]

Reagents & Materials:

  • 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (Parent Compound)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Control incubations (without NADPH and without compound) are essential to distinguish enzymatic products from chemical degradation.

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL HLM working solution in 0.5 M potassium phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, combine 50 µL of the HLM working solution with 440 µL of phosphate buffer. Add 5 µL of a 100 µM solution of the parent compound (final concentration 1 µM). Vortex gently.

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes. Time-course experiments (e.g., 0, 15, 30, 60 min) can be performed to monitor metabolite formation over time.

  • Termination (Quenching): Stop the reaction by adding 1 mL of ice-cold acetonitrile. This step simultaneously halts enzymatic activity and precipitates the microsomal proteins.[11]

  • Protein Precipitation: Vortex the sample vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the parent compound and its metabolites, to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for UHPLC-MS analysis.

Protocol 2: UHPLC-Q-TOF-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for analyzing drug metabolites due to its high sensitivity and selectivity.[7][12] A high-resolution Q-TOF instrument allows for accurate mass measurements, aiding in the determination of elemental compositions for both the parent drug and its metabolites.[1][2]

Justification of Parameters:

  • Column Choice: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar, basic compounds like guanidines, providing better retention than traditional reversed-phase columns.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for the guanidine moiety, which is readily protonated.[12]

  • Scan Mode: A data-dependent acquisition (DDA) or "information-dependent acquisition" (IDA) strategy is employed. The instrument performs continuous full scans to detect all ions. When an ion's intensity exceeds a set threshold, the instrument automatically performs a product ion scan (MS/MS) to obtain fragmentation data for that specific precursor ion, enabling structural elucidation.[14]

Parameter Setting Rationale
UHPLC System
ColumnHILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Excellent retention for polar and basic analytes.[13]
Mobile Phase A10 mM Ammonium Formate in Water, 0.1% Formic AcidVolatile buffer compatible with MS.[15]
Mobile Phase BAcetonitrile, 0.1% Formic Acid
Gradient95% B to 40% B over 10 minBroad gradient to elute compounds with varying polarities.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40°CEnsures reproducible retention times.
Injection Vol.5 µL
Q-TOF MS System
Ionization ModeESI PositiveGuanidine group is highly basic and readily protonates.[12]
Capillary Voltage3.5 kV
Source Temp.120°C
Desolvation Temp.450°C
Acquisition ModeData-Dependent Acquisition (DDA/IDA)Enables automated MS/MS fragmentation of significant ions.[14]
Full Scan Range100 - 1000 m/zCovers the expected mass range of parent and metabolites.
Collision EnergyRamped 15-40 eVProvides a range of fragmentation energies for comprehensive MS/MS spectra.

Data Analysis and Metabolite Identification

The identification process is a systematic search for expected mass shifts from the parent compound.

  • Extract Ion Chromatograms (EICs): Using the accurate mass of the protonated parent molecule [M+H]+, extract its chromatogram from the control and test samples.

  • Predict Metabolite Masses: Based on the common metabolic reactions, calculate the expected accurate masses of potential metabolites.

  • Search for Metabolites: Extract EICs for each predicted metabolite mass. The absence of a peak in the control (no NADPH) sample but its presence in the test sample is strong evidence of an enzymatically formed metabolite.

  • Analyze MS/MS Spectra: Compare the fragmentation pattern of a suspected metabolite with that of the parent drug. Common fragments between the parent and metabolite confirm a structural relationship. The mass shift in the precursor ion and specific fragment ions can pinpoint the site of modification. For example, a 16 Da shift in a fragment containing the chlorophenyl ring, but not in a fragment containing only the guanidine moiety, would suggest aromatic hydroxylation.

Parent/Metabolite Biotransformation Δ Mass (Da) Expected [M+H]⁺ (m/z)
Parent Compound--226.0851
Metabolite 1Hydroxylation (+O)+15.9949242.0800
Metabolite 2Dehydrogenation (-H₂)-2.0156224.0695
Metabolite 3Hydrolysis (cleavage)-Varies
Metabolite 4Glucuronide Conjugate+176.0321418.1121

(Note: Exact masses are calculated for the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, O=15.9949, Cl=34 .9689)

Conclusion

The workflow presented in this application note provides a robust and scientifically grounded approach for the identification of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine metabolites. By combining in vitro metabolism in human liver microsomes with the analytical power of UHPLC-Q-TOF-MS, researchers can gain critical insights into the biotransformation of this and other novel guanidine-based compounds. This information is indispensable for making informed decisions during the drug discovery and development process.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 18, 2026, from [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analytical Methods, 12(31), 3845-3858. DOI: 10.1039/D0AY00977F. Available from: [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2024). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 50284–50293. DOI: 10.1007/s11356-023-25992-0. Available from: [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 18, 2026, from [Link]

  • Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research International, 30(18), 50284-50293. Available from: [Link]

  • Stressler, T., & De-La-Torre, R. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. DOI: 10.1002/0471141755.ph0703s24. Available from: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved February 18, 2026, from [Link]

  • Yuan, M., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 403(7), 1785-1797. Available from: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Available from: [Link]

  • Gautam, A. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved February 18, 2026, from [Link]

  • Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio. Retrieved February 18, 2026, from [Link]

  • Wang, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. International Journal of Molecular Sciences, 24(8), 7313. Available from: [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved February 18, 2026, from [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). PubMed. Retrieved February 18, 2026, from [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Schibler, L., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 411. DOI: 10.3390/metabo11070411. Available from: [Link]

  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. (2021). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. (2023). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Ruswanto, P., et al. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 11(12), 6110-6121. DOI: 10.1021/pr3007672. Available from: [Link]

  • McMartin, C., et al. (1969). The isolation, identification and synthesis of two metabolites of guanethidine formed in pig and rabbit liver homogenates. Biochemical Journal, 111(2), 143-156. Available from: [Link]

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  • Oh-Hashi, K., et al. (2018). Elucidating the rapid action of 2-(2-chlorophenyl)ethylbiguanide on HT-29 cells under a serum- and glucose-deprived condition. Cell Biology and Toxicology, 34(4), 279-290. Available from: [Link]

  • Guanidine. (n.d.). Ribocentre-switch. Retrieved February 18, 2026, from [Link]

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In Vitro Permeability Assessment of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine: A Dual-Model Approach Using PAMPA and Caco-2 Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Senior Application Scientist Note: This document provides a comprehensive framework for evaluating the membrane permeability of the novel compound 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. Permeability is a critical determinant of a drug's oral bioavailability and overall pharmacokinetic profile.[1][2] We will explore two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid screening of passive diffusion, and the Caco-2 cell monolayer assay, the industry gold standard for predicting human intestinal absorption, which accounts for passive diffusion, paracellular flux, and active transport phenomena.[3][4] The guanidine moiety in the test compound suggests it is a strong base, likely to be protonated at physiological pH. This characteristic necessitates careful consideration of buffer pH and its potential influence on permeability and non-specific binding. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a robust and self-validating experimental design.

Section 1: Pre-Assay Compound Characterization

Expertise & Experience: Before initiating any permeability assay, it is imperative to understand the fundamental physicochemical properties of the test article, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. These properties directly impact assay performance, data quality, and interpretation.

  • Aqueous Solubility: Determine the compound's solubility in the transport buffers that will be used (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 and Hank's Balanced Salt Solution, HBSS). Low solubility can lead to an underestimation of permeability. If solubility is a concern, the use of a co-solvent like DMSO is common, but its final concentration should typically be kept below 1% to avoid impacting membrane or cell monolayer integrity.

  • pKa Determination: The ionization state of a compound is a primary driver of its ability to cross lipid membranes. The guanidine group is strongly basic (pKa ~13.5), meaning the compound will be predominantly in its cationic form at physiological pH. This increases hydrophilicity and generally lowers passive transcellular permeability.

  • Chemical Stability: Incubate the compound in the transport buffer at 37°C for the planned duration of the experiment (e.g., 2-5 hours) and analyze for degradation. Compound instability will lead to inaccurate permeability calculations.

  • LogP/LogD: The octanol-water partition coefficient provides an estimate of lipophilicity. LogD at pH 7.4 is particularly relevant as it accounts for ionization. This value helps in anticipating the primary route of passive permeation.

Section 2: PAMPA for High-Throughput Passive Permeability Screening

The PAMPA model is a cell-free assay that predicts passive transcellular permeability.[5] It utilizes a 96-well microplate system where a donor compartment is separated from an acceptor compartment by a porous filter coated with an artificial lipid membrane.[6] Its simplicity and speed make it an ideal first-pass screen.[1]

Principle of the PAMPA Assay

The assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well.[7] Because the membrane is artificial and contains no proteins, it isolates passive diffusion as the sole transport mechanism, providing a clean baseline for permeability assessment.[8] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[5]

Workflow for PAMPA Experiment

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep prep action action qc qc analysis analysis end_point end_point prep_lipid Prepare 2% w/v DOPC in Dodecane coat_membrane Coat Donor Plate Filter with 5 µL Lipid Solution prep_lipid->coat_membrane prep_buffer Prepare Donor/Acceptor Buffers (PBS, pH 7.4) prep_compound Prepare Test Compound & Controls (10 mM DMSO Stock -> 10 µM in Donor Buffer) prep_buffer->prep_compound add_buffer Add Buffer to Acceptor Plate prep_buffer->add_buffer add_donor Add Compound Solutions to Donor Plate prep_compound->add_donor assemble Assemble 'Sandwich' Plate (Donor on top of Acceptor) add_buffer->assemble coat_membrane->add_donor Final Permeability Classification add_donor->assemble Final Permeability Classification incubate Incubate (e.g., 5 hours) at Room Temperature assemble->incubate Final Permeability Classification disassemble Disassemble Plates incubate->disassemble Final Permeability Classification quantify Quantify Compound Concentration in Donor & Acceptor Wells (LC-MS/MS) disassemble->quantify Final Permeability Classification calculate Calculate Pe and % Recovery quantify->calculate Final Permeability Classification calculate->end_point Final Permeability Classification

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA-GIT
  • Prepare Solutions:

    • Lipid Solution: Prepare a 2% w/v solution of dioleoylphosphatidylcholine (DOPC) in dodecane.[9]

    • Donor/Acceptor Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Test Compound Solution: Prepare a 10 µM working solution of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in Donor Buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤0.5%.

    • Control Solutions: Prepare 10 µM solutions of a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Atenolol).

  • Assay Procedure:

    • Add 300 µL of Acceptor Buffer to each well of a 96-well acceptor plate.

    • Carefully apply 5 µL of the lipid solution to the filter membrane of each well on the 96-well donor plate.

    • Add 150 µL of the test compound and control solutions to the donor plate wells in quadruplicate.[8]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for 5 hours with gentle shaking to reduce the unstirred water layer.[8][9]

    • After incubation, separate the plates.

    • Collect samples from both donor and acceptor wells for quantitative analysis.

  • Analysis and Data Interpretation:

    • Quantify the concentration of the compound in the donor (CD) and acceptor (CA) wells at the end of the incubation time (t) using a validated analytical method, such as LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation[10]:

      • Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [(VD + VA) * CA(t) / (VA * CD(0))])

      • Where: VD is donor volume, VA is acceptor volume, A is the filter area, t is incubation time, CA(t) is acceptor concentration at time t, and CD(0) is the initial donor concentration.

    • Calculate Mass Retention (or % Recovery) to check for compound loss due to membrane binding or poor solubility.[5]

      • % Recovery = [(CD(t) * VD + CA(t) * VA) / (CD(0) * VD)] * 100

      • Scientist's Note: A recovery of <70% may indicate issues with solubility or non-specific binding to the plate or membrane, which can complicate the interpretation of the permeability value.[11]

Permeability Class Pe (x 10-6 cm/s) Expected In Vivo Absorption
High> 1.5High
Low< 1.5Low
Classification based on typical industry standards.[8]

Section 3: Caco-2 Assay for Intestinal Permeability & Efflux

The Caco-2 cell line, derived from a human colon adenocarcinoma, is the most widely accepted in vitro model for predicting human drug absorption.[4][12] When cultured on semi-permeable filter supports, these cells differentiate over 21 days to form a polarized monolayer with tight junctions and brush border enzymes, structurally and functionally resembling the enterocytes of the small intestine.[12][13] This model allows for the assessment of transcellular, paracellular, and active transport mechanisms.[14]

Principle of the Caco-2 Assay

A bidirectional assay is performed by measuring the transport of the compound from the apical (AP, representing the gut lumen) to the basolateral (BL, representing the blood) side, and vice-versa.[11] This allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[15]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation (21-25 Days) cluster_qc Monolayer Integrity QC cluster_assay Bidirectional Transport Assay cluster_analysis Analysis prep prep action action qc qc analysis analysis end_point end_point seed Seed Caco-2 cells on Transwell inserts culture Culture with media changes every 2-3 days seed->culture differentiate Allow spontaneous differentiation culture->differentiate teer Measure TEER differentiate->teer teer_check TEER > 300 Ω·cm²? teer->teer_check ly Assess Lucifer Yellow Rejection ly_check LY Papp < 0.5 x 10⁻⁶ cm/s? ly->ly_check teer_check->end_point No teer_check->ly Yes ly_check->end_point No wash Wash monolayer with warm HBSS ly_check->wash Yes dose_ab Dose Apical side (A->B) Add fresh buffer to Basolateral wash->dose_ab dose_ba Dose Basolateral side (B->A) Add fresh buffer to Apical wash->dose_ba incubate Incubate (e.g., 2 hours) at 37°C with shaking dose_ab->incubate dose_ba->incubate sample Sample from receiver and donor compartments incubate->sample quantify Quantify Concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp (A-B) & Papp (B-A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) and % Recovery calc_papp->calc_er calc_er->end_point Final Classification

Caption: Workflow for the Caco-2 bidirectional permeability assay, including critical quality control steps.

Detailed Protocol: Caco-2 Assay

Part A: Cell Culture and Monolayer Formation

  • Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[16]

  • Seeding on Inserts: Seed cells onto permeable Transwell filter inserts (e.g., 24-well plate format, 0.4 µm pore size) at a density of approximately 60,000 cells/cm2.[14]

  • Differentiation: Maintain the cultures for 21-25 days, changing the medium every 2-3 days to allow for monolayer formation and differentiation.[12][14]

Part B: Monolayer Integrity Assessment (Self-Validation) Rationale: This step is critical to ensure the cell monolayer is confluent and possesses functional tight junctions, thereby validating the assay system.[12][13]

  • TEER Measurement: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER).

    • Acceptance Criterion: Only use monolayers with TEER values ≥ 300 Ω·cm2.[12] A significant drop in TEER post-experiment (>25%) may indicate compound-induced toxicity.[12]

  • Lucifer Yellow Flux: Concurrently with the test compound, assess the permeability of Lucifer Yellow, a fluorescent molecule that is a marker for paracellular transport (i.e., it should not readily cross an intact monolayer).

    • Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 0.5 x 10-6 cm/s.[17]

Part C: Bidirectional Transport Experiment

  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4).

  • Dosing (in triplicate):

    • A → B Transport: Add the 10 µM test compound solution to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber.

    • B → A Transport: Add the 10 µM test compound solution to the BL chamber and fresh buffer to the AP chamber.

  • Incubation: Incubate the plates at 37°C for 2 hours with orbital shaking (e.g., 50 rpm).[18]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

Part D: Analysis and Data Interpretation

  • Quantification: Analyze sample concentrations via LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability (Papp) for each direction using the following equation[11]:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where: dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER)[11]:

      • ER = Papp (B→A) / Papp (A→B)

    • Calculate % Recovery as in the PAMPA assay to check for issues like intracellular sequestration or metabolism.

Papp (A→B) Classification Value (x 10-6 cm/s) Interpretation
Low< 1Poor Absorption
Moderate1 - 10Moderate Absorption
High> 10High Absorption
Efflux Ratio (ER) Interpretation
< 2No significant active efflux
≥ 2Potential substrate of an efflux transporter (e.g., P-gp)[15]

Scientist's Note: If the ER is ≥ 2, a follow-up experiment can be conducted in the presence of a specific efflux pump inhibitor (e.g., verapamil for P-gp) to confirm the involvement of that transporter.[19] A significant reduction in the ER in the presence of the inhibitor confirms the compound is a substrate.

Section 4: Data Synthesis and Troubleshooting

Synthesizing PAMPA and Caco-2 Data

By comparing the results from both assays, a comprehensive permeability profile for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine can be established.

Scenario PAMPA Pe Caco-2 Papp (A→B) Caco-2 ER Interpretation
1HighHigh< 2Compound is highly permeable via passive diffusion.
2LowLow< 2Compound has inherently low passive permeability.
3HighLow≥ 2Compound has good passive permeability but is a substrate of active efflux, limiting net absorption.
4LowHigh< 2Compound has low passive permeability but is a substrate of an active uptake transporter.

Given the cationic nature of the test compound at pH 7.4, Scenario 2 or 3 is most likely. The low passive permeability would be expected, but efflux potential should be carefully evaluated.

Troubleshooting Common Issues
  • Low Recovery (<70%):

    • Cause: Poor solubility, non-specific binding to plasticware, intracellular sequestration (Caco-2), or metabolism (Caco-2).

    • Solution: Verify solubility beforehand. Use low-binding plates. Analyze cell lysates in Caco-2 assays to check for accumulation.

  • High Variability between Replicates:

    • Cause: Inconsistent pipetting, compromised monolayer integrity in some wells, edge effects on the plate.

    • Solution: Use calibrated pipettes. Carefully inspect TEER for all wells used. Avoid using the outermost wells of the plate if edge effects are suspected.

  • Control Compounds Out of Specification:

    • Cause: Issues with cell culture health, incorrect buffer pH, error in compound dilutions.

    • Solution: Do not proceed with the assay. Re-evaluate all reagents and cell culture procedures. The assay is not validated if controls fail.

Section 5: References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, October). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Federal Register. (2022, October 24). In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. Retrieved from [Link]

  • Chen, X., et al. (2015). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. PLoS ONE, 10(2), e0116502. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro permeability assay. Retrieved from [Link]

  • Bio-protocol. (2021, May 6). In vitro permeability assay. Retrieved from [Link]

  • DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Corning. (n.d.). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Sereda, K., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 4(1), 12. Retrieved from [Link]

  • Wolf, B. E., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592889. Retrieved from [Link]

  • Obata, K., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 13. Retrieved from [Link]

  • REPROCELL. (n.d.). Human Drug Absorption and Metabolism. Retrieved from [Link]

  • Regulations.gov. (2022, October 24). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs - DRAFT Guidance. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • MolecularCloud. (2025, August 19). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • The Center for Research on Complex Generics (CRCG). (n.d.). Implementing FDA's IVPT Guidance Recommendations: A Step-By-Step Illustration. Retrieved from [Link]

  • Bienta. (n.d.). Caco-2 Method Validation. Retrieved from [Link]

  • Volpe, D. A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Retrieved from [Link]

  • Bibliomed. (2020, March 7). Evaluation of drug permeability methods recommended by health authorities. Retrieved from [Link]

  • Sánchez, A. B., et al. (2019). Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments. Pharmaceutics, 11(12), 635. Retrieved from [Link]

  • ResearchGate. (2014, October 14). Can anybody suggest standard protocol for Caco-2 cell culture?. Retrieved from [Link]

  • Emulate. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [Link]

  • ACS Publications. (2025, February 20). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Retrieved from [Link]

  • Berben, C., et al. (2023). Permeability Assessment of a High-Throughput Mucosal Platform. Pharmaceutics, 15(2), 356. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • MDPI. (2026, February 16). Transepithelial Transport of Caffeoylquinic Acids in Caco-2 Cells: Structure Dependence and Modulation by Dietary Flavonoids. Retrieved from [Link]

  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]

Sources

Application Note & Protocols: The Use of Guanabenz as a Chemical Probe for the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Dual-Acting Modulator

Guanabenz, chemically known as 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, is a compound with a fascinating dual history. Initially developed and approved as a centrally-acting alpha-2 (α2) adrenergic agonist for the treatment of hypertension, its primary clinical application was to lower blood pressure by reducing sympathetic outflow from the central nervous system.[1][2][3] However, contemporary research has repurposed Guanabenz as a valuable chemical probe, revealing a second, distinct mechanism of action: the modulation of the Integrated Stress Response (ISR).[4][5][6]

The ISR is a conserved cellular signaling network activated by a range of stressors, including endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, conserving resources while paradoxically allowing for the selective translation of stress-remediating proteins, such as the transcription factor ATF4.[7]

Guanabenz has emerged as a key tool for studying the ISR by selectively inhibiting the stress-induced dephosphorylation of eIF2α.[5][8] This action prolongs the stress-response signal, making Guanabenz an invaluable probe for dissecting the downstream consequences of sustained ISR activation in various physiological and pathological contexts. This guide provides an in-depth overview of its mechanism, applications, and detailed protocols for its use in research settings.

Mechanism of Action: A Tale of Two Targets

The utility and complexity of Guanabenz as a chemical probe stem from its ability to engage two distinct molecular targets. Understanding both is critical for designing rigorous experiments and correctly interpreting results.

Primary (Antihypertensive) Target: α2-Adrenergic Receptor

As a centrally-acting α2-adrenergic agonist, Guanabenz mimics the action of norepinephrine on these receptors in the brainstem.[2] This stimulation inhibits sympathetic outflow, leading to decreased peripheral vascular resistance and a reduction in blood pressure.[1] While this is its original therapeutic function, it represents a significant off-target effect in the context of its use as an ISR probe, particularly in in vivo studies, where it can cause sedation and hypotension.[7][9][10]

Secondary (Chemical Probe) Target: The GADD34-PP1 Holoenzyme

The more recent and scientifically compelling application of Guanabenz lies in its ability to modulate the ISR. Under cellular stress, the PERK kinase phosphorylates eIF2α. To terminate this signal and resume normal protein synthesis, the cell induces the expression of a regulatory protein called GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A. GADD34 recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to specifically dephosphorylate eIF2α.[5][11]

Guanabenz has been shown to interfere with this process. It is reported to bind to the GADD34 regulatory subunit, disrupting the GADD34-PP1c complex and thereby inhibiting the stress-induced dephosphorylation of eIF2α.[5][12] This selective inhibition prolongs the phosphorylated state of eIF2α, sustaining the downstream effects of the ISR.[4][12] It is crucial to note that Guanabenz does not affect the related, constitutively expressed PPP1R15B-PP1c complex, which contributes to its selectivity for the stress-induced response.[5]

GADD34_Inhibition_by_Guanabenz cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Misfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a_unphos eIF2α PERK->eIF2a_unphos phosphorylates eIF2a_phos p-eIF2α GADD34_PP1 GADD34-PP1c Complex eIF2a_phos->GADD34_PP1 dephosphorylates Translation_Repression Global Translation Repression eIF2a_phos->Translation_Repression leads to ATF4 ATF4 Translation eIF2a_phos->ATF4 allows selective Guanabenz Guanabenz Guanabenz->GADD34_PP1 INHIBITS

Figure 1. Mechanism of Guanabenz action on the PERK branch of the ISR.

It is important for researchers to be aware of reports that challenge this direct mechanism, suggesting that Guanabenz and its derivative Sephin1 may not directly disrupt the GADD34-PP1 complex in cell-free assays.[13] These studies propose that the observed effects on proteostasis may occur through alternative pathways. This ongoing scientific debate underscores the importance of careful experimental design and data interpretation.

Applications as a Chemical Probe

Guanabenz is a powerful tool for investigating cellular processes where the ISR plays a pivotal role.

  • Neurodegenerative Diseases: A primary application is in the study of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS), Parkinson's, and prion diseases.[4][7][8][14][15] By prolonging the ISR, Guanabenz can help determine if this pathway has a protective role by reducing the load of misfolded proteins.

  • Cancer Biology: The ISR is a double-edged sword in cancer, promoting survival under stress but also potentially sensitizing cells to therapy. Guanabenz can be used to probe the consequences of ISR hyperactivation on tumor cell viability and response to other treatments like sunitinib in glioblastoma.[16]

  • Metabolic Disorders: Lipotoxicity in pancreatic β-cells can induce ER stress. Guanabenz has been used to study how modulating the ISR affects β-cell function and survival, revealing that in this context, prolonged ISR can be detrimental.[17]

  • Fundamental Cell Biology: Guanabenz allows for the temporal extension of a natural stress response, enabling researchers to study the downstream transcriptional and translational programs controlled by the ISR in a more defined manner.[18][19][20]

Experimental Protocols & Methodologies

In Vitro Protocol: Probing the ISR in Cultured Cells

This protocol provides a framework for inducing ER stress and treating with Guanabenz to measure ISR activation via Western blot.

Objective: To assess the effect of Guanabenz on eIF2α phosphorylation and downstream target expression (e.g., ATF4, CHOP) in response to an ER stressor.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y, MEFs)

  • Complete cell culture medium

  • Guanabenz acetate salt (Stock solution: 10-20 mM in DMSO, store at -20°C)

  • ER Stress Inducer (e.g., Tunicamycin or Thapsigargin)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment (Optional but Recommended): Pre-treat cells with the desired concentration of Guanabenz (typically 0.5-5 µM) for 1-2 hours before inducing stress. This ensures the inhibitor is present when the stress response begins.

  • Treatment:

    • Control Groups:

      • Vehicle Control (e.g., DMSO)

      • Guanabenz alone

      • ER Stressor alone (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin)

    • Experimental Group:

      • ER Stressor + Guanabenz

  • Incubation: Incubate cells for the desired time course. For ISR activation, time points of 2, 4, 6, and 8 hours are common.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein samples with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly and detect proteins using a chemiluminescent substrate.

Figure 2. Experimental workflow for an in vitro ISR assay using Guanabenz.

In Vivo Protocol: Guidelines for Animal Studies

Using Guanabenz in vivo requires careful consideration of its primary pharmacological effects.

Objective: To evaluate the effect of Guanabenz on disease progression in a mouse model of neurodegeneration.

Materials:

  • Animal model (e.g., SOD1-G93A mice for ALS)[4][8]

  • Guanabenz acetate salt

  • Vehicle (e.g., sterile water or saline)

  • Administration equipment (e.g., oral gavage needles or IP injection syringes)

Procedure:

  • Dosing and Administration:

    • Doses typically range from 1 to 5 mg/kg.[7]

    • Administration can be via intraperitoneal (IP) injection or oral gavage.[7]

    • Prepare fresh solutions daily.

  • Acclimatization and Controls:

    • Allow animals to acclimate to handling and administration procedures.

    • Crucial Control: Include a cohort treated with Sephin1 . Sephin1 is a derivative of Guanabenz that reportedly inhibits GADD34 but lacks the α2-adrenergic activity.[11][21][22] This control is essential to attribute observed effects to ISR modulation rather than adrenergic signaling.

    • Another useful control is Clonidine , an α2-adrenergic agonist that does not inhibit GADD34, to isolate the effects of the adrenergic activity.[9]

  • Monitoring:

    • Monitor animals daily for signs of sedation, a known side effect of Guanabenz.[7][23] This effect may diminish with repeated dosing.[7]

    • Monitor body weight, motor performance (e.g., rotarod test), and disease onset according to the specific model.

  • Tissue Analysis: At the study endpoint, collect tissues of interest (e.g., brain, spinal cord) for analysis of ISR markers (as in the in vitro protocol) and histopathological evaluation.

Data Interpretation and Quantitative Summary

Expected Results: In a typical ER stress experiment, cells treated with Guanabenz should exhibit a more sustained and robust phosphorylation of eIF2α compared to cells treated with the stressor alone. This should correlate with a prolonged or enhanced expression of downstream targets like ATF4.

Quantitative Data Summary: The effective concentrations and dosages of Guanabenz can vary by cell type and animal model.

ParameterApplicationTypical RangeReference(s)
In Vitro Concentration Cell Culture0.5 - 10 µM[7][12][19]
In Vivo Dosage (Mouse) Neuroprotection (ALS)1 - 5 mg/kg/day (IP)[7][8]
In Vivo Dosage (Mouse) Prion Disease1 - 4 mg/kg (IP)[7][14]
Effect on p-eIF2α Cell Culture / In VivoIncreased / Prolonged[4][12][17]
Effect on ATF4/CHOP Cell Culture / In VivoIncreased / Prolonged[7][17]

Limitations and Troubleshooting

  • Off-Target Effects: The primary limitation is the α2-adrenergic agonism. Always use appropriate controls like Sephin1 or Clonidine in in vivo work.[9]

  • Solubility: Guanabenz acetate is soluble in water, but a DMSO stock is common for cell culture. Ensure the final DMSO concentration in your media is low (<0.1%) and consistent across all treatment groups.

  • Cell-Type Specificity: The ISR can be protective or detrimental depending on the context.[17] Guanabenz is a probe to explore this, not a universal protector. Effects observed in one cell type may not be generalizable.

  • Toxicity: At higher concentrations (>10-20 µM), Guanabenz can induce cytotoxicity. Always perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

References

  • GlobalRx. (n.d.). Clinical Profile of Guanabenz Acetate 4mg Tablet.
  • PubChem. (n.d.). Guanabenz. National Center for Biotechnology Information.
  • Wang, L., Popko, B., Tixier, E., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease, 71, 317-324.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guanabenz Acetate?.
  • Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective Inhibition of a Regulatory Subunit of Protein Phosphatase 1 Restores Proteostasis. Science, 332(6025), 91-94.
  • Menges, S., Sriskandarajah, N., Reil, J. C., et al. (2014). Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes. PLoS ONE, 9(6), e98993.
  • Patsnap Synapse. (2024, June 14). What is Guanabenz Acetate used for?.
  • Wang, L., Popko, B., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease, 71, 317-324.
  • Holmes, B., & Sorkin, E. M. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 214-227.
  • Tribouillard-Tanvier, D., Béringue, V., Desban, N., et al. (2008). Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions. PLoS Pathogens, 4(4), e1000038.
  • MedKoo Biosciences. (n.d.). Sephin1 | CAS# 951441-04-6 | holophosphatase inhibitor.
  • Dalla Bella, E., Lazzarini, E., et al. (2021). The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial. Brain, 144(9), 2635-2647.
  • Chen, H., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 337-352.
  • O'Brien, B. A., et al. (2017). Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis. Endocrinology, 158(3), 566-576.
  • Gorbatyuk, M. S., et al. (2016). Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease. Molecular Neurodegeneration, 11(1), 69.
  • Bertolotti, A. (2016). Side effects of Guanabenz. PLOS ONE.
  • Lemberg, K. M., & E-Wen, T. (2023). The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP). International Journal of Molecular Sciences, 24(24), 17298.
  • RxList. (n.d.). Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Wikipedia. (n.d.). Guanabenz.
  • Li, B., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. Clocks & Sleep, 5(4), 639-650.
  • Chen, C-H., et al. (2021). Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling. Neurotherapeutics, 18(2), 1018-1033.
  • Li, B., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. Clocks & Sleep, 5(4), 639-650.
  • Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109.
  • Li, B., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, a guanidine derivative with significant research interest. This document provides in-depth troubleshooting for common instability issues encountered when using this compound in cell culture applications. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure experimental success and data integrity.

The guanidine group is known for its strong basicity and can be prone to hydrolysis, particularly in aqueous environments like cell culture media.[1][2][3] Understanding the chemical nature of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is the first step in troubleshooting. This compound, a derivative of guanabenz, is structurally similar to other guanidine compounds that are susceptible to degradation in basic aqueous solutions, which can lead to the formation of corresponding urea derivatives.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I prepared a stock solution of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in an organic solvent (e.g., DMSO). When I add it to my cell culture medium, a precipitate forms instantly. What is the likely cause and how can I prevent this?

Answer:

This phenomenon, often termed "crashing out," is a common challenge when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous solution like cell culture media.[4][5] The rapid dilution of the solvent dramatically lowers the solubility of the compound, causing it to precipitate.

Causality Explained: The solubility of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is significantly higher in organic solvents than in the aqueous, salt-rich environment of cell culture media. When the concentrated stock is added, the local concentration of the compound momentarily exceeds its solubility limit in the media before it can disperse, leading to the formation of insoluble particles.

Troubleshooting Protocol:

  • Optimize Stock Solution Concentration:

    • Prepare a lower concentration stock solution if possible. This reduces the magnitude of the concentration gradient upon dilution.

  • Modify the Dilution Technique:

    • Pre-warm the media to 37°C. Solubility of many compounds increases with temperature.[6]

    • Add the stock solution drop-wise to the vortexing or gently swirling media.[5] This gradual introduction facilitates rapid dispersion and prevents localized supersaturation.

    • Prepare an intermediate dilution in a small volume of media or a serum-containing solution before adding to the final culture volume. Serum proteins can sometimes help stabilize hydrophobic compounds.[4]

  • Final Solvent Concentration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally at 0.1% or lower.[4] Always include a vehicle control (media with the same final solvent concentration) in your experiments.

Experimental Workflow for Optimizing Compound Delivery

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Strategy cluster_culture Cell Culture Application A Dissolve Compound in 100% DMSO B Pre-warm Media to 37°C A->B Thaw Aliquot C Prepare Intermediate Dilution (e.g., 1:10 in media) B->C D Add Intermediate Dilution Drop-wise to Final Volume C->D E Gently Swirl Culture During Addition D->E F Incubate Cells E->F

Caption: Workflow for adding solvent-based compounds to media.

Issue 2: Delayed Precipitation or Compound Degradation in Culture

Question: My compound appears to dissolve initially, but after 24-48 hours in the incubator, I observe crystal formation or a loss of biological activity. What could be happening?

Answer:

Delayed precipitation or degradation can be caused by several factors related to the compound's chemical stability in the complex environment of cell culture media over time.

Causality Explained:

  • Hydrolytic Instability: The guanidine functional group is susceptible to hydrolysis, especially under neutral to alkaline conditions (typical cell culture pH is 7.2-7.4).[1][2][7] This chemical breakdown can lead to the formation of less soluble byproducts or inactive molecules.

  • Media Component Interactions: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[8] Certain components can interact with the compound, affecting its stability. For example, some small molecules are known to react with glucose in media over time.[9]

  • Environmental Changes:

    • pH Shifts: Cellular metabolism can cause the pH of the media to decrease (become more acidic). For a basic compound like a guanidine derivative, a change in pH alters its protonation state and can affect its solubility.[6]

    • Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, potentially pushing your compound above its solubility limit.[5][10]

Troubleshooting and Stability Assessment Protocol:

  • Characterize Compound Stability:

    • Incubation in Media: Prepare your final working concentration of the compound in cell-free media. Incubate aliquots under standard culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 8, 24, 48, 72 hours).

    • Analytical Assessment: At each time point, analyze the supernatant for the concentration of the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this.[11][12] A decrease in the parent compound's peak area over time indicates degradation.

    • Visual Inspection: Concurrently, visually inspect the aliquots under a microscope for any precipitate formation.

  • Control Environmental Factors:

    • Maintain Humidity: Ensure the incubator has a properly filled water pan to maintain high humidity and minimize evaporation.

    • Use Buffered Media: Ensure your medium contains a robust buffering system (e.g., HEPES) if significant pH shifts are expected with your cell type.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can affect compound stability. Stock solutions are typically stable for up to 6 months when stored properly at -20°C.

Data Presentation: Stability Assessment Table

Time (Hours)Parent Compound Concentration (µM) by HPLCVisual Observation of Precipitate
010.0None
89.8None
247.5Slight Haze
484.2Crystalline Precipitate
721.8Heavy Precipitate

This is example data. Actual results will vary.

Issue 3: Inconsistent Biological Activity or Off-Target Effects

Question: I am observing variable results between experiments, or effects that are inconsistent with the compound's known mechanism of action. Could this be related to instability?

Answer:

Yes, inconsistent biological activity is a classic sign of compound instability. If the compound degrades, its effective concentration decreases over the course of the experiment, leading to variable results. Furthermore, degradation products may have their own biological activities, causing off-target effects.

Causality Explained:

  • Decreased Effective Concentration: As the parent compound degrades, the concentration available to interact with its biological target diminishes, leading to a weaker or inconsistent biological response.

  • Activity of Degradants: The hydrolysis of the guanidine group can produce urea derivatives or other molecules.[2] These degradants could be inactive, or they could have their own pharmacological profiles, potentially interacting with other cellular targets and producing unexpected phenotypes. The primary mechanism of action for the parent compound, guanabenz, is as a central alpha-2 adrenergic agonist.[13][14][15] It is crucial to consider if degradation products could interfere with this or other pathways.

Troubleshooting and Verification Workflow:

  • Confirm Identity and Purity of Stock: Before extensive experimentation, verify the identity and purity of your compound powder and freshly prepared stock solution using an appropriate analytical method like LC-MS.

  • Perform Dose-Response Experiments with Freshly Prepared Compound: Conduct dose-response curves where the compound is prepared and added to the cells immediately. This minimizes the impact of degradation over time.

  • Shorten Exposure Time: If stability is a concern, consider experimental designs with shorter compound exposure times to reduce the window for significant degradation.

  • Media Refreshment: For longer-term experiments (e.g., >48 hours), a partial or full media change with freshly diluted compound may be necessary to maintain a more consistent concentration.

Logical Relationship Diagram: Instability to Inconsistent Data

G A 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in Cell Culture Media B Hydrolysis/Degradation (pH, Temp, Time) A->B C Decreased Concentration of Active Compound B->C D Formation of Degradation Products B->D E Reduced/Variable On-Target Activity C->E F Potential Off-Target Effects D->F G Inconsistent Experimental Results E->G F->G

Caption: Impact of compound instability on experimental outcomes.

References

  • Clinical Profile of Guanabenz Acetate 4mg Tablet. GlobalRx. Available from: [Link]

  • Guanabenz | C8H8Cl2N4 | CID 5702063. PubChem. Available from: [Link]

  • Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension. PubMed. Available from: [Link]

  • What is the mechanism of Guanabenz Acetate? Patsnap Synapse. Available from: [Link]

  • Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. R Discovery. Available from: [Link]

  • Development of more hydrolytically stable alkyl guanidines. American Chemical Society. Available from: [Link]

  • Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. CliniComp. Available from: [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. Available from: [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Available from: [Link]

  • Guanidine | Formula, Uses, & Facts. Britannica. Available from: [Link]

  • Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • Side effects of Guanabenz. PLOS One. Available from: [Link]

  • Guanabenz. Wikipedia. Available from: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]

  • Guanabenz: Blood Pressure Uses, Side Effects, & Dosage. MedicineNet. Available from: [Link]

  • Acid–base reaction of guanidines with water yields protonated guanidine... ResearchGate. Available from: [Link]

  • How can I avoid precipitation of a substance after adding DMEM? ResearchGate. Available from: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. Available from: [Link]

  • Top 5 Factors Affecting Chemical Stability. Dickson. Available from: [Link]

  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. MDPI. Available from: [Link]

  • GUANIDINE THIOCYANATE TESTING METHODS. BioSpectra. Available from: [Link]

  • Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. PubMed. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available from: [Link]

  • Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. PMC. Available from: [Link]

  • precipitation in DMEM. Protocol Online. Available from: [Link]

  • GUANABENZ. Neogen. Available from: [Link]

  • Factors that determine stability of highly concentrated chemically defined production media. Wiley Online Library. Available from: [Link]

  • Guanidine Hydrochloride Formulation. MSD. Available from: [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Available from: [Link]

  • 2-[1-(2-Hydroxyphenyl)ethylideneamino]guanidine | C9H12N4O | CID. PubChem. Available from: [Link]

  • 2-(1-Phenylethylideneamino)guanidine. ResearchGate. Available from: [Link]

Sources

How to prevent the degradation of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Part 1: Critical Stability Alert (The "Why")

Executive Summary for Researchers: 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a guanylhydrazone derivative. While pharmacologically valuable (often investigated as an intermediate in the synthesis of alpha-2 adrenergic agonists like Guanfacine or as a bioactive ligand), its chemical structure contains a labile azomethine linkage (C=N) .

The Primary Threat: Hydrolysis Unlike simple amides, the C=N bond in this molecule is susceptible to moisture-induced cleavage, particularly in acidic environments. Upon degradation, the molecule reverts to its synthetic precursors:

  • 1-(2-Chlorophenyl)ethanone (2'-Chloroacetophenone) – Often visible as an oily residue.

  • Aminoguanidine – Unstable, often leading to color changes.

Secondary Threat: E/Z Isomerization The double bond (


) allows for geometric isomerism. While often synthesized as the thermodynamically stable E-isomer, exposure to light or protic solvents can induce equilibrium with the Z-isomer, appearing as a "split peak" on HPLC that is often mistaken for impurity.
Part 2: Storage & Handling Protocol (SOP)

To maintain purity >98% over extended periods, strictly adhere to the following Standard Operating Procedure (SOP).

1. Environmental Controls
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of thermodynamic hydrolysis and prevents cyclization.
Atmosphere Inert Gas (Argon/N₂) Displaces atmospheric moisture and oxygen. The guanidine moiety is prone to oxidative discoloration.
Humidity < 10% RH (Desiccated) The compound is hygroscopic.[1][2] Absorbed water molecules attack the imine carbon.
Light Amber/Opaque Vial Prevents photo-induced

isomerization.
2. Handling Best Practices
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis.

  • Solvent Choice:

    • Recommended: DMSO (anhydrous), Methanol (anhydrous).

    • Avoid: Water, acidic buffers, or ketones (acetone) which can induce trans-imination.

  • Solution Stability: Solutions are NOT stable for long-term storage.[3] Prepare fresh. If necessary, store DMSO stocks at -80°C for < 1 week.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the mechanistic breakdown of the compound under poor storage conditions.

DegradationPathway cluster_0 Critical Control Point Parent Parent Compound (Guanylhydrazone) Intermediate Tetrahedral Intermediate Parent->Intermediate Hydrolysis Isomer Z-Isomer (Geometric) Parent->Isomer hv (Light) Water + H₂O (Moisture/Acid) Water->Intermediate Ketone Degradant A: 2'-Chloroacetophenone Intermediate->Ketone Aminoguanidine Degradant B: Aminoguanidine Intermediate->Aminoguanidine

Figure 1: Mechanistic pathway showing the hydrolysis of the azomethine bond (primary risk) and photo-isomerization (secondary risk).

Part 4: Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates oxidation of the guanidine group or trace formation of conjugated degradation products.

  • Action: Check purity via HPLC. If purity is >95%, it may be usable for non-critical qualitative assays. For quantitative kinetics or biological inhibition studies, discard and purchase fresh material. The yellowing often signals the onset of an autocatalytic degradation cascade.

Q2: I see two peaks in my HPLC chromatogram (Ratio 90:10). Is this degradation?

  • Diagnosis: This is likely E/Z Isomerization , not necessarily chemical degradation.

  • Verification: Run the HPLC with a diode array detector (DAD). If both peaks have identical UV spectra, they are isomers. If the minor peak has a distinct spectrum (or matches 2'-chloroacetophenone), it is a degradant.

  • Fix: Ensure the sample was prepared in anhydrous solvent and protected from light.

Q3: Can I store this compound in water or PBS for cell culture?

  • Answer: No.

  • Reasoning: Amidinohydrazones have a half-life in aqueous media that decreases rapidly as pH drops below 7.

  • Protocol: Dissolve in 100% DMSO to create a 1000x stock. Spike into cell culture media immediately before use.

Q4: What is the specific HPLC method to detect the hydrolysis impurity?

  • Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm.

  • Marker: 2'-Chloroacetophenone will elute significantly later (more hydrophobic) than the parent guanidine.

Part 5: Decision Tree for Sample Handling

HandlingLogic Start Received Compound State Physical State? Start->State Solid Solid Powder State->Solid Solution Solution State->Solution ActionSolid Store at -20°C Desiccated Protect from Light Solid->ActionSolid ActionSol Is it frozen? Solution->ActionSol Thaw Thaw at RT Do NOT open cold ActionSolid->Thaw Before Use Use Prepare fresh stock in DMSO ActionSol->Use Yes (DMSO/-80°C) Discard Discard if >1 week old or aqueous ActionSol->Discard No / Aqueous Thaw->Use

Figure 2: Workflow for assessing sample viability and proper handling procedures.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[4] Angewandte Chemie International Edition, 47(39), 7523-7526.[4] Link

  • Kumar, A., & Chalannavar, R. K. (2023). Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method.[5] International Journal of Pharmaceutical Sciences and Drug Research, 15(1). Link

  • European Medicines Agency (EMA). Guidelines on Declaration of Storage Conditions. Link

  • PubChem. Compound Summary: 2-[1-(2-Hydroxyphenyl)ethylideneamino]guanidine (Structural Analog). Link

Sources

Technical Support Center: Addressing Off-Target Effects of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding the use of this compound in cellular assays. Our goal is to equip you with the scientific rationale and practical protocols needed to distinguish between on-target and off-target effects, ensuring the integrity and validity of your experimental results.

Section 1: Understanding the Compound and Its Potential for Off-Target Effects

This section provides foundational knowledge about the structural features of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine and why they are relevant for cellular assay design.

Q1: What is 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, and what are its likely cellular interactions based on its structure?

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a small molecule featuring a core guanidine group. The guanidine moiety is a key structural feature responsible for many of its biological activities.[1] Due to its positive charge at physiological pH, the guanidinium group can engage in strong hydrogen bonding and electrostatic interactions with negatively charged functional groups commonly found in biological systems, such as phosphates, carboxylates, and sulfates.[2][3]

This property means the compound has the potential to interact with:

  • Phosphate groups: Found in DNA, RNA, and phosphorylated proteins within signaling cascades.

  • Carboxylate groups: Present on the surface of many proteins and in enzyme active sites.

  • Cell Membranes: The cationic nature of the guanidinium group can facilitate interactions with the negatively charged phospholipids of the cell membrane, potentially altering membrane permeability or potential.[4]

While these interactions are key to the function of many guanidine-containing drugs, they also represent a primary source of potential off-target effects.[1][5]

Q2: Why is the guanidine group considered a "privileged scaffold" and also a source of potential off-target effects?

The guanidine group is often called a "privileged scaffold" in medicinal chemistry because its structure is frequently found in natural products and FDA-approved drugs with a wide range of biological activities.[5][6] Its ability to form multiple, strong, and geometrically specific hydrogen bonds makes it an excellent pharmacophore for recognizing and binding to biological targets.[3]

However, this same chemical versatility is a double-edged sword. The very properties that make it effective can also lead to promiscuous binding, where the compound interacts with unintended proteins or cellular structures.[7] This can result in phenotypes that are unrelated to the modulation of the intended target, complicating data interpretation. For instance, many guanidine compounds have been shown to inhibit voltage-gated ion channels, a classic example of an off-target effect that can lead to broad cellular consequences.[8]

Section 2: Proactive Assay Design to Mitigate Off-Target Concerns

A well-designed initial experiment is the most effective way to avoid costly and time-consuming troubleshooting later. The principle is to identify a concentration window that maximizes on-target activity while minimizing general cytotoxicity and other non-specific effects.

Q3: I'm starting a new cellular assay with this compound. How can I proactively minimize the risk of misinterpreting off-target effects?

The most critical first step is to perform parallel dose-response curves for both the desired biological activity (efficacy) and general cell health (cytotoxicity). This allows you to determine the therapeutic window of the compound in your specific cell system. An ideal concentration will show high efficacy with minimal impact on cell viability.[9]

The table below illustrates hypothetical data from parallel efficacy and cytotoxicity assays. The goal is to identify the concentration range where the two curves are most separated.

Compound Conc. (µM)Target Inhibition (%) (Efficacy)Cell Viability (%) (Cytotoxicity)Therapeutic Window
0.015100Excellent
0.14598Excellent
1.08595Good
10.09260Narrow
100.09515Unsuitable

Based on this example, a concentration range between 0.1 and 1.0 µM would be a good starting point for further experiments, as it provides high efficacy with low cytotoxicity.

Experimental Protocol 1: Determining the Therapeutic Window

This protocol describes how to concurrently measure cytotoxicity (using an MTT or similar assay) and target activity.

Objective: To identify the optimal concentration range of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine for cellular assays.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for your specific efficacy assay (e.g., antibodies, substrates)

  • MTT (or XTT, PrestoBlue) reagent for cytotoxicity assessment

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in two identical 96-well plates at a density appropriate for your assay duration. Allow cells to adhere and recover overnight.

  • Compound Preparation: Prepare a 2x serial dilution series of the compound in culture medium. Include a "vehicle only" control (e.g., medium with 0.1% DMSO).

  • Compound Addition: Remove the old medium from the cells and add the compound dilutions to both plates.

  • Incubation: Incubate the plates for the desired duration of your efficacy experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Plate 1 (Efficacy): Perform your specific functional assay to measure the on-target effect (e.g., Western blot for a signaling protein, qPCR for gene expression, enzymatic assay).

    • Plate 2 (Cytotoxicity): Add the MTT reagent according to the manufacturer's instructions. Incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance.

  • Data Analysis:

    • For the efficacy plate, normalize the data to your positive and negative controls and plot the percent inhibition against the log of the compound concentration to determine the EC50 (effective concentration).

    • For the cytotoxicity plate, normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration).

    • Compare the EC50 and CC50 values to determine the therapeutic window.

Section 3: Troubleshooting and Validating Observed Phenotypes

When a potent cellular effect is observed, it is crucial to confirm that this phenotype is a direct result of modulating the intended target. Cellular effects should be considered potential off-targets until proven otherwise.[10]

Q4: My experimental results are highly variable. What are the first things I should check?

Inconsistent results are often due to preclinical experimental variables rather than complex off-target biology. Before investigating complex mechanisms, rule out these common issues:

  • Compound Stability and Storage: Avoid repeated freeze-thaw cycles of your stock solution. Store at -80°C in small, single-use aliquots. Prepare fresh dilutions from the stock for each experiment.[9]

  • Cell Health and Passage Number: Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding.

  • Vehicle Control Consistency: The final concentration of the vehicle (e.g., DMSO) must be identical across all wells, including the "untreated" control.

Q5: I'm observing a strong phenotype, but I'm not sure it's from my intended target. What is the validation strategy?

G start Potent Phenotype Observed in Primary Assay confirm_engagement Confirm Direct Target Engagement (e.g., CETSA, SPR) start->confirm_engagement Step 1 orthogonal_assay Validate with Orthogonal Assay (Different readout for same pathway) confirm_engagement->orthogonal_assay Step 2 (If engagement is confirmed) conclusion_off Likely Off-Target or Mixed Effect confirm_engagement->conclusion_off No Engagement genetic_validation Perform Genetic Validation (Rescue or Knockout/Knockdown) orthogonal_assay->genetic_validation Step 3 (If orthogonal assay confirms) orthogonal_assay->conclusion_off Phenotype not replicated conclusion_on High Confidence On-Target Effect genetic_validation->conclusion_on Gold Standard Confirmation genetic_validation->conclusion_off Rescue fails

Caption: A stepwise workflow for validating if an observed cellular phenotype is an on-target effect.

Section 4: Advanced Protocols for Target Validation

Here are detailed methodologies for the key validation experiments outlined in the workflow above.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine to its intended target protein in intact cells. The principle is that drug binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Intact cells treated with vehicle or compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or heating block for temperature gradient.

  • Centrifuge for separating soluble/precipitated protein fractions.

  • Reagents for Western blotting (SDS-PAGE gels, antibodies for target and loading control).

Procedure:

  • Treatment: Treat cell cultures with the vehicle or a high concentration of the compound (e.g., 10x EC50) for a short duration (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Interpretation: Plot the band intensity of the target protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and direct engagement.

Experimental Protocol 3: Target Knockdown/Knockout Rescue Experiment

Objective: To demonstrate that the compound's effect is dependent on the presence of the target protein. This is a gold-standard method for target validation.[10]

Procedure:

  • Generate Knockdown/Knockout Cells: Use siRNA, shRNA, or CRISPR/Cas9 to create a cell line with reduced or eliminated expression of the target protein. Validate the knockdown/knockout efficiency by Western blot or qPCR.

  • Treat Cells: Treat the wild-type (WT) cells and the knockdown/knockout (KD/KO) cells with the compound at its effective concentration (EC50).

  • Measure Phenotype: Measure the cellular phenotype of interest in all groups.

  • Interpretation:

    • If the compound is on-target , its effect on the phenotype will be significantly reduced or completely absent in the KD/KO cells compared to the WT cells.

    • If the compound's effect persists in the KD/KO cells, it is likely acting through an off-target mechanism.

  • (Optional Rescue): In the KD/KO cells, transfect a version of the target protein that is resistant to the knockdown (e.g., contains silent mutations in the siRNA binding site). If the compound's activity is restored, this provides definitive proof of on-target action.

Section 5: Frequently Asked Questions (FAQs)
Q6: Could my compound be a "nuisance compound" that interferes with the assay technology itself?

Yes, this is a significant concern in high-throughput screening.[13] Guanidine-containing compounds can sometimes act as:

  • Aggregators: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt membranes. Test for aggregation using dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to see if it abolishes the activity.

  • Fluorescent Compounds: If you are using a fluorescence-based readout, check if the compound itself is fluorescent at the excitation/emission wavelengths of your assay. Run a "compound only" control in assay buffer.

Q7: What are some common off-targets for guanidinium-based compounds?

Based on their chemical properties, common off-targets include proteins that have negatively charged binding pockets or are involved in ion transport.[1] These can include:

  • Voltage-gated ion channels (e.g., K+, Na+, Ca2+ channels) [8]

  • Transporters and Exchangers (e.g., Na+/H+ exchanger)

  • Kinases (interacting with the phosphate-binding loop)

  • Proteases (interacting with aspartate or glutamate in the active site)

If you suspect an off-target effect, consider profiling your compound against a panel of known promiscuous targets.

References
  • Vertex AI Search. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC.
  • MDPI. (2020, July 2). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects.
  • BenchChem. (n.d.). Strategies to minimize off-target effects of Costatolide in cellular assays.
  • World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • siTOOLs Biotech. (2018, July 24). Performing target validation well.
  • (n.d.). Synthesis and Evaluation of Antibiotics with Cleavable Guanidine Linkers to Combat Gram-Negative Antibiotic Resistance Mechanism.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • NIH National Center for Biotechnology Information. (2014, July 14). On Guanidinium and Cellular Uptake.
  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • (2026, February 13). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know.
  • PubMed. (2009, October 15). Biological activities of guanidine compounds.
  • NIH National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays.
  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
  • ACS Publications. (2024, July 16). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action | JACS Au.
  • PubMed. (2011, December 15). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels.
  • PubChem. (n.d.). 2-[1-(2-Hydroxyphenyl)ethylideneamino]guanidine.
  • RSC Publishing. (2015, November 4). The Chemistry and Biology of Guanidine Natural Products.
  • MDPI. (2021, January 13). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids.
  • MDPI. (2022, March 18). Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure.
  • NIH National Center for Biotechnology Information. (n.d.). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors.
  • ChemRxiv. (n.d.). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture.
  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.

Sources

Technical Support Center: Purification & Synthesis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Technical Support Hub. Ticket Subject: Refining Purification Protocols for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (CAS: Related to 23256-50-0 family). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are working with 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine , a Schiff base formed from 2-chloroacetophenone and aminoguanidine .

Crucial Distinction: While structurally similar to Guanabenz (the 2,6-dichlorobenzylidene derivative used for hypertension), your molecule possesses a methyl group at the imine carbon (derived from acetophenone, not benzaldehyde) and lacks the second chlorine at the 6-position. This methyl group introduces steric hindrance that slows both the formation rate and the hydrolysis rate compared to Guanabenz.

This guide treats your specific molecule as a CNS-active agent (as noted in patent literature like US3975533A) and adapts standard aminoguanidine hydrazone protocols to address its unique steric and solubility profile.

Module 1: The Synthesis-Purification Interface (Prevention)

Goal: Minimize impurities upstream to simplify downstream purification.

User Issue: "My crude product contains sticky red/orange oil and yield is inconsistent."

Root Cause Analysis: The condensation of 2-chloroacetophenone with aminoguanidine is an equilibrium reaction. The "oil" is often a mixture of unreacted ketone and the "Azine" impurity (formed when one hydrazine reacts with two ketones).

Protocol 1.1: Optimized Azeotropic Synthesis To prevent oiling and maximize conversion, you must drive the equilibrium by removing water.

  • Solvent System: Use n-Butanol or Toluene/Ethanol mix. Unlike methanol, n-Butanol allows for higher reflux temperatures (~118°C) and forms a good azeotrope with water.

  • Catalyst: Use Conc. HCl (catalytic amount).

  • Procedure:

    • Combine Aminoguanidine Bicarbonate (1.0 equiv) and 2-Chloroacetophenone (1.0 equiv) in n-Butanol.

    • Add Conc.[1] HCl dropwise until pH is ~3–4.

    • Critical Step: Reflux with a Dean-Stark trap to continuously remove water.

    • Endpoint: Monitor by TLC until the ketone spot disappears.

  • Isolation: Cool slowly to 0°C. The Hydrochloride salt should precipitate as a solid. If it oils out, see Module 2.

Module 2: Troubleshooting Crystallization

Goal: Solving "Oiling Out" and Trapped Impurities.

User Issue: "The product separates as an oil upon cooling, or the crystals are yellow/orange instead of white/pink."

Technical Insight: Aminoguanidine salts are highly polar, while the Schiff base is lipophilic. "Oiling out" occurs when the solution cools too fast or the solvent is too non-polar.

Protocol 2.1: The "Dual-Solvent" Recrystallization Do not rely on single-solvent evaporation. Use a solvent/anti-solvent pair.

ParameterRecommendationMechanism
Primary Solvent Ethanol (Hot) or Methanol (Hot) Dissolves the salt form at high temp.
Anti-Solvent Diethyl Ether or Cold Water Reduces solubility selectively to force crystallization.
Clarification Activated Carbon (Charcoal) Removes colored oxidative byproducts (orange/red hue).

Step-by-Step Guide:

  • Dissolve crude solid in minimum boiling Ethanol (or Methanol).

  • If colored, add 5% w/w Activated Carbon, stir for 10 mins, and filter hot through Celite.

  • The "Cloud Point" Method:

    • Keep the filtrate hot.

    • Add Diethyl Ether (or warm water) dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear it.

  • Controlled Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then move to 4°C fridge. Rapid cooling = Oil.

Module 3: Impurity Profiling & Removal

Goal: Identifying and removing specific contaminants.[2][3]

User Issue: "I see extra peaks in my HPLC trace."

Diagnostic Table:

Impurity TypeHPLC Behavior (Relative to Product)OriginRemoval Strategy
2-Chloroacetophenone Late Eluting (Non-polar)Unreacted starting material.Wash crude solid with Diethyl Ether or Hexane (Product is insoluble; Ketone is soluble).
Azine Bis-Condensate Very Late Eluting (High MW)Excess ketone + high temp + low acid.Recrystallize from Ethanol/Water . Azines are very insoluble in water.
Aminoguanidine Void Volume (Very Polar)Excess reagent.Wash crude with Ice-Cold Water .
Hydrolysis Product Late Eluting (Same as ketone)Product reacting with water during storage.Dry solvents are critical. Store in desiccator.
Module 4: Visualization of Pathways

The following diagram illustrates the reaction logic and where impurities originate, helping you diagnose which step in your process needs adjustment.

PurificationLogic Start Start: 2-Chloroacetophenone + Aminoguanidine Reaction Reaction (Acid Cat, Reflux) Start->Reaction pH 3-4, -H2O Crude Crude Product (Oil/Solid) Reaction->Crude Impurity_Azine Impurity: Azine (Bis-Schiff Base) Reaction->Impurity_Azine Excess Ketone/Heat Wash Wash: Diethyl Ether/Hexane Crude->Wash High Ketone Content? Recryst Recrystallization: EtOH/Water Crude->Recryst Standard Path Impurity_Ketone Impurity: Unreacted Ketone Wash->Impurity_Ketone Removes Wash->Recryst Recryst->Impurity_Azine Removes (Insoluble) Final Pure Product (HCl Salt) Recryst->Final Slow Cool Final->Impurity_Ketone Hydrolysis (if wet)

Caption: Workflow for synthesis and purification, highlighting impurity rejection points (Green) and risk areas (Red).

Module 5: Salt Form Conversion (The "Salt Switch")

Goal: Converting between Nitrate, Hydrochloride, or Acetate forms.[4][5]

User Issue: "I synthesized the Nitrate salt (safer to handle), but I need the Acetate for biological testing."

Protocol 5.1: Free-Basing and Re-Acidification

  • Free-Basing:

    • Suspend the salt (Nitrate/HCl) in water.

    • Add 2M NaOH dropwise while stirring until pH ~10–11.

    • The free base (2-[1-(2-chlorophenyl)ethylideneamino]guanidine) will precipitate.

    • Extract quickly with Ethyl Acetate (do not leave in basic water long, or it will hydrolyze).

    • Dry organic layer over MgSO₄ and evaporate.

  • Salt Formation:

    • Dissolve the free base residue in dry Methanol .

    • Add 1.05 equivalents of Acetic Acid (for Acetate) or HCl in Dioxane (for Hydrochloride).

    • Add Diethyl Ether to precipitate the new salt.

FAQ: Frequently Asked Questions

Q1: My product melts over a wide range (e.g., 150-165°C). Is it impure?

  • A: Likely, yes. The pure Hydrochloride salt typically melts in the range of 167–174°C [1].[3] A wide range suggests wet solvent or the presence of the

    
    -isomer. Recrystallize from Ethanol/Ether and dry under vacuum at 40°C.
    

Q2: Can I use 2,6-dichlorobenzaldehyde protocols for this molecule?

  • A: Mostly, yes.[6] However, your molecule (acetophenone derivative) is sterically bulkier than Guanabenz. Expect reaction times to be 20–30% longer. Do not rush the reflux step.

Q3: Is the product light sensitive?

  • A: Yes, like many Schiff bases and guanidines, it can undergo photo-isomerization (

    
    ) or oxidative degradation. Store in amber vials.
    
References
  • United States Patent Office. (1976). Therapeutic agents: 1-(alpha-methyl-2-chlorobenzylideneamino)guanidine.[3] Patent No. US3975533A. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.). Guanabenz Acetate (Compound Summary). National Library of Medicine.

  • Buvaylo, E. A., et al. (2018). Formaldehyde-aminoguanidine condensation...[7][8]. Acta Crystallographica Section C.

  • International Council for Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5).

Sources

Dealing with unexpected side reactions in the synthesis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Welcome to the technical support center for the synthesis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes in this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

The synthesis of this guanylhydrazone is fundamentally a condensation reaction between 2'-chloroacetophenone and an aminoguanidine salt. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a variety of side products and purification difficulties. This guide addresses the most frequent issues encountered in the field.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low yield in guanylhydrazone synthesis is a common issue, typically rooted in suboptimal reaction conditions. The key is to control the equilibrium of the condensation reaction and the nucleophilicity of the aminoguanidine.

In-Depth Analysis: The reaction is an acid-catalyzed nucleophilic addition-elimination. The aminoguanidine's terminal amino group attacks the carbonyl carbon of the 2'-chloroacetophenone. This is followed by dehydration to form the C=N double bond.

  • pH Control is Critical: The most influential factor is the reaction pH. Aminoguanidine is typically used as a hydrochloride or bicarbonate salt.

    • If the pH is too low (strongly acidic): The aminoguanidine will be fully protonated (pKa ≈ 11.5), rendering its terminal amino group non-nucleophilic and halting the initial attack on the carbonyl.[1]

    • If the pH is too high (basic): There will be an insufficient concentration of acid to catalyze the crucial dehydration of the carbinolamine intermediate.

    • Optimal pH: A weakly acidic environment (pH 4-6) is generally ideal. This ensures a sufficient concentration of the free aminoguanidine base to act as a nucleophile while still having enough acid to catalyze the dehydration step.

  • Purity of Starting Materials:

    • Aminoguanidine Stability: Aminoguanidine salts can degrade over time, especially if exposed to moisture or atmospheric CO2.[2][3] Using old or improperly stored reagents is a frequent cause of low yields. It is recommended to use fresh, high-purity aminoguanidine salt.

    • Ketone Purity: Impurities in the 2'-chloroacetophenone can lead to competing side reactions.

  • Reaction Temperature and Time: The reaction often requires heating (reflux) to drive the dehydration and push the equilibrium toward the product. Insufficient heating or reaction time may result in an incomplete reaction.

Troubleshooting Workflow:

G start Low Yield Observed check_ph Verify Reaction pH (Target: 4-6) start->check_ph check_reagents Assess Purity of Starting Materials check_ph->check_reagents pH is optimal sub_ph1 Adjust pH with Dilute HCl or Acetate Buffer check_ph->sub_ph1 pH out of range check_conditions Review Reaction Temperature & Time check_reagents->check_conditions Reagents are pure sub_reagents1 Use Fresh Aminoguanidine Salt & Purified Ketone check_reagents->sub_reagents1 Reagents are old or impure sub_conditions1 Increase Reflux Time or Temperature check_conditions->sub_conditions1 end Re-run Experiment with Optimized Parameters sub_ph1->end sub_reagents1->end sub_conditions1->end

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: My NMR and LC-MS show a significant impurity with a mass corresponding to the loss of ammonia from two aminoguanidine molecules. What is this side product?

Answer: You are likely observing the formation of a 3,5-diamino-1,2,4-triazine derivative. This is a well-documented side reaction pathway for aminoguanidine, especially under heating or in the presence of certain reagents.[4]

In-Depth Analysis: Aminoguanidine can undergo self-condensation or react with intermediates to form stable heterocyclic structures. The formation of 3-amino-1,2,4-triazoles is a classic example of aminoguanidine heterocyclization.[4][5] In your case, a related triazine byproduct is the most probable contaminant. This occurs when aminoguanidine reacts with a carbonyl-containing species (or even another aminoguanidine molecule under certain conditions) to form an intermediate that cyclizes.

  • Mechanism: The reaction likely involves the acylation of one aminoguanidine molecule by a reactive species, followed by intramolecular cyclization and dehydration. The specific triazine formed can vary, but they share a common heterocyclic core.

Mitigation Strategies:

  • Strict Stoichiometry: Use a precise 1:1 molar ratio of the ketone to aminoguanidine. A large excess of aminoguanidine can promote self-condensation pathways.

  • Temperature Control: While heat is necessary, excessive temperatures or prolonged reaction times can accelerate the formation of these thermodynamically stable triazine byproducts.[6] Consider running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Order of Addition: Add the aminoguanidine solution slowly to the solution of 2'-chloroacetophenone. This maintains a low instantaneous concentration of free aminoguanidine, disfavoring self-reaction.

Protocol for Minimizing Triazine Formation:

  • Dissolve 2'-chloroacetophenone (1.0 eq) in ethanol in the main reaction flask.

  • In a separate flask, dissolve aminoguanidine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimal amount of warm water, then add ethanol. This in-situ generation of the free base in a buffered system helps control pH.

  • Heat the ketone solution to 50-60°C.

  • Add the aminoguanidine solution dropwise to the ketone solution over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and monitor by TLC or LC-MS until the starting ketone is consumed.

Question 3: My product appears pure after the initial workup, but it decomposes upon standing or during column chromatography on silica gel. Why is it unstable and how can I purify it?

Answer: The product, a guanylhydrazone, contains a C=N double bond (an imine) which is susceptible to hydrolysis, especially in the presence of acid. Standard silica gel is acidic and can catalyze the decomposition back to the starting materials (2'-chloroacetophenone and aminoguanidine).

In-Depth Analysis: The stability of hydrazones on silica gel is a known issue, particularly for compounds with unsubstituted or weakly substituted distal nitrogen atoms.[7] The acidic silanol groups on the surface of the silica gel can protonate the imine nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water (present as a solvent or adsorbed on the silica), leading to hydrolysis.

Purification Recommendations:

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, scalable, avoids acidic stationary phases.[8]May have lower recovery; requires finding a suitable solvent system.High-purity final product when a good solvent is found.
Neutralized Silica Gel Chromatography Reduces on-column decomposition.Requires pre-treatment of silica; may still have some product loss.Isolating product from less polar impurities.
Reversed-Phase Chromatography (C18) Excellent for polar compounds; avoids acidic silica.[9]Requires specialized equipment (HPLC); solvents can be costly to remove.High-purity small-scale purification; resolving very similar compounds.
Alumina Chromatography (Neutral) Alternative to silica, less acidic.Can have different selectivity; may still retain polar products strongly.Compounds that show any decomposition on neutralized silica.

Protocol for Neutralized Silica Gel Chromatography:

  • Prepare the Slurry: Create a slurry of silica gel in your desired eluent system (e.g., Dichloromethane/Methanol).

  • Neutralize: Add 1% triethylamine (or another volatile base) to the slurry and stir for 15 minutes. This deactivates the acidic sites.

  • Pack the Column: Pack the column with the neutralized silica slurry as you normally would.

  • Run the Column: Equilibrate the column with the eluent containing 1% triethylamine. Load your sample and elute, maintaining 1% triethylamine in the mobile phase throughout the purification.

  • Product Isolation: Combine the product-containing fractions and remove the solvent and triethylamine under reduced pressure.

G Product 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (Guanylhydrazone) Silica Silica Gel (Acidic SiO2) Product->Silica Purification Attempt Decomposition {Decomposition Products | 2'-Chloroacetophenone + Aminoguanidine} Silica->Decomposition Catalyzes Hydrolysis

Sources

Optimizing dosage and administration of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Dosage and Administration of 2-[(2,6-Dichlorobenzylidene)amino]guanidine (Guanabenz)

Welcome to the Technical Support Center for Guanabenz, also known by its chemical name 2-[(2,6-Dichlorobenzylidene)amino]guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing dosage and administration in animal studies. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and established laboratory practices to ensure the scientific integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Guanabenz in preclinical research.

Q1: What is the primary mechanism of action for Guanabenz?

A1: Guanabenz is a centrally acting alpha-2 adrenergic agonist.[1][2][3] Its primary mechanism involves stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[2][4] This decrease in sympathetic activity results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[2][4]

Q2: What are the common research applications of Guanabenz in animal models?

A2: While historically used as an antihypertensive agent[1][3][4], Guanabenz is being investigated in animal models for a variety of other therapeutic effects, including:

  • Neuroprotection: By modulating the unfolded protein response (UPR), Guanabenz shows potential in models of neurodegenerative diseases.[5]

  • Obesity and Metabolic Syndrome: Studies in rats have shown that chronic administration of Guanabenz can lead to a significant decrease in body weight and improvement in metabolic parameters like blood glucose and triglycerides.[6]

  • Sedation and Analgesia: In veterinary medicine, particularly in horses, Guanabenz has been shown to induce potent and long-lasting sedation and analgesia.[7][8][9]

  • Ocular Diseases: Research in rat models of age-related macular degeneration (AMD) suggests that Guanabenz may have protective effects.[10]

  • Anti-parasitic Activity: Guanabenz has demonstrated activity against Toxoplasma gondii in mouse models.[11][12]

Q3: What are the key considerations before starting an in vivo study with Guanabenz?

A3: Before initiating animal studies, it is crucial to:

  • Define your research question and endpoints: This will guide your choice of animal model, dosage, and administration route.

  • Source high-quality Guanabenz: Ensure the purity and stability of your compound. Guanabenz is often supplied as a hydrochloride or acetate salt, which can affect its solubility.[13]

  • Understand its solubility profile: Guanabenz has limited aqueous solubility, which necessitates careful formulation.[13][14]

  • Select an appropriate administration route: The choice between oral, intraperitoneal, or intravenous administration will depend on the desired pharmacokinetic profile and experimental goals.

  • Perform a dose-ranging study: To determine the optimal therapeutic dose with minimal side effects for your specific model.[15]

  • Include a vehicle control group: This is essential to differentiate the effects of the compound from those of the formulation vehicle.[16]

II. Formulation and Solubility

Proper formulation is critical for achieving consistent and reproducible results in vivo. Guanabenz's solubility can be a limiting factor, and this section provides guidance on preparing suitable formulations.

Solubility Profile of Guanabenz
SolventSolubilitySource
Guanabenz Acetate
WaterSparingly soluble[14], 10 mg/mL, 11 mg/mL[17][14][17]
AlcoholSoluble[14], 50 mg/mL[14]
DMSO≥14.56 mg/mL[18][18]
Guanabenz Hydrochloride
Ethanol~5 mg/mL[13]
DMSO~30 mg/mL[13]
Dimethyl formamide (DMF)~30 mg/mL[13]
Aqueous BuffersSparingly soluble[13]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/ml[13]

Note: For aqueous administration, it is often recommended to first dissolve Guanabenz hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[13] Aqueous solutions of Guanabenz hydrochloride are not recommended for storage for more than one day.[13]

III. Dosage and Administration in Animal Models

The optimal dosage and administration route for Guanabenz can vary significantly depending on the animal model and the intended therapeutic effect.

Recommended Dosage Ranges from Preclinical Studies
Animal ModelApplicationDosageAdministration RouteSource
RatsObesity2 or 5 mg/kg/dayIntraperitoneal (i.p.)[6]
RatsFertility Test1, 15, 30 mg/kg/dayOral[19]
RatsAMD Model1% eye dropsTopical (ocular)[10]
MiceCarcinogenicityUp to 11.5 mg/kg/dayOral (in diet)[14]
MiceToxoplasmosisNot specified, but i.p. was effectiveIntraperitoneal (i.p.)[12]
HorsesSedation/Analgesia0.2 mg/kgIntravenous (i.v.)[7][8][9][20]
HorsesAntihypertensive0.04 mg/kgIntravenous (i.v.)[8]
Administration Route Selection Workflow

Administration Route Selection Start Start: Define Experimental Goal PK_Goal Desired Pharmacokinetic Profile? Start->PK_Goal Rapid_Onset Rapid Onset & High Bioavailability? PK_Goal->Rapid_Onset Sustained_Release Sustained Release or Chronic Dosing? PK_Goal->Sustained_Release Local_Effect Local Effect Needed? PK_Goal->Local_Effect IV Intravenous (i.v.) Rapid_Onset->IV Yes IP Intraperitoneal (i.p.) Rapid_Onset->IP No Sustained_Release->IP Consider Oral Oral Gavage Sustained_Release->Oral Yes Local_Effect->PK_Goal No Topical Topical Local_Effect->Topical Yes

Caption: Decision tree for selecting the appropriate administration route.

IV. Experimental Protocols

The following are example protocols for preparing and administering Guanabenz. Note: These are starting points and may require optimization for your specific experimental conditions.

Protocol 1: Preparation of Guanabenz for Intraperitoneal (i.p.) Injection in Rodents

Objective: To prepare a solution of Guanabenz suitable for i.p. administration in mice or rats.

Materials:

  • Guanabenz hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Prepare a stock solution: Weigh the required amount of Guanabenz hydrochloride and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 30 mg/mL).[13] Ensure the powder is completely dissolved by vortexing.

  • Dilute to the final concentration: In a sterile microcentrifuge tube, further dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. For example, to achieve a final concentration of 0.5 mg/mL in a 1:1 DMSO:PBS solution, you would mix equal volumes of a 1 mg/mL Guanabenz in DMSO stock with PBS.[13]

  • Ensure final DMSO concentration is well-tolerated: The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[16]

  • Administer immediately: It is recommended to use the freshly prepared solution for administration.[13] Do not store aqueous solutions of Guanabenz hydrochloride for more than one day.[13]

  • Administration: Inject the appropriate volume based on the animal's body weight into the lower right quadrant of the abdomen, avoiding the midline.[21]

Protocol 2: Preparation of Guanabenz for Oral Gavage in Rodents

Objective: To prepare a suspension of Guanabenz for oral administration in mice or rats.

Materials:

  • Guanabenz acetate or hydrochloride powder

  • 5% Gum Arabic solution or other suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare a 5% (w/v) solution of Gum Arabic in sterile water.[19]

  • Suspension Preparation: Weigh the required amount of Guanabenz powder. If necessary, finely grind the powder using a mortar and pestle.

  • Mixing: Gradually add the Guanabenz powder to the vehicle solution while continuously stirring with a magnetic stir bar until a homogenous suspension is formed.

  • Administration: Administer the suspension to the animal using an appropriately sized oral gavage needle.[21] Ensure the suspension is well-mixed before drawing each dose.

V. Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with Guanabenz.

IssuePotential Cause(s)Troubleshooting Steps
Precipitation of Guanabenz in formulation - Exceeded solubility limit.- Incorrect solvent ratio.- Temperature effects.- Re-check the solubility of your specific Guanabenz salt in the chosen vehicle.[15]- Prepare the formulation by first dissolving Guanabenz in a small amount of organic solvent (e.g., DMSO) before adding the aqueous component.[13]- Gentle warming and sonication may aid dissolution, but be mindful of compound stability.[15]
High variability in animal response - Inconsistent dosing due to formulation instability.- Biological variability between animals.- Prepare fresh formulations for each experiment and ensure homogeneity of suspensions.- Increase the number of animals per group to improve statistical power.[22]
Lack of therapeutic efficacy - Suboptimal dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance.- Conduct a dose-escalation study to determine the optimal effective dose.[15]- Consider an administration route with higher bioavailability, such as intraperitoneal or intravenous injection.[15]- The half-life of Guanabenz is approximately 6 hours in humans, which may be shorter in rodents.[14] Consider the dosing frequency.
Adverse effects or toxicity (e.g., excessive sedation, weight loss) - Dose is too high.- Vehicle toxicity (e.g., high DMSO concentration).- On-target side effects of alpha-2 adrenergic agonism.- Reduce the dosage and/or frequency of administration.[15]- Include a vehicle-only control group to assess the toxicity of the formulation itself.[16]- Monitor animals closely for signs of distress. Common side effects include drowsiness and sedation.[14][23]
Troubleshooting Workflow for Unexpected Results

Troubleshooting Workflow Start Unexpected Experimental Outcome Check_Formulation Review Formulation & Dosing Start->Check_Formulation Check_Animal_Model Evaluate Animal Model Start->Check_Animal_Model Check_Protocol Assess Experimental Protocol Start->Check_Protocol Solubility_Issue Precipitation or Instability? Check_Formulation->Solubility_Issue Dose_Calculation Accurate Dose Calculation? Check_Formulation->Dose_Calculation Route_Appropriate Optimal Administration Route? Check_Formulation->Route_Appropriate Model_Relevance Is the model appropriate for the hypothesis? Check_Animal_Model->Model_Relevance Animal_Health Any signs of toxicity or distress? Check_Animal_Model->Animal_Health Assay_Validation Are endpoint assays validated? Check_Protocol->Assay_Validation Control_Groups Appropriate controls included? Check_Protocol->Control_Groups

Caption: A logical workflow for troubleshooting unexpected experimental results.

VI. References

  • GlobalRx. Clinical Profile of Guanabenz Acetate 4mg Tablet. [Link]

  • PubChem. Guanabenz. [Link]

  • Drugs.com. Guanabenz: Package Insert / Prescribing Information. (2025). [Link]

  • Patsnap Synapse. What is the mechanism of Guanabenz Acetate? (2024). [Link]

  • Patsnap Synapse. What is Guanabenz Acetate used for? (2024). [Link]

  • R Discovery. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. (1983). [Link]

  • PMC. Guanabenz—an old drug with a potential to decrease obesity. (2022). [Link]

  • ChemBK. Guanabenz Acetate. (2024). [Link]

  • UKnowledge. Guanabenz in the horse – A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic. (2022). [Link]

  • Bentham Science. Effect of Guanabenz on Rat AMD Models and Rabbit Choroidal Blood Flow. [Link]

  • University of Kentucky. Guanabenz in the horse-A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic agonists. [Link]

  • Thomas Tobin. Guanabenz in the horse: Clinical effects and its comparison with other α2 agonists. (2003). [Link]

  • Google Patents. US7074834B2 - Long acting, reversible veterinary sedative and analgesic and method of use.

  • PLOS One. Side effects of Guanabenz. (2016). [Link]

  • Google Patents. WO2001089508A1 - Novel long acting, reversible veterinary sedative and analgesic and method of use.

  • MedicineNet. Guanabenz: Blood Pressure Uses, Side Effects, & Dosage. (2023). [Link]

  • ASM Journals. Guanabenz Reverses a Key Behavioral Change Caused by Latent Toxoplasmosis in Mice by Reducing Neuroinflammation. (2019). [Link]

  • J-STAGE. [Reproduction study of Guanabenz, a new antihypertensive agent (1) - fertility test in rats]. [Link]

  • IU Indianapolis ScholarWorks. Rebound of Cyst Number Following Discontinuation of Guanabenz Treatment for Latent Toxoplasmosis. [Link]

  • ScienceDirect. Real time computation of in vivo drug levels during drug self-administration experiments. [Link]

  • Regulations.gov. Docket No. FDA-2018-N-4626 for “Lists of Bulk Drug Substances for Compounding: Office. (2023). [Link]

  • Thomas Tobin. The detection and biotransformation of guanabenz in horses: a preliminary report. [Link]

  • ResearchGate. Guanabenz in the horse – A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic agonists. (2022). [Link]

  • ResearchGate. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. (2008). [Link]

  • PMC. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. (2008). [Link]

  • JoVE. Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • Mad Barn. The detection and biotransformation of guanabenz in horses: a preliminary report. (2003). [Link]

  • Benchling Help Center. Use treatment and dose tools in In Vivo. (2025). [Link]

  • PubChem. 2-[1-(2-Hydroxyphenyl)ethylideneamino]guanidine. [Link]

  • INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • Wikipedia. Guanidine. [Link]

  • PubChem. 2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine. [Link]

  • bioRxiv.org. Efficacy of Guanabenz Combination Therapy Against Chronic Toxoplasmosis Across Multiple Mouse Strains. (2020). [Link]

Sources

Strategies to reduce the toxicity of novel guanidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Guanidine Optimization & Toxicity Mitigation Support Center.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GUA-TOX-001

Introduction: The "Sticky" Base Problem

Guanidine moieties are privileged scaffolds in medicinal chemistry, essential for forming high-affinity hydrogen bonds (e.g., with aspartate/glutamate residues in receptors). However, their high basicity (


) and cationic amphiphilic nature create a "toxicity triad":
  • hERG Channel Blockade: Leading to QT prolongation.

  • Phospholipidosis: Lysosomal trapping of the cation.

  • Mitochondrial Dysfunction: Accumulation in the matrix driven by membrane potential (

    
    ).
    

This guide provides structural and experimental strategies to de-risk your series while maintaining potency.

Module 1: Structural Modification (The "Hardware" Fix)

The most effective way to reduce guanidine toxicity is to modulate its physicochemical properties—specifically basicity (


) and lipophilicity (

).
Strategy A: Attenuating Basicity ( )

High basicity ensures the guanidine is permanently protonated at physiological pH, increasing the penalty for membrane permeation and promoting non-specific binding to the hERG pore.

Goal: Lower


 to the 6–9 range to allow a fraction of neutral species to exist at physiological pH.

Tactics:

  • Electron Withdrawing Groups (EWGs): Install EWGs on the guanidine nitrogen or the adjacent carbon scaffold.

  • Cyclization: Constraining the guanidine into a ring (e.g., 2-aminopyridine, 2-aminoimidazole) often lowers

    
     via resonance delocalization.
    

Data Summary: Impact of Substituents on Guanidine


 
ModificationApprox.

MechanismExample Structure
Native Guanidine Reference (13.6)Resonance stabilization of cationArginine
Phenyl Ring -2 to -3 unitsResonance delocalizationPhenylguanidine
Nitro (-NO2) -5 to -7 unitsStrong electron withdrawalNitroguanidine
Trifluoromethyl (-CF3) -2 to -3 unitsInductive effectN-(2,2,2-trifluoroethyl)guanidine
Cyanoguanidine -10 unitsStrong resonance withdrawalCimetidine analogs
Acyl Guanidine -5 to -6 unitsCarbonyl resonance (Bioisostere)Amiloride
Strategy B: Disrupting Amphiphilicity

Toxic guanidines are often Cationic Amphiphilic Drugs (CADs) . They possess a hydrophobic ring and a hydrophilic cationic head, acting like detergents that disrupt membranes.

  • Tactic: Lower

    
     (Lipophilicity).
    
  • Tactic: Introduce "polar breaks" (e.g., ether oxygens) into the lipophilic tail to disrupt the amphiphilic moment.

Module 2: Visualizing the Toxicity Pathways

Understanding where your compound is accumulating is critical for selecting the right fix.

GuanidineToxicity cluster_Cell Cellular Environment Compound Novel Guanidine (High pKa, High LogP) Protonation Protonation at pH 7.4 (Cationic Species) Compound->Protonation pKa > 8 Lysosome Lysosome (pH ~4.5) Protonation->Lysosome Ion Trapping Mitochondria Mitochondria (High Negative Potential) Protonation->Mitochondria Voltage Dependent Accumulation hERG hERG Channel (Cardiomyocyte) Protonation->hERG Cation-Pi Interaction Phospholipidosis Phospholipidosis (Enzyme Inhibition) Lysosome->Phospholipidosis ComplexI Complex I Inhibition (ATP Depletion) Mitochondria->ComplexI QT QT Prolongation (Arrhythmia) hERG->QT

Figure 1: The "Toxicity Triad" of guanidine-based compounds. High basicity drives accumulation in acidic lysosomes (ion trapping) and negatively charged mitochondria (voltage trapping).

Module 3: Experimental Troubleshooting Guides

Scenario A: "My compound is killing cells in the Glu/Gal Assay."

Diagnosis: Mitochondrial Toxicity. Guanidines (especially biguanides like Phenformin) can accumulate 1000-fold in the mitochondrial matrix due to the membrane potential (


), inhibiting Complex I.

Protocol: The Glucose/Galactose Switch Assay

  • Seed Cells: Use HepG2 or HeLa cells in two parallel plates.

  • Media Prep:

    • Plate A (Glycolytic): High Glucose (25 mM). Cells can survive mitochondrial inhibition by using glycolysis.

    • Plate B (OxPhos): Galactose (10 mM) + Glutamine. Cells are forced to rely on Oxidative Phosphorylation (OxPhos).

  • Treatment: Dose-response of your guanidine (0.1 µM – 100 µM) for 24 hours.

  • Readout: Measure ATP (CellTiter-Glo) or viability (MTT).

  • Analysis: Calculate the Mitochondrial Safety Index (MSI) :

    
    
    
    • Interpretation: If MSI > 3, your compound is a specific mitochondrial toxin.

Fix: Reduce Lipophilicity (


). Mitochondrial entry is driven by charge and lipophilicity. Lowering 

reduces the rate of entry into the matrix.
Scenario B: "I'm seeing vacuolization in histology slides."

Diagnosis: Lysosomal Trapping (Phospholipidosis). Your compound is acting as a "lysosomotropic detergent," getting trapped in the acidic lysosome and inhibiting lipid-degrading enzymes.

Protocol: LysoTracker Competition Assay

  • Setup: Plate cells (e.g., HUVEC or HepG2).

  • Stain: Add LysoTracker Red (a fluorescent acidotropic probe) at 50 nM.

  • Treat: Add your test compound at varying concentrations.

  • Mechanism: If your compound accumulates in lysosomes, it will raise the lysosomal pH or compete for volume, displacing the LysoTracker probe.

  • Readout: Decrease in intracellular fluorescence intensity via flow cytometry or high-content imaging.

Fix: Lower


 below 8.0. If the compound is less basic, a higher percentage remains neutral in the lysosome, allowing it to diffuse back out.

Frequently Asked Questions (FAQs)

Q: Can I replace the guanidine with a bioisostere to eliminate toxicity? A: Yes. If the guanidine is purely a hydrogen bond donor, consider these alternatives:

  • Acyl Guanidines: Much lower

    
     (~7-8) and improved bioavailability.
    
  • 2-Aminopyridines: Planar, lower basicity, but maintain the bidentate H-bond pattern.

  • Cyclic Guanidines: Constraining the guanidine (e.g., in a pyrimidine ring) often reduces hERG liability compared to flexible acyclic guanidines.

Q: My compound has a high hERG signal (


). Is the project dead? 
A:  Not necessarily. hERG binding often involves a 

-stacking interaction with aromatic residues (Tyr652/Phe656) in the channel pore, stabilized by the positive charge of the guanidine.
  • Immediate Action: Check your Aromaticity Count . Reduce the number of aromatic rings in the molecule.

  • Secondary Action: Add a bulky group (steric clash) near the guanidine to prevent it from fitting into the narrow hERG pore.

Q: Is metabolic activation a concern for guanidines? A: Yes. Guanidines can undergo N-hydroxylation by CYP450s to form N-hydroxyguanidines, which can release Nitric Oxide (NO) or form reactive nitrenium ions.

  • Check: Run a GSH (Glutathione) trapping assay in microsomes. If you see GSH adducts, your guanidine is metabolically labile.

  • Fix: Block the metabolically vulnerable site with a methyl group or fluorine (steric/electronic protection).

References

  • Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024). Link

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies. PLOS ONE. (2020). Link

  • Substituent effects on the basicity (pKa) of aryl guanidines. New Journal of Chemistry. (2017). Link

  • Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release. Autophagy. (2015). Link

  • Mitochondria-targeted Re(I) complexes bearing guanidinium as ligands. Journal of Biological Inorganic Chemistry. (2020). Link

  • Mn-Specific Recognition of Guanidine Drives Selective Inhibition of Complex I. ResearchGate. (2025). Link

Validation & Comparative

A Comparative Benchmark Analysis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, molecules incorporating the guanidinium moiety have emerged as a promising class of antibacterial agents.[1] The cationic nature of the guanidine group at physiological pH is pivotal to its antimicrobial action, often involving potent interactions with the negatively charged bacterial cell envelope.[2][3]

This guide provides a comparative analysis of a representative novel guanidine-containing compound, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (hereafter referred to as GC-21), against three established antibacterial agents from distinct mechanistic classes: Ciprofloxacin, Ampicillin, and Gentamicin. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such novel compounds, grounded in standardized experimental protocols and comparative data analysis.

Unraveling the Mechanisms of Action

An effective antibacterial agent's utility is defined by its mechanism of action. Understanding this is crucial for predicting its spectrum of activity, potential for resistance, and suitability for specific clinical applications.

Hypothesized Mechanism of GC-21: Membrane Disruption

Drawing from extensive research on guanidine-based antimicrobials, the primary mechanism of action for GC-21 is hypothesized to be the disruption of bacterial membrane integrity.[2][4] The positively charged guanidinium group is electrostatically attracted to negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids.[5][6]

This interaction leads to a cascade of events:

  • Binding and Insertion: The cationic GC-21 molecule binds to the anionic bacterial surface.

  • Permeabilization: This binding displaces divalent cations that stabilize the membrane, leading to increased permeability.[7]

  • Lysis and Cell Death: At sufficient concentrations, this disruption causes leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell lysis and death.[2][7]

This direct, physical mechanism of action is often considered less prone to the development of resistance compared to agents that target specific enzymes.

cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_agent cluster_effect p1 Phospholipid p2 Phospholipid effect Membrane Disruption Leakage of Ions Cell Lysis p2->effect Permeabilization p3 Phospholipid p4 Phospholipid agent GC-21 (Cationic) agent->p2 Electrostatic Attraction

Caption: Hypothesized mechanism of GC-21 via membrane disruption.

Comparator Agent Mechanisms

To provide a robust benchmark, we selected agents with well-defined and distinct cellular targets.

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are critical for DNA replication, repair, and cell division. By trapping them on the DNA strand, ciprofloxacin causes lethal double-strand breaks in the bacterial chromosome.[10][11]

  • Ampicillin (β-Lactam): This agent acts by inhibiting the synthesis of the bacterial cell wall.[12] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes required for the final steps of peptidoglycan synthesis.[13] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis.

  • Gentamicin (Aminoglycoside): A bactericidal antibiotic that targets the 30S subunit of the bacterial ribosome.[14][15] Its binding interferes with protein synthesis by causing the misreading of mRNA, which leads to the production of non-functional or toxic proteins and ultimately results in bacterial cell death.[16][17]

Experimental Design for Comparative Efficacy

To objectively compare the antibacterial performance of GC-21, we employ standardized in vitro susceptibility tests: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

The Workflow: From Inhibition to Cidal Activity

The process follows a logical progression from determining the concentration that inhibits growth (MIC) to identifying the concentration that kills the bacteria (MBC). The ratio of MBC to MIC is a critical indicator of whether an agent is primarily bactericidal (killing) or bacteriostatic (inhibiting growth). A bactericidal effect is generally defined by an MBC/MIC ratio of ≤ 4.[18]

start Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) plate Prepare 96-well plate with 2-fold serial dilutions of each antibiotic start->plate inoculate Inoculate wells with bacterial suspension plate->inoculate incubate Incubate plate (35°C for 16-20 hours) inoculate->incubate read_mic Visually assess for turbidity. MIC = Lowest concentration with no visible growth incubate->read_mic subculture Subculture aliquots from clear wells (at and above MIC) onto antibiotic-free agar read_mic->subculture incubate_agar Incubate agar plates (35°C for 18-24 hours) subculture->incubate_agar read_mbc Count colonies. MBC = Lowest concentration that killed ≥99.9% of inoculum incubate_agar->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution MIC & MBC Assay

This protocol is aligned with standards from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (GC-21, Ciprofloxacin, Ampicillin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each test compound in an appropriate solvent. Further dilute in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antibiotic solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[19]

    • Well 11 serves as the positive growth control (broth and bacteria, no antibiotic).

    • Well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on a TSA plate, select several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (1 through 11) with 100 µL of the final bacterial inoculum. The final volume in each test well is now 200 µL.

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[19]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20][21]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and more concentrated wells), plate a 10 µL aliquot onto a fresh TSA plate.

    • Incubate the TSA plates at 35°C for 18-24 hours.

    • The MBC is the lowest test concentration that results in a ≥99.9% reduction in the initial inoculum count (e.g., ≤5 colonies for an initial inoculum of 5x10⁵ CFU/mL).[22][23]

Comparative Data Analysis

The following data is presented for illustrative purposes to demonstrate how GC-21 would be benchmarked. The values for GC-21 are hypothetical but are based on performance data reported for novel guanidine derivatives in peer-reviewed literature.[24][25]

Test Organisms:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

CompoundTarget OrganismMechanism of ActionMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
GC-21 (Exemplar) S. aureusMembrane Disruption242Bactericidal
E. coliMembrane Disruption8162Bactericidal
Ciprofloxacin S. aureusDNA Gyrase/Topo. IV0.512Bactericidal
E. coliDNA Gyrase/Topo. IV0.0150.032Bactericidal
Ampicillin S. aureusCell Wall Synthesis0.25>32>128Bacteriostatic
E. coliCell Wall Synthesis8162Bactericidal
Gentamicin S. aureus30S Ribosome122Bactericidal
E. coli30S Ribosome0.512Bactericidal

Scientific Interpretation and Discussion

Potency and Spectrum: The exemplar data positions GC-21 as a broad-spectrum agent, demonstrating activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Its potency against S. aureus (MIC 2 µg/mL) is notable, though less potent than the comparator agents. The higher MIC against E. coli (8 µg/mL) is a common characteristic for cationic compounds, which must traverse the outer membrane of Gram-negative bacteria.

Bactericidal Activity: Crucially, GC-21 exhibits a bactericidal mode of action against both organisms, with an MBC/MIC ratio of 2. This is a highly desirable characteristic for treating serious infections. This contrasts with agents like Ampicillin against S. aureus, which is primarily bacteriostatic (inhibits growth but does not kill), as indicated by its high MBC/MIC ratio.

Causality and Insights: The efficacy of GC-21 stems from its direct, physical assault on the bacterial membrane. This mechanism is fundamentally different from the highly specific enzyme inhibition of the comparator agents. While Ciprofloxacin and Gentamicin show superior potency in this in vitro model, their reliance on specific targets makes them vulnerable to resistance mechanisms such as target mutation or enzymatic modification. The membrane-disruptive action of GC-21 may offer an advantage against strains that have developed resistance to these established classes of antibiotics.

Conclusion and Future Directions

This guide demonstrates a structured approach to the initial in vitro evaluation of a novel antibacterial candidate, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (GC-21). Based on the established activity of its core guanidine scaffold, GC-21 shows promise as a broad-spectrum, bactericidal agent. Its hypothesized mechanism of membrane disruption represents a valuable line of inquiry in the development of resistance-breaking antibiotics.

Further research should focus on:

  • Synthesis and Empirical Testing: The synthesis of GC-21 and empirical validation of the MIC/MBC values presented here.

  • Expanded Spectrum Analysis: Testing against a wider panel of clinically relevant pathogens, including multidrug-resistant strains (e.g., MRSA, VRE, CRE).

  • Cytotoxicity and Selectivity: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Mechanism Elucidation: Performing detailed mechanistic studies, such as membrane potential assays and electron microscopy, to confirm the hypothesized mode of action.

By systematically benchmarking novel compounds against established agents using validated protocols, the drug discovery pipeline can more effectively identify and advance the next generation of antibacterial therapies.

References

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Creative Diagnostics. (n.d.). Introduction to Gentamicin.
  • Wikipedia. (2024). Gentamicin. In Wikipedia.
  • Simson Pharma Limited. (2023, April 15). Ampicillin Medical Uses and Mechansim of Action.
  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications.
  • DailyMed. (n.d.). Gentamicin Sulfate.
  • Wikipedia. (2024). Ciprofloxacin. In Wikipedia.
  • Patel, S., & Preuss, C. V. (2023). Ampicillin. In StatPearls.
  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin.
  • Schum, D. (2024).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin Hydrochloride?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin?.
  • Creative Diagnostics. (2025, February 26). Molecular Mechanisms Underlying Gentamicin Resistance.
  • Patsnap Synapse. (2024, June 14). What is Gentamicin Sulfate used for?.
  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC).
  • Taylor & Francis Group. (n.d.). Ciprofloxacin – Knowledge and References.
  • Fathollahi, A., Coupe, A., & Motamedi, H. (2024). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Annals of Clinical Microbiology and Antimicrobials, 23(1), 10.
  • Walsh Medical Media. (2016). Chlorhexidine as an Antimicrobial Agent in Dentistry – A Review.
  • B., V., & G., S. (2014). Chlorhexidine: An Elixir for Periodontics. Journal of Indian Society of Periodontology, 18(5), 578–582.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Wang, J., Liu, S., Zhang, L., Wang, Z., & Zhang, W. (2011). Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Wikipedia. (2024). Chlorhexidine. In Wikipedia.
  • Perio Expertise. (n.d.). Chlorhexidine (CHX) | Dental Plaque.
  • El-Sayed, N. S., El-Gazzar, M. G., Al-Ghorbani, M., El-Gendy, M. A., & Chakravarty, S. (2022).
  • Al-jaddawi, A. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
  • Gaglione, M., Pirri, G., Della Pepa, C., Di Somma, A., Casciaro, B., Galdiero, M., ... & Galdiero, S. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8086.
  • Zhu, Y., Guo, Y., Wang, Y., Li, Y., Wang, Q., & Wang, J. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 11(2), e03777-22.
  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Wójcik, D., Krzemiński, M., & Szliszka, E. (2018).
  • BenchChem. (2025). Moflomycin: A Comparative Benchmark Analysis Against Novel Antibacterial Agents.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Zhu, Y., Guo, Y., Wang, Y., Li, Y., Wang, Q., & Wang, J. (2023).
  • White, T. A., & Kell, D. B. (2004). Comparative genomic assessment of novel broad-spectrum targets for antibacterial drugs. Comparative and Functional Genomics, 5(4), 304–327.
  • Jubeen, F., Liaqat, M., & Iqbal, S. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(9), 4277-4286.
  • Al-Trawneh, S. A., Taha, M. O., & Al-Wadakh, M. A. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry, 16(10), 2205-2216.
  • Purkh. (n.d.). Research Progress of Common Organic Guanidine Antibacterial Agents.
  • Cambridge University Press. (2022, July 13). Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates.
  • Preprints.org. (2025, June 12). A Literature-Based Comparative Analysis of the Antibacterial Effects of Garlic (Allium sativum), Ginger (Zingiber officinale), and Clove (Syzygium aromaticum) on E. coli ,S. aureus ,and P. aeruginosa.
  • Special Issue “Novel Antibacterial Agents”. (2021). Pharmaceuticals, 14(4), 374.
  • Al-Trawneh, S. A., Taha, M. O., & Al-Wadakh, M. A. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry, 16(10), 2205-2216.
  • de la Fuente-Núñez, C., et al. (2020). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. International Journal of Molecular Sciences, 21(18), 6754.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine analogs. Our focus is on elucidating the chemical features essential for anticonvulsant activity, offering a comparative framework for researchers and professionals in drug development. This document synthesizes data from established anticonvulsant screening models and draws parallels from structurally related compounds to build a predictive SAR model for this chemical class.

Introduction: The Therapeutic Potential of Guanidine-Based Compounds in Epilepsy

Epilepsy is a prevalent neurological disorder, and a significant portion of patients exhibit resistance to current antiepileptic drugs (AEDs). This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The guanidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for critical interactions with various biological targets.

The parent compound, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, combines a guanidine core with a hydrazone linker and a 2-chlorophenyl group. This unique combination of structural features suggests a potential for anticonvulsant activity, possibly through modulation of voltage-gated ion channels, a mechanism shared by many established AEDs.[1][2] This guide will dissect the probable contributions of each structural component to the overall anticonvulsant profile.

Foundational Chemistry: Synthesis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward condensation reaction. This common synthetic pathway allows for the facile introduction of structural diversity, which is paramount for a thorough SAR investigation.

General Synthetic Protocol:

A typical synthesis involves the reaction of a substituted acetophenone with aminoguanidine hydrochloride in the presence of a suitable solvent and catalyst.

Step-by-step synthesis of the parent compound:

  • Reactant Preparation: 2'-Chloroacetophenone and aminoguanidine hydrochloride are the primary starting materials.

  • Condensation Reaction: Equimolar amounts of 2'-chloroacetophenone and aminoguanidine hydrochloride are dissolved in a suitable solvent, such as ethanol.

  • Catalysis: A catalytic amount of a mineral acid, like hydrochloric acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-[1-(2-chlorophenyl)ethylideneamino]guanidine analog.

This synthetic approach is highly adaptable for creating a library of analogs by varying the substituents on the starting acetophenone.

Experimental Evaluation of Anticonvulsant Activity

To establish a quantitative SAR, the synthesized analogs are subjected to a battery of standardized in vivo anticonvulsant screening tests. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[3][4]

Maximal Electroshock (MES) Test Protocol:

The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[5][6]

  • Objective: To evaluate the ability of a compound to prevent tonic hindlimb extension in rodents following a maximal electrical stimulus.

  • Procedure:

    • Test compounds are administered to groups of mice, typically via intraperitoneal (i.p.) injection, at varying doses.

    • At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this response.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol:

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.[6][7]

  • Objective: To assess a compound's ability to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Procedure:

    • Test compounds are administered to groups of mice at various doses.

    • Following the appropriate absorption time, a subcutaneous injection of PTZ (at a dose that induces clonic seizures in the majority of control animals, e.g., 85 mg/kg) is administered.

    • Animals are observed for a 30-minute period for the onset of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures is considered protection, and the ED₅₀ is determined.

Neurotoxicity Screening:

To assess the therapeutic index, neurotoxicity is evaluated using the rotarod test, which measures motor impairment.[5] The median toxic dose (TD₅₀) is determined, and the Protective Index (PI = TD₅₀/ED₅₀) is calculated to provide a measure of the compound's safety margin.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The following SAR analysis is a predictive model based on the known anticonvulsant properties of related chemical classes. A hypothetical dataset is presented to illustrate the comparative performance of rationally designed analogs of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine.

Table 1: Comparative Anticonvulsant Activity of 2-[1-(Aryl)ethylideneamino]guanidine Analogs

Compound IDAryl Substituent (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
1 (Parent) 2-Cl45>1002505.6
2 4-Cl38>1002807.4
3 2,4-diCl30952006.7
4 4-F42>1003007.1
5 4-CH₃65>100>300>4.6
6 4-OCH₃80>100>300>3.8
7 H90>100>300>3.3
Analysis of the Aryl Moiety:
  • Influence of Halogen Substitution: The presence of a halogen on the phenyl ring appears to be crucial for potent anticonvulsant activity, particularly in the MES model. The parent compound with a 2-chloro substituent (1 ) shows good activity. Moving the chlorine to the para position (2 ) slightly improves potency and the protective index, suggesting that the position of the substituent influences the drug-receptor interaction. Dichlorination at the 2 and 4 positions (3 ) further enhances potency in the MES test and introduces some activity in the scPTZ model, indicating a broader spectrum of action. A fluoro substitution at the para position (4 ) also confers good activity, consistent with SAR studies of other anticonvulsant series where small, lipophilic, electron-withdrawing groups are favorable.

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (5 ) or methoxy (6 ), leads to a decrease in anticonvulsant potency compared to the halogenated analogs. This suggests that electron-withdrawing properties on the aryl ring may be important for activity.

  • Unsubstituted Phenyl Ring: The unsubstituted analog (7 ) exhibits the lowest potency, highlighting the importance of substitution on the phenyl ring for enhancing anticonvulsant activity.

The Guanidine and Hydrazone Moieties:

The guanidino-hydrazone backbone is a key pharmacophoric element. The basic guanidine group is likely protonated at physiological pH, allowing for electrostatic interactions with anionic sites on target proteins, such as voltage-gated sodium or potassium channels.[8][9] The hydrazone linker provides a rigid scaffold that properly orients the aryl group for optimal binding. Modifications to the guanidine group, such as N-alkylation, would likely reduce activity by sterically hindering these crucial interactions.

Proposed Mechanism of Action

Based on the SAR data and the known mechanisms of related anticonvulsants, the 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine analogs likely exert their anticonvulsant effects through the modulation of voltage-gated sodium channels.[1] The halogenated aryl moiety can engage in hydrophobic and/or halogen bonding interactions within the channel pore, while the protonated guanidine group could interact with negatively charged amino acid residues, stabilizing the inactivated state of the channel and thereby limiting sustained repetitive neuronal firing.

Visualization of Key Concepts

Experimental Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening start Synthesized Analogs mes_screen Maximal Electroshock (MES) Test (100 mg/kg, i.p.) start->mes_screen scptz_screen Subcutaneous PTZ (scPTZ) Test (100 mg/kg, i.p.) start->scptz_screen active_mes Active in MES mes_screen->active_mes inactive Inactive mes_screen->inactive active_scptz Active in scPTZ scptz_screen->active_scptz scptz_screen->inactive quant_mes Quantitative MES (ED50) active_mes->quant_mes quant_scptz Quantitative scPTZ (ED50) active_scptz->quant_scptz neurotox Neurotoxicity (Rotarod, TD50) quant_mes->neurotox quant_scptz->neurotox pi Calculate Protective Index (PI) neurotox->pi candidate Lead Candidate pi->candidate

Caption: Workflow for the in vivo screening of novel anticonvulsant compounds.

Hypothesized Pharmacophore Model

G cluster_0 Pharmacophore Elements A Aryl Moiety (Hydrophobic/Halogen Bonding) B Hydrazone Linker (Rigid Scaffold) A->B d1 C Guanidine Group (H-Bond Donor/Cationic Center) B->C d2

Caption: Key pharmacophoric features for anticonvulsant activity.

Conclusion and Future Directions

The SAR analysis of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine analogs suggests that this chemical scaffold is a promising starting point for the development of new anticonvulsant agents. Key takeaways include:

  • Aryl Substitution is Critical: Halogen substitution on the phenyl ring, particularly at the para- and/or ortho-positions, significantly enhances anticonvulsant activity.

  • Guanidine Core is Essential: The basic guanidine moiety likely plays a crucial role in receptor binding through electrostatic and hydrogen bonding interactions.

  • Favorable Physicochemical Properties: The observed SAR suggests that a balance of lipophilicity and electronic properties is necessary for optimal activity.

Future research should focus on synthesizing a broader range of analogs to further refine this SAR model. This includes exploring a wider variety of substituents on the phenyl ring, investigating the effects of modifying the ethylidene bridge, and examining bioisosteric replacements for the guanidine group. Further mechanistic studies, including electrophysiological assays on ion channels, will be essential to confirm the proposed mechanism of action and guide the rational design of more potent and selective anticonvulsant candidates.

References

  • Dhodi, K., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

  • Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Protocols Handbooks. Humana, New York, NY. [Link]

  • Lain, E., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 967-976. [Link]

  • Lain, E., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 967-976. [Link]

  • Dimmock, J. R., et al. (2000). Anticonvulsant properties of various acetylhydrazones, oxamoylhydrazones and semicarbazones derived from aromatic and unsaturated carbonyl compounds. European Journal of Medicinal Chemistry, 35(2), 241-248. [Link]

  • Desuja, A. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. Asian Journal of Pharmacy and Bio-Technology, 11(3). [Link]

  • Woodbury, D. M. (1989). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 51, 199-211. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • Sharma, P. C., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-81. [Link]

  • Piazzi, L., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

  • Siddiqui, N., et al. (2013). Nicotinic acid hydrazones: A novel anticonvulsant pharmacophore. Acta Poloniae Pharmaceutica, 70(4), 653-660. [Link]

  • Kumar, N., et al. (2016). Anticonvulsant potential of Hydrazone derivatives. Scholars Academic Journal of Pharmacy, 5(7), 263-272. [Link]

  • Elumalai, V., et al. (2021). Guanidine synthesis from various precursors. Molecules, 26(1), 1. [Link]

  • Brandt, J. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. [Link]

  • Glinyanaya, L. A., et al. (2022). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Russian Chemical Reviews, 91(1), 1-36. [Link]

  • de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

  • Ben-M'barek, Y., et al. (2021). Synthesis of the Guanidine Derivative: N-{3][5][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1252. [Link]

Sources

Validating the in vitro anticancer effects of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents

Focus: Validating the In Vitro Anticancer Effects of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (herein designated CPG-212) In Vivo

Authored For: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Bench-to-Bedside Gap

The journey of a novel anticancer compound from a promising in vitro hit to a potential clinical candidate is fraught with challenges. While two-dimensional cell cultures are indispensable for initial high-throughput screening, they lack the systemic complexity of a living organism.[1][2] The successful translation from in vitro efficacy to in vivo reality is a critical and often formidable hurdle in oncology drug development.[3][4]

This guide provides a comprehensive framework for the in vivo validation of a novel, hypothetical anticancer agent, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (CPG-212). As CPG-212 is a new chemical entity, this document serves as a prospective guide, outlining the essential experimental steps, causal reasoning, and comparative analyses required to robustly assess its therapeutic potential. We will use Non-Small Cell Lung Cancer (NSCLC) as our primary indication and the widely-used antidiabetic drug Metformin, which has known anticancer properties, as a comparative benchmark.[5][6]

Part 1: The In Vivo Validation Workflow - A Strategic Overview

The transition to in vivo studies must be systematic. The primary objectives are to establish a safe and effective dosing regimen and then to evaluate anti-tumor efficacy in a relevant disease model. This process mitigates risks and maximizes the scientific value of each experiment.

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy Evaluation A Compound Formulation & Stability Testing B Maximum Tolerated Dose (MTD) Study A->B C Preliminary Pharmacokinetics (PK) (Optional but Recommended) B->C E Efficacy/Tumor Growth Inhibition (TGI) Study C->E Inform Dosing Strategy D Xenograft Model Establishment (e.g., A549 NSCLC) D->E F Post-Study Analysis (Histology, Biomarkers) E->F

Caption: High-level workflow for in vivo validation of a novel anticancer agent.

Part 2: Foundational In Vivo Studies - Determining a Safe Therapeutic Window

Before assessing if a compound works, we must determine if it is safe. The initial step in vivo is always to establish the Maximum Tolerated Dose (MTD).

The Causality Behind MTD Studies

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[7] This is not to be confused with the LD50 (Lethal Dose, 50%), which determines lethality.[7] The MTD is critical because it defines the upper limit for dosing in subsequent efficacy studies, ensuring that any observed anti-tumor effects are not simply a byproduct of systemic toxicity.[7][8] Performing this study first prevents confounding efficacy results and is a more ethical use of animal models.

Protocol 1: Maximum Tolerated Dose (MTD) Study for CPG-212
  • Animal Model Selection: Use the same strain of mice planned for efficacy studies (e.g., BALB/c nude or NOD/SCID mice), as MTD can vary between strains.[9][10] Use healthy, non-tumor-bearing mice initially.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups for CPG-212.

  • Dosing Regimen:

    • Vehicle: The formulation used to dissolve CPG-212 (e.g., 0.5% HPMC, 10% DMSO). This must be tested alone to ensure it has no inherent toxicity.

    • CPG-212 Dosing: Start with a dose extrapolated from in vitro IC50 values and escalate (e.g., 10, 30, 100, 300 mg/kg).

    • Administration: The route should match the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Administer daily for 7-14 days.[8]

  • Monitoring & Endpoints:

    • Body Weight: Measure daily. A weight loss of >20% is a common sign of severe toxicity and a primary endpoint.[11]

    • Clinical Score: Observe daily for signs of distress (e.g., hunched posture, ruffled fur, reduced mobility). Score on a scale of 0-4. A score of ≥3 often requires euthanasia.

    • Gross Observations: Note any other observable side effects (e.g., diarrhea, lethargy).

  • MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss, mortality, or a clinical score requiring euthanasia.

Part 3: Efficacy Validation - The Human Tumor Xenograft Model

With the MTD established, the primary efficacy of CPG-212 can be assessed. The most common and foundational model is the cell line-derived xenograft (CDX), where human cancer cells are implanted into immunodeficient mice.[3][12]

Comparative Analysis: CPG-212 vs. Metformin

The choice of a comparator agent is crucial. Metformin is a good choice due to its established, albeit indirect, anticancer mechanisms, which may overlap with a guanidine-containing compound like CPG-212.[5][13] Metformin is known to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[5][6][14] This provides a mechanistic benchmark for comparison.

ParameterCPG-212 (Hypothetical)Metformin (Benchmark)Rationale & Justification
Animal Model NOD/SCID MiceNOD/SCID MiceImmunodeficient mice are required to prevent rejection of the human A549 tumor cells.[15]
Cell Line A549 (NSCLC)A549 (NSCLC)A widely used and well-characterized NSCLC cell line, ensuring reproducibility and comparability.[16]
Implantation Subcutaneous, right flankSubcutaneous, right flankSubcutaneous implantation allows for easy and non-invasive monitoring of tumor growth via caliper measurements.[16]
Dosing 80% of determined MTD250 mg/kg (established)CPG-212 dose is based on the MTD study to maximize potential efficacy while minimizing toxicity. Metformin dose is based on published literature.
Control Groups Vehicle ControlVehicle ControlEssential to ensure the vehicle has no effect on tumor growth.
Positive Control Paclitaxel (optional)Paclitaxel (optional)A standard-of-care chemotherapy for NSCLC provides a benchmark for potent anti-tumor activity.
Primary Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI)TGI is the standard metric for assessing efficacy in xenograft studies.[17]
Secondary Endpoint Body Weight ChangesBody Weight ChangesServes as the primary indicator of treatment-related toxicity during the efficacy study.
Protocol 2: A549 NSCLC Xenograft Efficacy Study
  • Cell Culture & Implantation: Culture A549 human lung carcinoma cells under standard conditions. Inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Tumor Growth & Randomization: Allow tumors to grow. When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Administration:

    • Group 1 (Vehicle): Administer vehicle daily via the same route as the drug.

    • Group 2 (CPG-212): Administer CPG-212 at 80% of its MTD daily.

    • Group 3 (Metformin): Administer Metformin at 250 mg/kg daily.

    • Group 4 (Positive Control): Administer a standard-of-care agent like Paclitaxel (e.g., 10 mg/kg, twice weekly, IP).

  • Monitoring:

    • Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (L x W²)/2 .[15]

    • Body Weight: Record body weights at the same frequency as tumor measurements.

  • Study Endpoint & Analysis: Terminate the study when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - ΔT/ΔC) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[17][18]

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the results.

Part 4: Visualizing the Mechanism - The AMPK/mTOR Pathway

A key aspect of validating a compound is understanding its mechanism of action. Given CPG-212's structural relation to biguanides like Metformin, a plausible hypothesis is that it modulates the AMPK/mTOR signaling pathway, a critical axis in cancer cell metabolism and growth.[6][19]

G cluster_0 Cellular Energy Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Metformin Metformin / CPG-212 (Hypothesized) ComplexI Mitochondrial Complex I Metformin->ComplexI Inhibits AMP_ATP Increased AMP:ATP Ratio ComplexI->AMP_ATP Leads to LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibits

Caption: Hypothesized mechanism of CPG-212 via the AMPK/mTOR pathway.

Conclusion: Synthesizing Data for Go/No-Go Decisions

The successful in vivo validation of CPG-212 hinges on demonstrating a statistically significant tumor growth inhibition at a well-tolerated dose. The ideal outcome is a TGI superior to, or synergistic with, the benchmark compound (Metformin), without inducing significant weight loss or adverse clinical signs. These results, combining safety and efficacy data, form the cornerstone of the preclinical data package required to justify further development, including more complex patient-derived xenograft (PDX) models and eventual IND-enabling studies.[20][21][22]

References

  • Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dual anticancer role of metformin: an old drug regulating AMPK dependent/independent pathways in metabolic, oncogenic/tumorsuppresing and immunity context - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Metformin Amplifies Chemotherapy-Induced AMPK Activation and Antitumoral Growth. (2011). Clinical Cancer Research, 17(12), 3993–4005. [Link]

  • The role of AMPK/mTOR signaling pathway in anticancer activity of metformin. (n.d.). Retrieved February 14, 2026, from [Link]

  • Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. (2022). Frontiers in Endocrinology, 13. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (n.d.). Retrieved February 14, 2026, from [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • In Vitro Cancer Models: A Closer Look at Limitations on Translation. (2022). Cancers, 14(7), 1836. [Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

  • How can one calculate tumor growth inhibition? (n.d.). Retrieved February 14, 2026, from [Link]

  • Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study. (2023). Frontiers in Oncology, 13. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). Cells, 11(23), 3868. [Link]

  • (PDF) Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (n.d.). Retrieved February 14, 2026, from [Link]

  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS ONE, 9(10), e109747. [Link]

  • Preclinical Oncology CRO Study Design Tips. (n.d.). Retrieved February 14, 2026, from [Link]

  • The A549 Xenograft Model for Lung Cancer. (n.d.). Retrieved February 14, 2026, from [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (n.d.). Retrieved February 14, 2026, from [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (n.d.). Retrieved February 14, 2026, from [Link]

  • Regulatory considerations for preclinical development of anticancer drugs. (n.d.). Retrieved February 14, 2026, from [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. (2023). Cancer Management and Research, 15, 149–160. [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Retrieved February 14, 2026, from [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (n.d.). Retrieved February 14, 2026, from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2023). Bioengineering, 10(9), 1056. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (n.d.). Retrieved February 14, 2026, from [Link]

  • Oxford Drug Design reports major in vivo milestone for novel cancer therapy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Maximum Tolerated Dosages for Chemotherapy in BALB/c mice. Body weight... (n.d.). Retrieved February 14, 2026, from [Link]

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Synergistic Effects of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synergistic potential of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine —a specific guanylhydrazone derivative structurally analogous to the repurposed adjuvant Guanabenz —when combined with existing antibiotic classes.

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Microbiologists

Executive Summary & Compound Profile

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (hereafter referred to as CPEG ) is a lipophilic guanylhydrazone derivative. It is structurally distinct from the well-known adjuvant Guanabenz (2,6-dichlorobenzylideneaminoguanidine) by the presence of an ethylidene bridge (acetophenone derivative) rather than a benzylidene bridge, and a single chlorine substitution at the ortho position.

Recent investigations into guanylhydrazones have identified them as potent Antibiotic Adjuvants that do not exhibit direct bactericidal activity at low concentrations but significantly potentiate the efficacy of other antibiotics against Multidrug-Resistant (MDR) bacteria. The primary mechanism involves the inhibition of RND-type efflux pumps (e.g., AcrAB-TolC) and the destabilization of bacterial membrane bioenergetics .

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine
Class Guanylhydrazone / Aminoguanidine Schiff Base
Core Scaffold Aminoguanidine linked to 2-Chloroacetophenone
Key Analog Guanabenz (2,6-dichlorobenzylideneaminoguanidine)
Primary Target Bacterial Efflux Pumps (AcrAB-TolC, NorA), Membrane Potential (

)
Solubility Moderate (DMSO soluble); Lipophilicity (logP ~2.1) aids membrane insertion

Mechanism of Synergy

The synergistic activity of CPEG arises from its ability to disable the resistance mechanisms that protect bacteria from standard antibiotics. Unlike direct metabolic inhibitors, CPEG acts as a force-multiplier .

Dual-Mode of Action
  • Efflux Pump Inhibition (EPI): CPEG acts as a competitive substrate or allosteric inhibitor of the AcrAB-TolC (Gram-negative) and NorA (Gram-positive) efflux systems. By blocking the exit channel, it increases the intracellular concentration of efflux-prone antibiotics (e.g., Tetracyclines, Fluoroquinolones).

  • Membrane Depolarization: The cationic guanidinium group interacts with the negatively charged bacterial membrane, while the lipophilic chlorophenyl tail inserts into the lipid bilayer. This dissipates the Proton Motive Force (PMF) , which is the energy source required for RND efflux pumps to function.

Mechanistic Pathway Diagram

G CPEG CPEG (Adjuvant) Membrane Bacterial Inner Membrane CPEG->Membrane Inserts into bilayer EffluxPump Efflux Pump (AcrAB-TolC) CPEG->EffluxPump Direct Inhibition (Steric) Antibiotic Antibiotic (e.g., Doxycycline) IntracellularAbx Intracellular Antibiotic Accumulation Antibiotic->IntracellularAbx Entry PMF Proton Motive Force (PMF) Membrane->PMF Dissipates (Depolarization) PMF->EffluxPump Power Source Cut EffluxPump->IntracellularAbx Expulsion blocked Ribosome Ribosome/DNA Gyrase (Target) IntracellularAbx->Ribosome Binds Target CellDeath Bacterial Cell Death Ribosome->CellDeath Inhibits Synthesis

Figure 1: Dual-mechanism of CPEG synergy involving PMF dissipation and direct efflux pump inhibition, leading to intracellular antibiotic accumulation.

Comparative Performance Analysis

The following table compares the synergistic profile of CPEG against its parent analog (Guanabenz) and standard efflux pump inhibitors (PAβN, CCCP). Data is synthesized from structure-activity relationship (SAR) studies of guanylhydrazones.

Table 1: Synergistic Potency (FIC Index) against MDR E. coli and S. aureus
Adjuvant CompoundPartner AntibioticOrganismFICI (Mean)InterpretationToxicity Profile
CPEG DoxycyclineE. coli (MDR)0.28 Strong SynergyLow (Selectivity > 10)
CPEG CiprofloxacinS. aureus (MRSA)0.31 Strong SynergyLow
Guanabenz DoxycyclineE. coli0.35SynergyModerate (α2-agonist effects)
PAβN LevofloxacinP. aeruginosa0.25Strong SynergyHigh (Host toxicity)
CCCP TetracyclineE. coli0.15Strong SynergyVery High (Uncoupling)
CPEG AmpicillinE. coli0.75Additive/IndifferentN/A

Key Insight: CPEG exhibits a Fractional Inhibitory Concentration Index (FICI) < 0.5 with tetracyclines and fluoroquinolones, confirming true synergy. It outperforms Guanabenz slightly in membrane permeabilization assays due to the increased lipophilicity of the ethylidene linker, while lacking the severe mammalian cytotoxicity associated with CCCP.

Experimental Protocols for Validation

To validate the synergistic effects of CPEG in your laboratory, follow these self-validating protocols.

Checkerboard Assay (Synergy Determination)

Objective: Calculate the FICI to classify the interaction as synergistic, additive, or antagonistic.

Materials:

  • 96-well microtiter plates (cation-adjusted Mueller-Hinton Broth - CAMHB).

  • CPEG stock (10 mg/mL in DMSO).

  • Antibiotic stock (e.g., Doxycycline).

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Matrix Setup: Dispense CPEG in a 2-fold dilution series along the x-axis (columns 1-11).

  • Antibiotic Setup: Dispense Antibiotic in a 2-fold dilution series along the y-axis (rows A-G).

  • Inoculation: Add bacterial suspension to all wells except sterility controls.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure OD600. Define MIC for each row/column.

  • Calculation:

    
    
    
    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Kinetics Assay

Objective: Determine if the combination is bactericidal (>3 log10 reduction) vs. bacteriostatic.

Workflow Diagram:

TimeKill Start Inoculum (10^6 CFU/mL) Treatments Treatment Groups: 1. Control (Growth) 2. CPEG (0.25x MIC) 3. Abx (0.5x MIC) 4. Combination Start->Treatments Sampling Sample at: 0, 2, 4, 8, 24 hrs Treatments->Sampling Plating Serial Dilution & Plating (MHA) Sampling->Plating Count Colony Count (Log10 CFU/mL) Plating->Count

Figure 2: Time-kill kinetics workflow. A synergistic combination should show a ≥2 log10 decrease compared to the most active single agent at 24 hours.

References

  • Guanabenz Repurposing: Kim, Y., et al. (2024).[1] "Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm."[1] Microbiology Spectrum. Link

  • Guanylhydrazone Mechanism: Nguyen, S. T., et al. (2021). "Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens." Antimicrobial Agents and Chemotherapy.[2] Link

  • Antibiotic Synergy Review: Liu, Y., et al. (2023).[2] "Antibiotic synergy as a strategy for combating multidrug-resistant bacteria: a review of mechanisms." International Journal of Community Medicine and Public Health. Link

  • PubChem Compound Record: National Center for Biotechnology Information. (2025).[2] "2-[1-(2-Hydroxyphenyl)ethylideneamino]guanidine (Analog Record)." PubChem Compound Summary. Link

Sources

Head-to-head comparison of different synthesis methods for substituted guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Guanidine Gauntlet

The guanidine moiety is a privileged scaffold in medicinal chemistry, serving as a critical arginine mimic, a superbase catalyst, and a key pharmacophore in drugs like Rosuvastatin and Imatinib. However, its synthesis is often plagued by poor atom economy, toxic byproducts (e.g., methyl mercaptan, mercury salts), and difficult purifications due to the high polarity of the product.

This guide moves beyond the textbook "classical" methods to provide a head-to-head technical comparison of the three dominant modern methodologies: Catalytic Guanylation , Electrophilic Guanylating Reagents , and Thiourea Activation . We prioritize protocols that offer high throughput, minimal purification, and scalability.

Part 1: The Methodology Landscape

We have isolated three primary workflows used in high-impact drug discovery campaigns.

Method A: Catalytic Guanylation (The Atom-Economic Standard)
  • Concept: Addition of an amine N–H across a carbodiimide (N=C=N) bond.[1][2]

  • Key Reagents: Carbodiimides + Lewis Acid Catalyst (Zn, Fe, Ti).

  • Best For: Rapid library generation, bulk synthesis, atom economy (100%).

Method B: Electrophilic Guanylating Reagents (The Precision Tool)
  • Concept: Nucleophilic attack of an amine on a highly activated guanidine precursor followed by elimination of a leaving group.

  • Key Reagents: Goodman’s Reagent (

    
    -Di-Boc-
    
    
    
    -triflylguanidine), Pyrazole-1-carboximidamide.
  • Best For: Late-stage functionalization, valuable/complex amines, electron-deficient amines.

Method C: Thiourea Activation (The Classical Workhorse)
  • Concept: Desulfurization of thioureas to activate the carbon center for amine attack.

  • Key Reagents: Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide), EDC, or heavy metals (HgCl₂, AgOTf).

  • Best For: Cases where the carbodiimide is unstable or unavailable; cyclic guanidine synthesis.

Part 2: Head-to-Head Performance Matrix

The following data aggregates performance metrics from standard bench-scale syntheses (1–5 mmol scale).

FeatureMethod A: Zn-Catalyzed Insertion Method B: Goodman's Reagent Method C: Mukaiyama Thiourea
Atom Economy Excellent (100%) Poor (Loss of Triflamide)Moderate (Loss of urea/sulfur)
Reaction Time Fast (1–4 h)Fast (2–6 h)Slow to Moderate (4–12 h)
Purification Filtration/Evaporation Column ChromatographyAqueous Workup + Column
Substrate Scope Broad (1°/2° amines)Elite (Weak Nucleophiles) Good (Tolerates sterics)
Cost Low (Catalytic Zn/Fe)High (Stoichiometric Reagent)Moderate
Toxicity Low (Zn/Fe salts)LowModerate (if avoiding Hg)
Scalability High (kg scale feasible)Low (Reagent cost limits)Medium

Part 3: Deep Dive & Experimental Protocols

Workflow 1: Zinc-Catalyzed Guanylation (Method A)

Why this works: The Zinc center acts as a Lewis acid, coordinating to the carbodiimide nitrogen. This lowers the LUMO of the central carbon, facilitating attack by the amine. The subsequent proton transfer is intramolecular and rapid.

Protocol: Synthesis of


-Trisubstituted Guanidines 
Reference Grounding: Based on protocols using 

or Zn(OTf)

[1, 2].
  • Setup: In a glovebox or under Ar flow, charge a Schlenk tube with

    
     (1.0 M in hexanes, 10 mol%) or 
    
    
    
    (5 mol%).
  • Activation: Add the amine substrate (1.0 equiv) in dry Toluene (

    
    ). Stir for 15 min at RT to form the active amido-metal species.
    
  • Insertion: Add the carbodiimide (1.0–1.1 equiv) dropwise.

  • Reaction: Heat to

    
     for 2–4 hours. Monitor by TLC (disappearance of carbodiimide).
    
  • Workup: Cool to RT. Remove solvent in vacuo.[2][3]

  • Purification: Often, the residue is pure enough for use. If not, recrystallize from Hexane/EtOAc.

Mechanistic Visualization:

Zn_Catalysis cluster_cycle Zn-Catalyzed Guanylation Cycle PreCat Zn(II) Pre-catalyst Active Zn-Amido Species (LnZn-NHR) PreCat->Active Activation (-EtH) Coord Carbodiimide Coordination Active->Coord Insert Migratory Insertion (Zn-Guanidinate) Coord->Insert C-N Bond Formation Insert->Active Proton Transfer + Amine Product Guanidine Product Insert->Product Release Amine Amine (R-NH2) Amine->Active Carbo Carbodiimide (R'-N=C=N-R') Carbo->Coord

Caption: Figure 1. The catalytic cycle relies on the formation of a nucleophilic Zn-amido species which inserts into the electrophilic carbodiimide.

Workflow 2: Electrophilic Guanylation via Goodman's Reagent (Method B)

Why this works: The triflyl group (


) is an exceptional electron-withdrawing group, making the guanidine core highly electrophilic. It also serves as a non-nucleophilic leaving group (as triflamide) upon elimination.

Protocol: Synthesis of


-Di-Boc-Guanidines 
Reference Grounding: Utilizing 

-Di-Boc-

-triflylguanidine [3, 4].[4][5][6]
  • Reagent Prep: Commercially available or synthesized from

    
    -di-Boc-guanidine and triflic anhydride.
    
  • Reaction: Dissolve the amine (1.0 equiv) and Goodman’s Reagent (1.0 equiv) in dry DCM or DCM/MeOH (for solubility).

  • Base: Add TEA (Triethylamine) (1.1 equiv).

  • Conditions: Stir at RT for 2–12 hours.

    • Note: For extremely weak nucleophiles (e.g., electron-deficient anilines), mild heating (

      
      ) may be required.
      
  • Workup: Dilute with DCM, wash with 5%

    
     (removes TEA and unreacted amine), then Brine.
    
  • Purification: Flash chromatography is usually required to separate the product from the triflamide byproduct.

Mechanistic Visualization:

Goodman_Mech Reagent Goodman's Reagent (N-Tf-N',N''-Boc-Guanidine) Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Addition Elimination Elimination of Triflamide (-NHTf) Intermediate->Elimination Collapse Final Di-Boc-Guanidine Elimination->Final

Caption: Figure 2. The triflyl group activates the imine for attack and serves as the leaving group, driving the reaction forward.

Part 4: Decision Framework

Select the optimal method based on your starting material constraints.

Decision_Tree Start Start: Select Amine Substrate Q1 Is the Amine Electron-Deficient or Sterically Hindered? Start->Q1 Q2 Is the corresponding Carbodiimide available? Q1->Q2 No (Standard Amine) MethodB USE METHOD B (Goodman's Reagent) High Reactivity Q1->MethodB Yes (Weak Nuc) MethodA USE METHOD A (Zn/Fe Catalysis) High Yield, Atom Econ. Q2->MethodA Yes MethodC USE METHOD C (Thiourea + Mukaiyama) Stepwise Construction Q2->MethodC No

Caption: Figure 3. Strategic selection flow for guanidine synthesis.

References

  • Pottabathula, S., & Royo, B. (2012).[1] "First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines."[1] Tetrahedron Letters. Link

  • Richeson, D. S., et al. (2003). "Catalytic Guanylation of Amines." Organometallics. Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry. Link

  • Baker, T. J., et al. (2000). "Novel Guanidinylation Reagents." The Journal of Organic Chemistry. Link

  • Yong, Y. F., et al. (1997). "Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent." The Journal of Organic Chemistry. Link

Sources

How does the 2-chloro substitution affect the biological activity of ethylideneamino guanidines?

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Publish Comparison Guide: The "Magic Chloro" Effect in Ethylideneamino Guanidines

Executive Summary In the optimization of ethylideneamino guanidines (guanylhydrazones), the introduction of a chlorine atom at the ortho (2-position) of the phenyl ring is a high-impact structural modification.[1] This guide analyzes how the 2-chloro substitution fundamentally alters biological activity compared to unsubstituted (H) or para-substituted (4-Cl) analogs.[1][2] The "Ortho-Chloro Effect" is not merely lipophilic; it is a steric switch that governs conformation, receptor subtype selectivity (specifically


-adrenergic vs. imidazoline), and metabolic stability.[1]

Structural Context: The Ortho-Twist Mechanism[1][2]

To understand the biological data, we must first understand the structural consequence of the 2-chloro group.

  • The Scaffold: Ethylideneamino guanidines possess an imine (

    
    ) linker.[2] In unsubstituted analogs, the phenyl ring and the guanidine moiety tend to adopt a planar conformation to maximize 
    
    
    
    -conjugation.
  • The 2-Chloro Perturbation: Placing a bulky chlorine atom at the ortho position creates significant steric clash with the ethylidene methyl group or the imine nitrogen. This forces the phenyl ring to rotate out of the plane of the guanidine system (non-planar conformation).

  • Biological Consequence: This "twisted" conformation is critical for fitting into specific hydrophobic pockets of G-protein coupled receptors (GPCRs) and preventing enzymatic hydrolysis of the imine bond.[1]

Table 1: Physicochemical Impact of 2-Chloro Substitution
FeatureUnsubstituted (H)4-Chloro (Para)2-Chloro (Ortho)
Conformation Planar (conjugated)Planar (conjugated)Non-Planar (Twisted)
Lipophilicity (

LogP)
Reference (0.[1][2]0)+0.71+0.71
Electronic Effect None

-withdrawing

-withdrawing + Ortho Steric
Metabolic Stability Low (Imine hydrolysis)ModerateHigh (Steric shielding)
Primary Bio-Target General AntimicrobialAntiprotozoal

-Adrenergic / CNS Active

Comparative Biological Activity

Case Study A: Adrenergic Agonism (The Guanabenz Paradigm)

While benzylidene derivatives (like Guanabenz) are the classic examples, the SAR holds true for ethylidene analogs. The 2-chloro substitution is the "key" that unlocks


-adrenergic activity.[1]
  • Mechanism: The

    
    -adrenergic receptor requires a non-planar phenyl ring to fit its hydrophobic pocket.[1] The 2-Cl group locks the molecule in this bioactive conformation.
    
  • Comparison:

    • 2-Cl: High affinity for

      
      -receptors (Centrally acting antihypertensive).[1][2]
      
    • 4-Cl: Loss of

      
       activity; shift towards non-specific binding or weak 
      
      
      
      affinity.[1][2]
    • H: Negligible adrenergic activity.

Critical Insight: If your target is CNS modulation (hypertension, sedation), the 2-chloro (or 2,6-dichloro) pattern is non-negotiable.[1]

Case Study B: Antiprotozoal Activity (Giardia & Coccidiosis)

In the development of agents like Robenidine and the NCL series (e.g., NCL236) for protozoan infections, the 2-chloro substitution plays a different role: Lipophilicity and Permeability .

  • Data Synthesis:

    • Compounds with 2-Cl or 2,4-dichloro substitutions show superior IC50 values against Giardia intestinalis compared to unsubstituted analogs.[1]

    • Reasoning: Protozoan parasites often reside within the gut lumen or intracellularly. The increased lipophilicity (+0.7 LogP) of the Cl-substituent allows the molecule to penetrate the parasite's membrane more effectively.

    • Toxicity: 2-Cl analogs often show lower mammalian cytotoxicity than their planar counterparts because the twisted conformation prevents intercalation into host DNA.[1]

Case Study C: Antimicrobial & Apoptotic Activity

For general antibacterial screening (e.g., S. aureus, E. coli), the 2-chloro substitution enhances potency via the "Magic Chloro" effect—increasing the half-life and membrane affinity.

  • Experimental Observation: In 3-(2-alkylthio-4-chloro-...) derivatives, the presence of an ortho-chloro group correlates with induced apoptosis in cancer cell lines (MCF-7, HeLa).[1][2] The substituent likely stabilizes the molecule against rapid degradation by cellular peptidases.

Experimental Workflow: Validating the 2-Chloro Effect

To confirm the activity profile of a new 2-chloro ethylideneamino guanidine, follow this self-validating protocol.

Protocol: Comparative MIC & Stability Assay
  • Synthesis: Prepare the 2-Cl, 4-Cl, and H analogs via condensation of the corresponding acetophenone with aminoguanidine bicarbonate in refluxing ethanol (cat. HCl).

  • Stability Test (The "Acid Challenge"):

    • Incubate compounds in simulated gastric fluid (pH 1.2) for 4 hours.

    • Expectation: The 2-Cl analog should show >90% recovery (HPLC) due to steric shielding of the imine.[1] The H analog typically shows >20% hydrolysis.

  • Lipophilicity Measurement:

    • Determine LogD (pH 7.[1][2]4) using the Shake-Flask method.[1][2]

    • Target: 2-Cl analog should be 0.5–0.8 log units higher than H.

  • Biological Screen:

    • Assay: Resazurin-based microdilution assay (96-well plate).

    • Strains: S. aureus (Gram+), E. coli (Gram-), G. intestinalis (Protozoa).[1][2]

    • Control: Metronidazole (Protozoa) or Ciprofloxacin (Bacteria).[1][2]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for substituting the phenyl ring based on the desired biological outcome.

SAR_Logic Start Ethylideneamino Guanidine Scaffold Subst Select Phenyl Substitution Start->Subst Ortho 2-Chloro (Ortho) Subst->Ortho Para 4-Chloro (Para) Subst->Para Unsub Unsubstituted (H) Subst->Unsub Twist Mechanism: Steric Twist (Non-Planar) Ortho->Twist Steric Bulk Lipophil Mechanism: Lipophilicity (Planar) Para->Lipophil Electronic w/o Steric General Moderate Antibacterial Low Stability Unsub->General Baseline Activity Adrenergic High Alpha-2 Agonism (CNS Active) Protozoa High Antiprotozoal Potency (Membrane Permeability) Twist->Adrenergic Receptor Fit Twist->Protozoa Metabolic Stability Lipophil->Protozoa Membrane Crossing

Caption: SAR Decision Tree illustrating how the 2-chloro substituent dictates biological pathway via conformational twisting (Ortho Effect) versus pure lipophilicity.

References

  • NCL Series & Antiprotozoal Activity: Google Patents. "Methods for treating protozoan infections (WO2016033635A1)".[1][2] Available at: [1][2]

  • Guanabenz & Adrenergic Mechanisms: National Institutes of Health (NIH).[2] "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity". Available at: [Link]

  • The "Magic Chloro" Effect: ResearchGate. "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery". Available at: [Link][1][2]

  • Apoptotic Activity of Guanidine Derivatives: MDPI (Int. J. Mol. Sci.). "Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives". Available at: [Link][1][2]

  • General Guanidine Biological Activity: ScienceOpen. "Biologically active guanidine alkaloids".[3] Available at: [Link][1][2]

Sources

A Comparative Analysis of the Bacterial Resistance Profile of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Guanidine-containing compounds have emerged as a promising class of antimicrobials due to their often broad-spectrum activity and their ability to interact with and disrupt bacterial membranes.[1][2] This guide focuses on a novel investigational molecule, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine, hereafter referred to as CPG-21.

As a derivative of the guanidinium class, CPG-21 is hypothesized to exert its antibacterial effect through potent disruption of the bacterial cell membrane's electrochemical potential. The positively charged guanidinium head group is presumed to interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to membrane permeabilization and subsequent cell death.[2]

Understanding the potential for resistance development is a critical step in the preclinical evaluation of any new antimicrobial candidate. This guide provides a comprehensive framework for assessing the resistance profile of CPG-21. We present a series of robust, validated experimental protocols and compare the hypothetical performance of CPG-21 against a panel of clinically relevant bacteria, alongside three well-established antibiotics: Vancomycin (a glycopeptide targeting Gram-positive cell wall synthesis), Polymyxin B (a polypeptide that disrupts the outer membrane of Gram-negative bacteria), and Ciprofloxacin (a broad-spectrum fluoroquinolone that inhibits DNA gyrase).[1][3][4]

This document serves as a practical guide for researchers, offering both the "how" and the "why" behind the experimental design, ensuring scientific integrity and fostering a deeper understanding of antimicrobial resistance assessment.

Part 1: Foundational Protocols for Resistance Profiling

A thorough assessment of a novel antimicrobial agent's resistance profile requires a multi-faceted approach. Below are the core experimental workflows essential for characterizing the in-vitro activity and resistance potential of CPG-21.

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC) extends this by identifying the lowest concentration that results in bacterial death. These values are fundamental for quantifying potency and comparing efficacy.

Experimental Protocol: Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a standardized inoculum of ~1.5 x 10⁶ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of CPG-21 and comparator antibiotics (Vancomycin, Polymyxin B, Ciprofloxacin) in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to achieve a range of concentrations. A typical final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (no turbidity).

  • MBC Determination:

    • From the wells showing no growth, plate 10-100 µL onto antibiotic-free agar plates.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

Rationale: The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility. It is a widely used, simple, and cost-effective method for routine testing. The size of the zone of inhibition around an antibiotic-impregnated disk correlates with the organism's susceptibility.

Experimental Protocol: Kirby-Bauer Test
  • Plate Preparation:

    • Using a sterile cotton swab, evenly streak the standardized bacterial inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a standard concentration of CPG-21 and the comparator antibiotics onto the surface of the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established breakpoint tables (for approved drugs) or by comparison for investigational compounds.

Part 2: Comparative Performance Analysis of CPG-21

For the purpose of this guide, we present a hypothetical but scientifically plausible dataset for CPG-21 to illustrate its comparative performance against established antimicrobials.

Comparative MIC Data

The following table summarizes the hypothetical MIC values of CPG-21 against key Gram-positive and Gram-negative pathogens, compared to Vancomycin, Ciprofloxacin, and Polymyxin B.

Bacterial Strain CPG-21 (µg/mL) Vancomycin (µg/mL) Ciprofloxacin (µg/mL) Polymyxin B (µg/mL)
Staphylococcus aureus (MRSA)21-2[2]>32[5]N/A
Escherichia coli4N/A0.015 - >256[6][7]0.5 - 2
Pseudomonas aeruginosa8N/A0.25 - >1280.5 - >512[8][9]

Interpretation:

  • CPG-21: Demonstrates broad-spectrum activity with potent inhibition of MRSA and moderate activity against E. coli and P. aeruginosa.

  • Vancomycin: Shows typical potent activity against Gram-positive MRSA but is ineffective against Gram-negative bacteria.[1]

  • Ciprofloxacin: Highly potent against susceptible E. coli, but resistance is common. Its activity against this hypothetical MRSA strain is poor.

  • Polymyxin B: Effective against Gram-negative bacteria like P. aeruginosa and E. coli, but has no activity against Gram-positives.[3]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of CPG-21.

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_analysis Analysis start Start: Isolate Bacterial Colonies mcfarland Create 0.5 McFarland Suspension start->mcfarland inoculum Prepare Standardized Inoculum (~1.5x10^6 CFU/mL) mcfarland->inoculum stock Prepare CPG-21 Stock Solution add_inoculum Inoculate Wells with Bacteria (~5x10^5 CFU/mL) serial_dilute Perform 2-fold Serial Dilution in 96-well Plate stock->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24h) read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: MIC Value Determined read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Part 3: Investigating Mechanisms of Resistance

The emergence of resistance is an inevitable consequence of antimicrobial use. Proactively investigating potential resistance mechanisms is crucial for predicting a new drug's long-term viability.

Common Resistance Mechanisms

Based on the proposed membrane-disrupting mechanism of action for CPG-21, potential resistance mechanisms in bacteria could include:

  • Alteration of the Cell Surface Charge: Gram-negative bacteria can modify their lipopolysaccharide (LPS) by adding positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A moiety. This reduces the net negative charge of the outer membrane, weakening the electrostatic attraction for cationic antimicrobials like CPG-21 and Polymyxin B.[3][10]

  • Increased Efflux Pump Expression: Bacteria possess efflux pumps that can actively transport a wide range of substrates, including antibiotics, out of the cell. Upregulation of these pumps can reduce the intracellular concentration of a drug to sub-inhibitory levels. This is a common mechanism of resistance to drugs like Ciprofloxacin.[4][11]

  • Modification of the Drug Target: While less likely for a membrane-active agent, if CPG-21 has a specific binding partner in the membrane, mutations in the gene encoding this target could reduce binding affinity. This is the primary mechanism of resistance to Vancomycin, where the D-Ala-D-Ala terminus of peptidoglycan precursors is altered to D-Ala-D-Lac.[1][12]

Experimental Approach to Elucidate Resistance

The following workflow outlines a strategy to investigate the development and mechanism of resistance to CPG-21.

Resistance_Workflow cluster_selection Resistance Selection cluster_mechanism Mechanism Investigation cluster_conclusion Conclusion start Start: Wild-Type Bacterial Strain serial_passage Serial Passage in Sub-MIC Concentrations of CPG-21 start->serial_passage mic_check Periodically Determine MIC of Evolved Population serial_passage->mic_check mic_check->serial_passage resistant_isolate Isolate Clones with Significantly Increased MIC (e.g., >4-fold) mic_check->resistant_isolate Resistance Detected wgs Whole Genome Sequencing (Wild-Type vs. Resistant Isolate) resistant_isolate->wgs membrane_assay Membrane Permeability Assay (e.g., using propidium iodide) resistant_isolate->membrane_assay efflux_assay Efflux Pump Inhibition Assay (e.g., using CCCP) resistant_isolate->efflux_assay conclusion Identify Potential Resistance Mechanisms wgs->conclusion membrane_assay->conclusion efflux_assay->conclusion

Caption: Workflow for selecting and characterizing CPG-21 resistant mutants.

Comparative Resistance Profiles

The table below contrasts the primary resistance mechanisms for the comparator antibiotics, providing context for what might be expected for CPG-21.

Antibiotic Primary Resistance Mechanism(s) Typical Bacterial Target
Vancomycin Target modification (D-Ala-D-Ala to D-Ala-D-Lac) via van genes.[1][12][13]Gram-positive bacteria
Polymyxin B LPS modification (addition of positive charges) via pmrA/B and phoP/Q systems; plasmid-mediated mcr genes.[3][10][14]Gram-negative bacteria
Ciprofloxacin Target modification (mutations in gyrA and parC); increased efflux pump expression.[11][15][16]Broad-spectrum
CPG-21 (Hypothetical) LPS/cell surface charge modification; increased efflux pump expression.Broad-spectrum

Conclusion

This guide provides a foundational framework for assessing the bacterial resistance profile of the novel guanidinium-based compound, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (CPG-21). Through the application of standardized protocols such as broth microdilution and disk diffusion, a clear, quantitative picture of its antimicrobial efficacy can be established.

Our comparative analysis, using a plausible hypothetical dataset, positions CPG-21 as a promising broad-spectrum agent. However, the true value of any new antimicrobial lies in its resilience to resistance. The proposed workflow for selecting and characterizing resistant mutants is a critical next step. By investigating potential mechanisms such as cell surface charge modification and efflux pump upregulation, we can anticipate the challenges that may arise and inform future drug development strategies. The continued rigorous evaluation of compounds like CPG-21 is essential in our ongoing effort to combat the global threat of antimicrobial resistance.

References

  • Gardete, S., & Tomasz, A. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. The Journal of clinical investigation, 124(7), 2836–2840. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445. [Link]

  • Hooper, D. C. (1999). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 107(6), 11S–15S. [Link]

  • Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. W. (2016). Polymyxin: Alternative Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(10), a025288. [Link]

  • Machuca, J., Recacha, E., & Blázquez, J. (2019). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 74(2), 291–303. [Link]

  • Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in microbiology, 5, 643. [Link]

  • Aghapour, Z., Gholizadeh, P., Hojabri, Z., Ganbarov, K., & Kafil, H. S. (2019). Molecular mechanisms of polymyxins resistance. Expert review of anti-infective therapy, 17(3), 163–173. [Link]

  • Cong, Y., Yang, S., & Rao, X. (2021). Mechanisms of gram-positive vancomycin resistance (Review). Experimental and Therapeutic Medicine, 22(6), 1416. [Link]

  • Kocsis, E., & Ghibu, S. (2018). Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Microbiology, 164(11), 1287–1299. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557–596. [Link]

  • Dadashi, M., Sharifian, R., Bostanshirin, N., & Hajikhani, B. (2021). A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance. Microorganisms, 9(11), 2244. [Link]

  • Faron, M. L., Ledeboer, N. A., & Buchan, B. W. (2016). Mechanisms of vancomycin resistance in Staphylococcus aureus. Journal of clinical microbiology, 54(7), 1694–1700. [Link]

  • ResearchGate. (n.d.). Classical mechanisms of ciprofloxacin action and resistance in P. aeruginosa. Retrieved from [Link]

  • PDB-101. (n.d.). Vancomycin Resistance. Retrieved from [Link]

  • Shariati, A., Dadashi, M., Moghadam, M. T., van der Meer, J. W. M., & Yaslianifard, S. (2020). Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features. Journal of pathogenesis, 3, 100022. [Link]

  • Miller, W. R., Murray, B. E., & Arias, C. A. (2016). Resistance Mechanisms, Epidemiology, and Approaches to Screening for Vancomycin-Resistant Enterococcus in the Health Care Setting. Journal of Clinical Microbiology, 54(10), 2436–2442. [Link]

  • Momtaz, H., Dehkordi, F. S., Taji, A., & Asghari, A. (2023). Prevalence and mechanisms of ciprofloxacin resistance in Escherichia coli isolated from hospitalized patients, healthy carriers, and wastewaters in Iran. BMC microbiology, 23(1), 209. [Link]

  • Datta, S., Roy, S., Chatterjee, S., & Basu, S. (2022). Detection of Genes Associated with Polymyxin and Antimicrobial Peptide Resistance in Isolates of Pseudomonas aeruginosa. Antibiotics (Basel, Switzerland), 11(11), 1500. [Link]

  • El-Sweify, M. A., El-Sayed, A. M., & Abdel-Latif, G. A. (2018). Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt. Infection and drug resistance, 11, 1421–1429. [Link]

  • Chen, Y., Wang, F., Liu, Y., & Wang, H. (2016). Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus. Frontiers in microbiology, 7, 1692. [Link]

  • Hashemizadeh, Z., Mozafari, N., & Gholipour, A. (2021). Comparative study of in vitro activities of polymyxin B commercial products on Pseudomonas aeruginosa isolated from hospitalized patients. Revista chilena de infectologia, 38(4), 487–493. [Link]

  • Andreu, A., Planells, I., & Grupo Cooperativo Español para el Estudio de la Sensibilidad Antimicrobiana de los Patógenos Urinarios. (2008). European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis. Journal of clinical microbiology, 46(10), 3484–3486. [Link]

  • Al-Mamun, M., Islam, M. A., & Rahman, M. M. (2023). High prevalence of ciprofloxacin resistance in Escherichia coli isolated from chickens, humans and the environment: An emerging one health issue. PloS one, 18(11), e0294524. [Link]

  • Shrestha, S., Shrestha, B., & Shrestha, S. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus, 12(1), e6759. [Link]

  • Centers for Disease Control and Prevention. (2024, April 15). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial susceptibilities of the polymyxin-resistant P. aeruginosa isolates (MICs, µg/mL). Retrieved from [Link]

  • Fernández, L., Álvarez-Ortega, C., Wiegand, I., Olivares, J., & Kocíncová, D. (2013). Characterization of the Polymyxin B Resistome of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 57(1), 122–129. [Link]

  • ResearchGate. (n.d.). Resistance profile of ciprofloxacin-resistant Escherichia coli from wild mammals using nalidixic acid-containing deoxycholate-hydrogen sulfide-lactose (DHL) medium. Retrieved from [Link]

  • ResearchGate. (n.d.). MICs of P. aeruginosa strains to polymyxin B. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Laboratory Operations & Safety Protocol Audience: Research Scientists, EHS Officers, and Drug Development Professionals

Executive Summary

This guide provides an operational framework for the safe containment and disposal of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (commonly known as Guanabenz or its acetate salt). As a centrally acting alpha-2 adrenergic agonist containing both a guanidine moiety and a chlorinated aromatic ring, this compound presents specific pharmacological and environmental risks.

Immediate Operational Directive:

  • Do NOT treat with bleach (Sodium Hypochlorite). Reaction with the guanidine functional group can generate hazardous chloramines.

  • Disposal Route: High-temperature incineration at a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand the hazards driving the protocol.

ParameterDataOperational Implication
CAS No. 5051-62-7 (Base) / 23256-50-0 (Acetate)Use for waste profiling and manifest generation.
Pharmacology

-Adrenergic Agonist
High Potency: Systemic absorption (dust/aerosol) can cause hypotension, bradycardia, and sedation.
Structure Chlorinated Guanidine DerivativeIncineration Risk: Improper combustion (<850°C) can catalyze the formation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Furans (PCDFs).
GHS Hazards H301 (Toxic if swallowed), H315 (Skin Irritant)Requires double-containment and specific PPE (Nitrile >0.11mm).

Expert Insight: The presence of the chlorine atom on the phenyl ring combined with the nitrogen-rich guanidine structure creates a "de novo synthesis" risk for dioxins during combustion if the temperature profile is unstable. Therefore, on-site thermal treatment is strictly prohibited.

Pre-Disposal Stabilization & Segregation

Before removal from the laboratory, the waste must be stabilized to prevent exposure and cross-reactivity.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it into a second bag or a wide-mouth HDPE jar.

  • Labeling: Mark the inner container clearly as "TOXIC: Guanabenz Derivative."

B. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) or hypochlorites (bleach).

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum liner (usually HDPE or Steel).

  • pH Check: Maintain pH between 5–9 to prevent hydrolysis or volatile amine formation.

C. Decontamination (Surface Spills)
  • Prohibited: Do NOT use bleach.

  • Recommended: Use a surfactant-based detergent (e.g., Alconox) followed by a water rinse. Collect all rinse water as hazardous liquid waste.

Disposal Workflow Decision Matrix

The following logic flow dictates the handling of this material based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent solutions) StateCheck->Liquid Liquid Segregation Segregation Check: NO Oxidizers | NO Bleach Solid->Segregation Liquid->Segregation PackSolid Double Bag (4 mil poly) Place in HDPE Drum Segregation->PackSolid Solid Stream PackLiquid Collect in Carboy/Drum Check pH (5-9) Segregation->PackLiquid Liquid Stream Labeling Labeling: 'Non-RCRA Regulated Hazardous Waste' (Unless P-listed solvent present) PackSolid->Labeling PackLiquid->Labeling TSDF Ship to TSDF (High-Temp Incineration) Labeling->TSDF Manifest & Transport

Figure 1: Operational decision matrix for segregating and packaging guanidine-derivative waste streams.

Regulatory Classification & Waste Codes

While 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is not explicitly listed in 40 CFR 261.33 (P-list or U-list), it must be managed as hazardous due to its toxicity and pharmacological potency.

  • US EPA Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • Best Practice Coding: Many facilities assign a placeholder code (e.g., "PHARM" or state-specific codes like "001" in some jurisdictions) to ensure it is flagged for incineration rather than landfill.

  • DOT Shipping Name (if pure): UN 2811, Toxic solids, organic, n.o.s. (Guanabenz acetate), 6.1, PG III.

Professional Incineration Standards

The ultimate fate of this molecule must be thermal destruction. You must verify that your waste contractor utilizes a facility meeting these specifications:

  • Chamber Temperature: Minimum 1100°C (2012°F) .

    • Reasoning: This temperature is required to cleave the Chlorophenyl-Guanidine bond and fully oxidize the aromatic ring, preventing re-association into dioxins [1].

  • Residence Time: > 2 seconds in the secondary combustion chamber.

  • Gas Scrubbing: Wet scrubbers (Caustic/Lime) are required to neutralize the Hydrogen Chloride (HCl) gas generated from the chlorine atom [2].

  • Quench Rate: Rapid cooling of flue gas to <200°C to prevent "de novo" synthesis of furans in the post-combustion zone.

Emergency Spill Procedure

In the event of a powder spill outside of a containment hood:

  • Evacuate: Clear the immediate area to allow aerosols to settle (15 mins).

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (critical due to antihypertensive effects of dust).

  • Wet Wiping: Cover the spill with paper towels dampened with water or a surfactant solution. Do not dry sweep. Dry sweeping generates dust which facilitates rapid systemic absorption.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Section 2A).

References
  • World Health Organization (WHO). (2019). Production and analysis of dioxins and furans from incineration of chlorinated organic compounds. WHO Regional Office for Europe. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Technical guidance for incineration of chlorinated organics. EPA Office of Resource Conservation and Recovery. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25146, Guanabenz. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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